molecular formula C40H56 B162403 gamma-Carotene CAS No. 472-93-5

gamma-Carotene

Cat. No.: B162403
CAS No.: 472-93-5
M. Wt: 536.9 g/mol
InChI Key: HRQKOYFGHJYEFS-BXOLYSJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gamma-Carotene is a naturally occurring tetraterpene carotenoid (C40H56) that serves as a key intermediate in the biosynthetic pathway of cyclized carotenoids in plants and some microorganisms . It is characterized by a chemical structure featuring one β-ionone ring and one open ψ-end group, which differentiates it from its more common counterparts, α-carotene and β-carotene . This structure is responsible for its function as a provitamin A carotenoid, as it can be converted to retinal in the body, though with lower efficiency than β-carotene . Researchers value this compound for its potent antioxidant activity, which involves the quenching of singlet oxygen and scavenging of free radicals, making it a compound of interest for studies on oxidative stress . In food science research, it is applied as a natural colorant in products like beverages, dairy, and baked goods . Its role extends to nutritional and clinical research, where it is investigated for its potential benefits in supporting cellular health and its correlation with reduced risks of certain chronic diseases . Furthermore, this compound is established as a biomarker for green and purple sulfur bacteria in geochemical and paleontological studies, helping to reconstruct past euxinic (anoxic and sulfidic) aquatic environments . In the cosmetics and personal care industry, it is studied for its skin-conditioning and antioxidant properties in formulations like anti-aging serums and creams . It is also used in animal feed research to enhance pigmentation in poultry and aquaculture species . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQKOYFGHJYEFS-BXOLYSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70897429
Record name gamma-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-93-5
Record name γ-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70897429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH369M0SOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Carotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

gamma-carotene biosynthetic pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the γ-Carotene Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carotenoids are a diverse class of isoprenoid pigments synthesized in plants, algae, and some microorganisms, playing indispensable roles in photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid. In humans, specific carotenoids serve as the primary dietary source of provitamin A. The cyclization of the linear carotenoid, lycopene (B16060), represents a critical branch point in the pathway, leading to the formation of all cyclic carotenoids. This technical guide provides a detailed examination of the biosynthetic pathway leading to γ-carotene, a key monocyclic intermediate in the formation of β-carotene. We will explore the enzymatic steps, present quantitative data on carotenoid accumulation, provide detailed experimental protocols for pathway analysis, and visualize the core processes for enhanced comprehension.

The γ-Carotene Biosynthetic Pathway

The formation of γ-carotene is a pivotal step branching from the main carotenoid synthesis pathway. The immediate precursor is the pinkish-red, acyclic C40 hydrocarbon, lycopene . The cyclization of lycopene is catalyzed by a class of enzymes known as lycopene cyclases.

The synthesis of γ-carotene (ε,ψ-carotene) specifically involves the action of Lycopene β-cyclase (LCYB) . This enzyme catalyzes a two-step reaction on the linear lycopene molecule.[1][2]

  • First Cyclization: LCYB adds a single β-ionone ring to one end of the lycopene molecule. The product of this first reaction is the monocyclic γ-carotene .[3]

  • Second Cyclization: LCYB then adds a second β-ionone ring to the other end of γ-carotene, yielding the bicyclic β-carotene (β,β-carotene).[1]

This process is in competition with the activity of another enzyme, Lycopene ε-cyclase (LCYE) , which can add an ε-ring to lycopene to form δ-carotene, shunting flux towards the synthesis of α-carotene and lutein. The relative expression and activity of LCYB and LCYE are thus critical determinants of the final carotenoid profile in a given plant tissue.[4]

gamma_carotene_pathway cluster_lcyb lycopene Lycopene (ψ,ψ-carotene) gamma_carotene γ-Carotene (β,ψ-carotene) lycopene:e->gamma_carotene:w 1st Cyclization delta_carotene δ-Carotene (ε,ψ-carotene) lycopene->delta_carotene ε-Cyclization beta_carotene β-Carotene (β,β-carotene) gamma_carotene:e->beta_carotene:w 2nd Cyclization alpha_carotene α-Carotene (β,ε-carotene) delta_carotene->alpha_carotene β-Cyclization lcyb1 Lycopene β-cyclase (LCYB) lcyb1->lycopene:e lcyb2 Lycopene β-cyclase (LCYB) lcyb2->gamma_carotene:e lcyb2->delta_carotene:n lcye Lycopene ε-cyclase (LCYE) lcye->lycopene:s hplc_workflow start 1. Sample Preparation grind Grind ~100mg tissue in liquid N₂ start->grind extract 2. Solvent Extraction grind->extract add_solvent Add 1.5 mL extraction solvent (e.g., Acetone/Methanol with 0.1% BHT) extract->add_solvent vortex Vortex vigorously and centrifuge add_solvent->vortex collect Collect supernatant vortex->collect reextract Re-extract pellet until colorless collect->reextract pool Pool supernatants reextract->pool saponify 3. Saponification (Optional) pool->saponify add_koh Add methanolic KOH to remove lipids/chlorophylls saponify->add_koh partition 4. Phase Partition add_koh->partition add_ether Add petroleum ether/diethyl ether and NaCl solution partition->add_ether separate Collect upper organic phase add_ether->separate dry 5. Drying and Reconstitution separate->dry evaporate Evaporate solvent under N₂ stream dry->evaporate reconstitute Reconstitute in HPLC mobile phase (e.g., MTBE/MeOH) evaporate->reconstitute filter Filter through 0.22 µm syringe filter reconstitute->filter analyze 6. HPLC Analysis filter->analyze qpcr_workflow start 1. RNA Extraction grind Homogenize ~100mg tissue in liquid N₂ start->grind extract Extract total RNA using Trizol or a plant RNA purification kit grind->extract quantify Assess RNA quality (A260/280) and quantity (Nanodrop) extract->quantify dnase_step 2. DNase Treatment quantify->dnase_step treat Treat 1-5 µg RNA with RNase-free DNase I dnase_step->treat inactivate Inactivate DNase treat->inactivate cdna_synth 3. cDNA Synthesis inactivate->cdna_synth rt_mix Prepare Reverse Transcription mix: RNA, random hexamers/oligo(dT), dNTPs, RT buffer cdna_synth->rt_mix reverse_transcribe Add Reverse Transcriptase and incubate (e.g., 42°C for 60 min) rt_mix->reverse_transcribe qpcr_step 4. qPCR Reaction reverse_transcribe->qpcr_step qpcr_mix Prepare qPCR mix: SYBR Green Master Mix, Forward/Reverse Primers, cDNA template qpcr_step->qpcr_mix run_qpcr Run on qPCR instrument qpcr_mix->run_qpcr analysis 5. Data Analysis run_qpcr->analysis ct_values Obtain Ct values for target (LCYB) and reference gene(s) analysis->ct_values delta_ct Calculate ΔCt = Ct(target) - Ct(reference) ct_values->delta_ct delta_delta_ct Calculate ΔΔCt = ΔCt(test) - ΔCt(control) delta_ct->delta_delta_ct fold_change Calculate Fold Change = 2^(-ΔΔCt) delta_delta_ct->fold_change protein_workflow start 1. Construct Design clone Clone codon-optimized LCYB cDNA into pET vector with a 6xHis-tag start->clone expression 2. Expression clone->expression transform Transform vector into E. coli (e.g., C43(DE3) strain) expression->transform culture Grow culture in TB/2xYT media to OD₆₀₀ ~0.6 transform->culture induce Induce with IPTG (e.g., 0.4 mM) at low temperature (18°C) overnight culture->induce harvest Harvest cells by centrifugation induce->harvest purification 3. Purification harvest->purification lyse Resuspend cells and lyse (sonication) purification->lyse isolate_membranes Isolate membrane fraction by ultracentrifugation lyse->isolate_membranes solubilize Solubilize membranes with detergent (e.g., DDM) isolate_membranes->solubilize clarify Clarify by ultracentrifugation solubilize->clarify affinity Bind supernatant to Ni-NTA affinity column clarify->affinity wash Wash column with buffer + low imidazole (B134444) affinity->wash elute Elute LCYB with high imidazole buffer wash->elute validate 4. Validation elute->validate sds_page Analyze fractions by SDS-PAGE and Western Blot (anti-His) validate->sds_page

References

The Pivotal Role of γ-Carotene as a Biosynthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carotene (γ-carotene) is a crucial biosynthetic intermediate in the carotenoid pathway, representing a key branch point in the synthesis of essential cyclic carotenoids. This technical guide provides an in-depth exploration of the formation and conversion of γ-carotene, detailing the enzymatic reactions, regulatory mechanisms, and analytical methodologies used in its study. Quantitative data on carotenoid composition is presented for comparative analysis, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Real-Time PCR (qRT-PCR) are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the central role of γ-carotene in carotenoid metabolism.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, fungi, and some bacteria. They play vital roles in photosynthesis, photoprotection, and as precursors to signaling molecules, including vitamin A in animals.[1] Within the complex web of carotenoid biosynthesis, γ-carotene emerges as a critical intermediate, dictating the flow of metabolites towards the production of either α-carotene or β-carotene. Understanding the enzymatic control and regulation at the γ-carotene nexus is paramount for metabolic engineering efforts aimed at enhancing the nutritional value of crops and for developing novel therapeutic agents.

The Biosynthetic Pathway of γ-Carotene

The formation of γ-carotene begins with the cyclization of the linear carotenoid, lycopene (B16060). This critical step is catalyzed by the enzyme lycopene ε-cyclase (LCYE) , which introduces a single ε-ring at one end of the lycopene molecule.[2][3][4] The resulting monocyclic carotenoid is γ-carotene (β,ψ-carotene).

From this juncture, the pathway diverges, controlled by the action of lycopene β-cyclase (LCYB) . This enzyme can act on the acyclic end of γ-carotene, introducing a β-ring to form α-carotene (β,ε-carotene). Alternatively, LCYB can directly cyclize both ends of lycopene to produce β-carotene (β,β-carotene), bypassing the formation of γ-carotene as a free intermediate in some contexts.[3][4] The relative activities of LCYE and LCYB are therefore a key determinant of the α-carotene to β-carotene ratio in a given tissue.[3]

regulation cluster_signals Environmental & Developmental Signals cluster_tf Transcriptional Regulation cluster_genes Carotenoid Biosynthesis Genes Light Light TFs Transcription Factors (e.g., PIF1, HY5, RIN) Light->TFs Hormones Hormones (e.g., ABA, GA) Hormones->TFs Development Developmental Stage Development->TFs PSY PSY TFs->PSY regulate PDS PDS TFs->PDS regulate ZDS ZDS TFs->ZDS regulate LCYE LCYE TFs->LCYE regulate LCYB LCYB TFs->LCYB regulate

Quantitative Data on Carotenoid Composition

The concentration of γ-carotene and other carotenoids varies significantly across different plant species and tissues. This variation is influenced by genetic factors, developmental stage, and environmental conditions. The following tables summarize the carotenoid content in selected fruits and vegetables.

Table 1: Carotenoid Content in Selected Tomato Varieties (μg/g fresh weight)

CarotenoidCommercial Red TomatoWild Red Tomato (LA1480)Yellow Tomato (LA1705)
γ-Carotene Not typically reported--
β-Carotene 0.89 - 1.50[5]3.520.44
Lycopene 41.87 - 84.65[5]100.21Not detected
Lutein -0.650.23

Data for wild and yellow tomatoes adapted from HPLC-DAD-APCI-MS analysis.[6]

Table 2: Carotenoid Content in Carrots of Different Colors (ppm or μg/g fresh weight)

CarotenoidOrange CarrotRed CarrotYellow Carrot
γ-Carotene ---
α-Carotene 24.25 - 37.67[7]--
β-Carotene 56.50 - 82.85[7]6.6 - 43.70[8]2 - 4
Lycopene 10.00[7]50 - 100-
Lutein 1.49 - 3.13[7]-1 - 5

Note: γ-carotene is often not quantified or is present in trace amounts in many common fruits and vegetables, hence the lack of data in these tables.

Table 3: Carotenoid Content in Selected Microalgae and Cyanobacteria (μg/g dry weight)

OrganismTotal CarotenoidsKey Carotenoids Reported
Aphanothece microscopica1398.88[1]Echinenone, β-Carotene
Chlorella vulgaris1977.02[1]Echinenone, β-Carotene
Scenedesmus obliquus2650.70[1]β-Carotene, Lutein
Dunaliella salinaUp to 13% of biomassβ-Carotene[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Carotenoid Analysis

This protocol provides a general framework for the extraction and quantification of carotenoids from plant tissues.

4.1.1. Materials and Reagents

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Acetone (B3395972) (HPLC grade) containing 0.1% (w/v) Butylated Hydroxytoluene (BHT)

  • Petroleum ether or hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

  • Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether, water - HPLC grade)

  • Carotenoid standards (β-carotene, lycopene, lutein, etc.)

4.1.2. Extraction Procedure

  • Weigh approximately 100-500 mg of fresh or 50-100 mg of freeze-dried plant tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add 5-10 mL of acetone containing 0.1% BHT.

  • Vortex vigorously for 1-2 minutes and then sonicate for 5 minutes in an ultrasonic bath.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a separatory funnel.

  • Repeat the extraction of the pellet with acetone until the pellet is colorless. Pool all supernatants.

  • To the pooled acetone extract, add an equal volume of petroleum ether and half the volume of saturated NaCl solution.

  • Mix gently and allow the phases to separate. The upper, colored phase contains the carotenoids.

  • Discard the lower aqueous phase.

  • Wash the petroleum ether phase twice with distilled water to remove residual acetone.

  • Dry the petroleum ether phase by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Immediately redissolve the carotenoid residue in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC Analysis

  • Equilibrate the C30 column with the initial mobile phase conditions.

  • Inject 10-20 µL of the filtered sample.

  • Run a gradient elution program optimized for carotenoid separation (a common gradient involves methanol, methyl-tert-butyl ether, and water).

  • Monitor the elution of carotenoids using the PDA detector at wavelengths between 250-600 nm, with specific monitoring at ~450 nm.

  • Identify individual carotenoids by comparing their retention times and spectral characteristics with those of authentic standards.

  • Quantify the carotenoids by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of the standards.

HPLC_Workflow

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of carotenoid biosynthesis genes, such as LCYE and LCYB.

4.2.1. Materials and Reagents

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., PrimeScript™ RT Master Mix)

  • SYBR Green PCR master mix

  • Gene-specific primers for LCYE, LCYB, and a reference gene (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

4.2.2. RNA Extraction and cDNA Synthesis

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

4.2.3. qRT-PCR

  • Design and validate gene-specific primers for the target genes (LCYE, LCYB) and a suitable reference gene.

  • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qRT-PCR in a real-time PCR system with a typical thermal profile:

    • Initial denaturation: 95°C for 2-5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15-30 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds.

    • Melt curve analysis to verify the specificity of the amplified product.

  • Analyze the results using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[10]

Conclusion

This compound occupies a pivotal position in the carotenoid biosynthetic pathway, acting as a key intermediate that influences the production of α-carotene and β-carotene. The enzymatic activities of lycopene ε-cyclase and lycopene β-cyclase are the primary determinants of the metabolic flux through this branch point. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating carotenoid metabolism. Further elucidation of the regulatory networks governing the expression and activity of these key enzymes will be crucial for the successful metabolic engineering of carotenoid content in agronomically important crops, with implications for human health and nutrition.

References

The Pivotal Role of Lycopene Cyclase in the Synthesis of γ-Carotene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclization of lycopene (B16060) represents a critical juncture in the carotenoid biosynthetic pathway, dictating the flux towards various cyclic carotenoids, including the essential intermediate, γ-carotene. This technical guide provides an in-depth exploration of the function of lycopene cyclases, primarily lycopene β-cyclase (LCYB), in the formation of γ-carotene. We will delve into the enzymatic mechanism, present quantitative data from key studies, detail experimental protocols for functional analysis, and visualize the intricate signaling pathways that regulate this crucial biochemical conversion. This document is intended to serve as a comprehensive resource for researchers in the fields of plant biology, biotechnology, and pharmacology who are investigating carotenoid metabolism and its potential applications.

Introduction to γ-Carotene and Lycopene Cyclases

γ-Carotene is a monocyclic carotenoid that serves as a key biosynthetic intermediate in the production of β-carotene and other downstream carotenoids in plants and some microorganisms. Its structure features one β-ionone ring and one open ψ-end group. The formation of this single β-ring from the linear precursor, all-trans-lycopene, is catalyzed by the enzyme lycopene β-cyclase (LCYB) .[1]

Lycopene cyclization is a branching point in the carotenoid pathway, with two key enzymes competing for the same substrate:

  • Lycopene β-cyclase (LCYB): This enzyme is responsible for the formation of the β-ionone ring. When it acts on one end of the lycopene molecule, it produces γ-carotene.[1] If it proceeds to cyclize the second end, the result is the bicyclic β-carotene.[1]

  • Lycopene ε-cyclase (LCYE): This enzyme catalyzes the formation of an ε-ionone ring, leading to the synthesis of δ-carotene (monocyclic) and, in conjunction with LCYB, α-carotene (one β-ring and one ε-ring).[2]

The relative activities and expression levels of LCYB and LCYE are critical determinants of the carotenoid profile in a given plant tissue.[3] Tissues with a high LCYB to LCYE transcript ratio tend to accumulate β-carotene and its derivatives, with γ-carotene as a transient intermediate.[4]

Quantitative Analysis of Lycopene Cyclase Activity

The functional characterization of lycopene cyclases often involves heterologous expression in Escherichia coli strains engineered to produce lycopene. The resulting carotenoid products are then extracted and quantified using High-Performance Liquid Chromatography (HPLC). The tables below summarize quantitative data from such studies, illustrating the product distribution of different lycopene cyclases.

Enzyme SourceHost OrganismProducts Detectedγ-Carotene (%)β-Carotene (%)Other Carotenoids (%)Reference
Chlorella sorokiniana (CsLCYE)E. coliδ-carotene, γ-carotene, ε-carotene, α-caroteneModerate amount-Significant δ-carotene, small amounts of ε- and α-carotene[5]
Daucus carota (DcLCYB1)E. coliLycopene, β-carotene-PresentLycopene (unreacted substrate)[6][7]
Erwinia uredovora (CrtY)E. coli (in vitro)γ-carotene, β-caroteneIntermediateFinal product-[8]

Table 1: Product Distribution of Lycopene Cyclases in Heterologous Expression Systems. The percentages represent the relative abundance of the carotenoid products. Note that in many studies with potent LCYB enzymes, γ-carotene is a transient intermediate and may not accumulate to high levels.

ParameterErwinia uredovora CrtYReference
Km (Lycopene) 1.8 µM[8]
Km (NADPH) 2.5 mM[8]

Table 2: Kinetic Parameters of Lycopene β-Cyclase. This data provides insight into the enzyme's affinity for its substrate and cofactor.

Experimental Protocols

Functional Complementation of Lycopene Cyclase in E. coli

This protocol describes the expression of a candidate lycopene cyclase gene in a lycopene-accumulating E. coli strain to determine its enzymatic activity.

1. Strain and Plasmids:

  • Host Strain: E. coli strain engineered to produce lycopene, typically carrying a plasmid like pAC-LYC which contains the genes (crtE, crtB, crtI) for lycopene synthesis from farnesyl pyrophosphate.[9]
  • Expression Vector: A suitable E. coli expression vector (e.g., pET vector series) containing the cloned cDNA of the lycopene cyclase gene to be tested.

2. Transformation:

  • Co-transform the lycopene-accumulating E. coli strain with the expression vector containing the lycopene cyclase gene.
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for selection of both plasmids.

3. Culture and Induction:

  • Inoculate a single colony into liquid LB medium with the corresponding antibiotics.
  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue to culture the cells at a lower temperature (e.g., 16-28°C) for 16-48 hours to allow for protein expression and carotenoid production. The color of the bacterial pellet will change from red (lycopene) to orange or yellow upon successful cyclization.

4. Carotenoid Extraction:

  • Harvest the cells by centrifugation.
  • Wash the cell pellet with distilled water.
  • Extract the carotenoids by resuspending the pellet in acetone (B3395972) or a mixture of acetone and methanol. Vortex vigorously and incubate in the dark.
  • Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids. Repeat the extraction until the pellet is colorless.
  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.
  • Resuspend the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., acetone, methyl tert-butyl ether, or the initial mobile phase).

HPLC Analysis of Carotenoids

This protocol outlines the separation and quantification of lycopene, γ-carotene, and β-carotene.

1. HPLC System:

  • A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

2. Column:

  • A C18 or C30 reverse-phase column is typically used for carotenoid separation. C30 columns offer enhanced resolution for carotenoid isomers.

3. Mobile Phase:

  • A gradient or isocratic elution using a mixture of solvents such as methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water is common. A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of a less polar solvent like MTBE.

4. Detection:

  • Monitor the elution of carotenoids at their maximum absorbance wavelengths, typically between 450 and 480 nm.

5. Quantification:

  • Identify the peaks corresponding to lycopene, γ-carotene, and β-carotene by comparing their retention times and absorption spectra with those of authentic standards.
  • Quantify the amount of each carotenoid by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway of γ-Carotene

G Lycopene Lycopene gamma_Carotene gamma_Carotene Lycopene->gamma_Carotene LCYB delta_Carotene delta_Carotene Lycopene->delta_Carotene LCYE beta_Carotene beta_Carotene gamma_Carotene->beta_Carotene LCYB alpha_Carotene alpha_Carotene gamma_Carotene->alpha_Carotene LCYE delta_Carotene->alpha_Carotene LCYB

Caption: Biosynthesis of γ-carotene from lycopene.

Experimental Workflow for Functional Analysis

G cluster_ecoli E. coli Expression System cluster_analysis Analysis gene Lycopene Cyclase cDNA vector Expression Vector gene->vector transform Co-transformation vector->transform ecoli Lycopene-producing E. coli ecoli->transform culture Culture & IPTG Induction transform->culture extraction Carotenoid Extraction culture->extraction hplc HPLC Analysis extraction->hplc quant Quantification hplc->quant

Caption: Experimental workflow for lycopene cyclase analysis.

Light Signaling Pathway Regulating Lycopene Cyclase Gene Expression

G Light Light Phytochrome Phytochrome Light->Phytochrome Cryptochrome Cryptochrome Light->Cryptochrome PIFs PIFs (Repressors) Phytochrome->PIFs HY5 HY5 (Activator) Cryptochrome->HY5 LCYB_gene LCYB Gene PIFs->LCYB_gene LCYE_gene LCYE Gene PIFs->LCYE_gene HY5->LCYB_gene HY5->LCYE_gene LCYB_protein LCYB Protein LCYB_gene->LCYB_protein LCYE_protein LCYE Protein LCYE_gene->LCYE_protein gamma_Carotene γ-Carotene Production LCYB_protein->gamma_Carotene

Caption: Light regulation of lycopene cyclase gene expression.

Conclusion

The synthesis of γ-carotene is a pivotal step in the carotenoid biosynthetic pathway, governed by the enzymatic activity of lycopene cyclases. Lycopene β-cyclase is the primary enzyme responsible for the formation of the β-ionone ring that characterizes γ-carotene. The quantitative data and experimental protocols presented in this guide provide a framework for the functional analysis of these important enzymes. Furthermore, the visualization of the regulatory networks highlights the complex interplay of environmental signals, such as light, in modulating the expression of lycopene cyclase genes and, consequently, the production of γ-carotene and other vital carotenoids. A thorough understanding of these processes is essential for future advancements in metabolic engineering and the development of crops with enhanced nutritional value.

References

The Physiological Role of Gamma-Carotene in Photosynthetic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gamma-carotene (γ-carotene) is a vital intermediate in the carotenoid biosynthesis pathway in photosynthetic organisms. As a member of the carotene subclass of carotenoids, this C40 tetraterpenoid plays a crucial, albeit often understated, role in photosynthesis, photoprotection, and as a metabolic precursor to key bioactive molecules, including other cyclic carotenoids and plant hormones. This technical guide provides an in-depth exploration of the physiological functions of γ-carotene, its biosynthetic pathway, quantitative presence in various organisms, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of plant biology, phycology, microbiology, and drug development.

Introduction to this compound

Carotenoids are a diverse group of isoprenoid pigments synthesized by all photosynthetic organisms, as well as some non-photosynthetic bacteria and fungi.[1] They are broadly classified into two main groups: the hydrocarbon carotenes (e.g., lycopene (B16060), β-carotene, and γ-carotene) and their oxygenated derivatives, the xanthophylls.[2] this compound is structurally characterized by the presence of one β-ionone ring at one end of its polyene chain and an acyclic ψ-end group at the other, identical to that of its precursor, lycopene.[3] This asymmetric structure is key to its function as an intermediate in the formation of bicyclic carotenoids like β-carotene.[3]

The primary functions of carotenoids, including γ-carotene, in photosynthetic organisms are twofold:

  • Light Harvesting: They act as accessory pigments, absorbing light in the blue-green region of the spectrum (typically 400-550 nm) where chlorophylls (B1240455) absorb less efficiently. This captured energy is then transferred to chlorophylls, thereby expanding the wavelength range available for photosynthesis.[4][5]

  • Photoprotection: Under conditions of excess light, carotenoids are essential for protecting the photosynthetic apparatus from photo-oxidative damage. They quench triplet chlorophyll (B73375) molecules and scavenge reactive oxygen species (ROS), such as singlet oxygen, dissipating excess energy as heat.[4][6]

Furthermore, specific carotenes with at least one unsubstituted β-ionone ring, including γ-carotene, possess provitamin A activity, meaning they can be converted to retinol (B82714) (vitamin A) in herbivorous and omnivorous animals.[2][7]

Biosynthesis of this compound

The biosynthesis of carotenoids occurs within the plastids of plants and algae and in the cytoplasm of cyanobacteria. The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, phytoene (B131915). A series of desaturation reactions then converts phytoene into the red-colored, all-trans-lycopene.[8]

This compound is synthesized directly from lycopene in a crucial cyclization step. This reaction is the branch point that directs the flow of intermediates towards the formation of cyclic carotenoids.

  • Enzymatic Step: The cyclization of one of the ψ-ends of the linear lycopene molecule to form a β-ring is catalyzed by the enzyme lycopene β-cyclase (LCYb) .[3] The action of LCYb on one end of lycopene produces γ-carotene. A subsequent cyclization at the other end of γ-carotene by the same enzyme yields β-carotene. In some organisms, a different enzyme, lycopene ε-cyclase (LCYe) , can act on lycopene to produce δ-carotene, leading to the synthesis of α-carotene.

Below is a Graphviz diagram illustrating the core carotenoid biosynthesis pathway leading to and from γ-carotene.

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene (acyclic) Phytoene->Lycopene Desaturases (PDS, ZDS) g_Carotene γ-Carotene (monocyclic) Lycopene->g_Carotene Lycopene β-cyclase (LCYb) d_Carotene δ-Carotene (monocyclic) Lycopene->d_Carotene Lycopene ε-cyclase (LCYe) b_Carotene β-Carotene (bicyclic) g_Carotene->b_Carotene Lycopene β-cyclase (LCYb) a_Carotene α-Carotene (bicyclic) d_Carotene->a_Carotene Lycopene β-cyclase (LCYb) Xanthophylls Xanthophylls (Zeaxanthin, Lutein etc.) b_Carotene->Xanthophylls Hydroxylases etc. a_Carotene->Xanthophylls Hydroxylases etc.

Caption: Biosynthesis pathway of major carotenes from lycopene.

Physiological Roles of this compound

Role in Photosynthesis

Like other carotenoids, γ-carotene contributes to the light-harvesting capacity of the photosynthetic apparatus. Its absorption spectrum, with maxima typically around 430-490 nm, allows it to capture photons in a spectral region where chlorophyll absorption is weaker. However, the efficiency of energy transfer from carotenoids to chlorophylls can vary. For instance, in some systems, the energy transfer efficiency from β-carotene associated with the PSII core has been reported to be as low as 35%, while for other carotenoids in antenna complexes, it can be much higher.[9] The specific energy transfer efficiency of γ-carotene is not well-characterized but is presumed to be similar to other carotenes integrated into light-harvesting complexes.

A more critical role for all carotenoids, including γ-carotene, is photoprotection. By quenching chlorophyll triplet states, they prevent the formation of highly damaging singlet oxygen, thus protecting the photosystem components from oxidative destruction under high light conditions.[5][10]

Antioxidant Properties

The conjugated double bond system of γ-carotene is responsible for its potent antioxidant activity. It can physically quench singlet oxygen and scavenge other reactive oxygen species (ROS) through electron or hydrogen atom transfer mechanisms. This function is vital not only for photoprotection within the chloroplast but also for protecting cellular membranes and other components from oxidative stress induced by various abiotic and biotic factors. While quantitative antioxidant capacity data for purified γ-carotene is not as abundant as for β-carotene or lycopene, its structural similarity suggests a comparable high level of antioxidant efficacy. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and TEAC (Trolox Equivalent Antioxidant Capacity) are commonly used to evaluate the radical scavenging ability of carotenoid extracts.[11][12]

Precursor to Other Bioactive Molecules

This compound is a pivotal intermediate in the synthesis of β-carotene, which is the most abundant carotenoid in the chloroplasts of higher plants and a major dietary source of provitamin A.[13] Beyond this, the carotenoid pathway as a whole provides the precursors for essential plant hormones that regulate growth, development, and stress responses.

  • Abscisic Acid (ABA): This hormone is critical for regulating seed dormancy, plant development, and responses to abiotic stress. ABA is not directly synthesized from γ-carotene but from C40 carotenoid precursors like zeaxanthin (B1683548) and violaxanthin, which are downstream of the main carotene pathway.[14] Therefore, the metabolic flux through γ-carotene influences the pool of precursors available for ABA synthesis.

  • Strigolactones (SLs): These hormones regulate shoot branching, root development, and symbiotic interactions with mycorrhizal fungi. Strigolactones are derived from the oxidative cleavage of carotenoids, with all-trans-β-carotene being the primary entry point into the SL biosynthesis pathway.[2][15] The synthesis of β-carotene is directly dependent on the availability of γ-carotene.

The following diagram illustrates the role of the carotenoid pathway as a source of precursors for these plant hormones.

Precursor_Signaling cluster_carotenoid Carotenoid Biosynthesis Pathway cluster_sl Strigolactone (SL) Pathway cluster_aba Abscisic Acid (ABA) Pathway Lycopene Lycopene g_Carotene γ-Carotene Lycopene->g_Carotene LCYb b_Carotene β-Carotene g_Carotene->b_Carotene LCYb Zeaxanthin Zeaxanthin b_Carotene->Zeaxanthin Hydroxylation Carlactone Carlactone b_Carotene->Carlactone D27, CCD7, CCD8 Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP SLs Strigolactones Carlactone->SLs Xanthoxin Xanthoxin Violaxanthin->Xanthoxin NCED ABA Abscisic Acid Xanthoxin->ABA

Caption: Carotenoid pathway as a source of hormone precursors.

Quantitative Data on Carotenoid Content

The concentration of γ-carotene in photosynthetic organisms is typically low, as it is a transient intermediate. It is often found in small proportions alongside its more abundant derivatives, α- and β-carotene.[13][16] Quantitative data is most often reported for the major carotenoids. The table below summarizes the content of major carotenoids in selected photosynthetic organisms. Specific values for γ-carotene are rarely reported separately in broad analyses.

OrganismCarotenoidConcentration (μg/g dry weight)Reference
Microcystis aeruginosaβ-carotene579.7[17]
Zeaxanthin431.2[17]
Echinenone143.3[17]
Desmodesmus protuberansLutein10,300[18]
Parachlorella kessleriAstaxanthin22,960[18]
Human Faeces (Median)β-carotene39.5[7]
Lycopene20.0[7]
Lutein17.5[7]

Note: Data is compiled from different studies and methodologies; direct comparison should be made with caution.

Experimental Protocols

Accurate analysis of γ-carotene requires robust protocols for extraction, separation, and quantification, while minimizing degradation and isomerization.

General Workflow for Carotenoid Analysis

The following diagram outlines a typical experimental workflow for the quantification of carotenoids from a biological sample.

Experimental_Workflow Sample 1. Sample Collection (e.g., Leaf Tissue, Algal Pellet) Homogenize 2. Homogenization (e.g., with liquid N2, mortar/pestle) Sample->Homogenize Extract 3. Solvent Extraction (Acetone, Ethanol, Hexane etc.) Add antioxidant (BHT) Homogenize->Extract Saponify 4. Saponification (Optional) (Removes chlorophylls & fatty acids) (e.g., methanolic KOH) Extract->Saponify Partition 5. Liquid-Liquid Partitioning (e.g., with diethyl ether/petroleum ether) Collect organic phase Saponify->Partition Dry 6. Evaporation to Dryness (Under N2 stream, in dark) Partition->Dry Reconstitute 7. Reconstitution (In mobile phase or suitable solvent) Dry->Reconstitute Analyze 8. HPLC Analysis (C30 or C18 column, PDA detector) Reconstitute->Analyze Quantify 9. Quantification (Using standard curves) Analyze->Quantify

Caption: General experimental workflow for carotenoid analysis.

Detailed Protocol for Extraction and Quantification by HPLC

This protocol is a generalized procedure based on common methodologies.[19][20][21] Optimization may be required depending on the specific sample matrix.

1. Sample Preparation and Extraction: a. Weigh approximately 100-200 mg of lyophilized (freeze-dried) or 0.5-1.0 g of fresh sample material. b. If fresh, immediately homogenize the sample in a chilled mortar with a pestle using liquid nitrogen to prevent enzymatic degradation. c. Add 5-10 mL of an extraction solvent mixture, such as acetone/ethanol (1:1, v/v), containing 0.05% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation.[1] d. Continue grinding until the tissue is completely macerated and the solvent is colored. e. Transfer the mixture to a centrifuge tube. Vortex vigorously for 1 minute and centrifuge (e.g., 4000 rpm for 10 min) at 4°C. f. Collect the supernatant. Repeat the extraction on the pellet until the pellet is colorless. Pool all supernatants.

2. Saponification (Optional - for chlorophyll-rich or esterified samples): a. To an aliquot of the extract, add an equal volume of 30% potassium hydroxide (B78521) (KOH) in methanol.[7] b. Incubate in a dark, ultrasonic bath for 7-15 minutes at room temperature.[7] This step hydrolyzes chlorophyll and xanthophyll esters, which can interfere with chromatographic analysis.

3. Partitioning: a. Add the total extract (or saponified mixture) to a separatory funnel. b. Add an equal volume of 10% aqueous NaCl solution and an equal volume of a non-polar solvent mixture like diethyl ether:petroleum ether (1:1, v/v).[21] c. Shake vigorously and allow the layers to separate. The upper, colored organic phase contains the carotenoids. d. Collect the organic phase. Repeat the partitioning of the aqueous phase twice more to ensure complete extraction. e. Pool the organic phases and wash with distilled water to remove residual alkali or salts.

4. Drying and Reconstitution: a. Evaporate the pooled organic phase to complete dryness under a gentle stream of nitrogen gas in the dark. b. Immediately redissolve the carotenoid residue in a known, small volume (e.g., 1-2 mL) of the HPLC mobile phase or a suitable solvent like methyl-tert-butyl ether (MTBE). c. Filter the final extract through a 0.45 μm syringe filter into an amber HPLC vial.[19]

5. HPLC Analysis: a. Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is highly recommended for superior separation of carotenoid isomers.[7][21] A C18 column can also be used.[1] b. Mobile Phase: A gradient elution is typically used. A common system involves a gradient of Methanol (Solvent A) and MTBE (Solvent B).[7]

  • Example Gradient: Start with 95:5 (A:B), ramp to 70:30 over 30 min, then to 50:50 over 20 min.[21] c. Flow Rate: 0.8 - 1.0 mL/min. d. Column Temperature: 25-30°C. e. Detection: Photodiode Array (PDA) detector. Monitor at 450 nm for general carotenoids. The specific absorption maximum for γ-carotene is around 460 nm. The full spectrum (250-600 nm) should be recorded to aid in peak identification.[21] f. Quantification: Prepare a calibration curve using an authentic γ-carotene standard of known concentrations. Identify the γ-carotene peak in the sample chromatogram by comparing its retention time and spectral properties to the standard. Calculate the concentration based on the peak area.

Conclusion

This compound is a fundamentally important, yet often overlooked, carotenoid in photosynthetic organisms. Its primary physiological roles as a key intermediate in the biosynthesis of β-carotene, a contributor to light-harvesting and photoprotection, and a precursor to the pathways of major plant hormones underscore its significance. While it is typically present in low concentrations, the metabolic flux through γ-carotene is critical for the production of essential downstream products that govern plant growth, development, and stress adaptation. The detailed analytical protocols provided in this guide offer a framework for researchers to accurately quantify γ-carotene and further investigate its nuanced roles in various photosynthetic systems. Future research focusing on the specific protein interactions and regulatory mechanisms governing γ-carotene synthesis and conversion will further illuminate its integral place in plant and algal physiology.

References

Gamma-Carotene: A Technical Guide to its Role as a Vitamin A Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of gamma-carotene's function as a provitamin A carotenoid. It details the biochemical conversion of this compound to retinol (B82714), mediated by the enzyme β-carotene 15,15'-monooxygenase (BCO1), and explores the factors influencing its bioavailability and conversion efficiency. This document summarizes key quantitative data, outlines detailed experimental protocols for studying carotenoid metabolism, and presents visual representations of the core biochemical and experimental pathways to support research and development in the fields of nutrition, pharmacology, and drug development.

Introduction

Vitamin A is an essential nutrient crucial for a multitude of physiological processes, including vision, immune function, and cellular differentiation.[1] It exists in two primary dietary forms: preformed vitamin A (retinoids) from animal sources and provitamin A carotenoids from plants.[2] Among the various carotenoids with vitamin A activity, beta-carotene (B85742) is the most well-known. However, other carotenoids, such as this compound, also contribute to the body's vitamin A pool.[2] this compound, a structural isomer of beta-carotene, possesses one β-ionone ring, a prerequisite for enzymatic cleavage into retinal, the precursor of active vitamin A forms.[3] Understanding the specifics of this compound's conversion is vital for accurate dietary assessments and for the development of novel therapeutic strategies targeting vitamin A metabolism.

Biochemical Conversion of this compound to Vitamin A

The conversion of provitamin A carotenoids into vitamin A is a complex enzymatic process primarily occurring in the enterocytes of the small intestine, with the liver also playing a role.[4]

The Central Role of β-Carotene 15,15'-Monooxygenase (BCO1)

The key enzyme responsible for this conversion is β-carotene 15,15'-monooxygenase (BCO1), also known as BCMO1.[5] This cytosolic enzyme catalyzes the oxidative cleavage of the central 15,15' double bond of carotenoids that possess at least one unsubstituted β-ionone ring.[6] In the case of this compound, which has one β-ionone ring and one open pseudo-ring, BCO1 cleaves the molecule to yield one molecule of all-trans-retinal (B13868).[3]

The Metabolic Pathway

The conversion process can be summarized in the following steps:

  • Absorption: Dietary this compound, being lipophilic, is incorporated into mixed micelles in the small intestine and absorbed by enterocytes.

  • Enzymatic Cleavage: Within the enterocyte, BCO1 cleaves the this compound molecule at the 15,15' double bond, producing one molecule of all-trans-retinal.

  • Conversion to Retinol and Retinoic Acid: The resulting all-trans-retinal can then be either:

    • Reversibly reduced to all-trans-retinol (vitamin A) by retinol dehydrogenases.

    • Irreversibly oxidized to all-trans-retinoic acid by retinal dehydrogenases.[7]

  • Esterification and Transport: Retinol is typically esterified to retinyl esters, which are then incorporated into chylomicrons for transport via the lymphatic system to the liver for storage or to peripheral tissues for utilization.

Gamma_Carotene_to_Vitamin_A_Pathway Retinol Retinol Retinoic_Acid Retinoic_Acid

The Role of β-Carotene 9',10'-Oxygenase (BCO2)

Another key enzyme in carotenoid metabolism is β-carotene 9',10'-oxygenase (BCO2). Unlike BCO1, BCO2 performs an asymmetric cleavage at the 9',10' double bond of various carotenoids.[6] While BCO1 is primarily responsible for vitamin A production, BCO2 has a broader substrate specificity and is involved in carotenoid clearance.[8] The activity of BCO2 on this compound is less characterized than that of BCO1.

Quantitative Data on Vitamin A Activity

The vitamin A activity of carotenoids is quantified using Retinol Activity Equivalents (RAE). This unit accounts for the varying absorption and conversion efficiencies of different carotenoids.

CompoundRetinol Activity Equivalent (RAE) to 1 µg Retinol
Preformed Vitamin A (Retinol)1 µg
Beta-carotene (in oil)2 µg
Beta-carotene (dietary)12 µg
This compound (dietary) 24 µg
Alpha-carotene (dietary)24 µg
Beta-cryptoxanthin (dietary)24 µg
Table 1: Retinol Activity Equivalents (RAE) for various Vitamin A sources. [2][9]

The data clearly indicates that dietary this compound is half as potent as dietary beta-carotene in providing vitamin A.

Enzymatic Kinetics

Studies on purified recombinant human BCO1 have provided kinetic data for various carotenoid substrates. While specific kinetic data for this compound is not as widely reported as for beta-carotene, the available information on related carotenoids helps in understanding the enzyme's substrate preference.

SubstrateVmax (nmol retinal/mg BCO1 x h)Km (µM)Catalytic Efficiency (kcat/Km) (M⁻¹ min⁻¹)
β-Carotene197.217.26098
α-CaroteneLower than β-carotene-Lower than β-carotene
β-CryptoxanthinLower than β-carotene-Lower than β-carotene
Table 2: Kinetic parameters of human BCO1 for various carotenoid substrates. [10][11] (Note: Specific values for α-carotene and β-cryptoxanthin were not provided in the cited source, only a qualitative comparison to β-carotene).

Experimental Protocols

In Vitro Carotenoid Cleavage Assay

This protocol outlines a general method for determining the enzymatic activity of BCO1 on carotenoid substrates like this compound.

Objective: To quantify the formation of retinal from a carotenoid substrate by recombinant BCO1.

Materials:

  • Purified recombinant BCO1 enzyme

  • This compound substrate

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Detergent (e.g., Triton X-100) to solubilize the carotenoid

  • Reaction termination solution (e.g., methanol/chloroform mixture)

  • HPLC system with a UV/Vis detector

Procedure:

  • Substrate Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) and then disperse it in the assay buffer containing a detergent to form a micellar solution.

  • Enzyme Reaction:

    • Pre-incubate the assay buffer at 37°C.

    • Initiate the reaction by adding a known amount of purified BCO1 to the substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). A time-course experiment should be performed to ensure linearity of the reaction.

    • Include a negative control with no enzyme.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a mixture of organic solvents (e.g., chloroform:methanol, 2:1 v/v).

    • Vortex thoroughly to extract the lipids, including the unreacted carotenoid and the retinal product.

    • Centrifuge to separate the organic and aqueous phases.

  • Analysis:

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Detect and quantify retinal formation by monitoring the absorbance at its specific wavelength (approximately 380 nm).

    • Calculate the specific activity of the enzyme (e.g., in nmol of retinal formed per mg of protein per hour).

Experimental_Workflow_In_Vitro_Assay Substrate_Prep Substrate_Prep Incubation Incubation Substrate_Prep->Incubation Termination Termination Incubation->Termination Enzyme_Prep Enzyme_Prep Enzyme_Prep->Incubation HPLC HPLC Termination->HPLC Data_Analysis Data_Analysis HPLC->Data_Analysis

In Vivo Bioefficacy Studies

Stable isotope dilution techniques are the gold standard for determining the in vivo conversion efficiency of provitamin A carotenoids.

Objective: To determine the RAE of this compound in humans.

General Approach:

  • Dosing: Administer a known amount of isotopically labeled this compound (e.g., ¹³C-labeled) to human subjects. Simultaneously, a reference dose of isotopically labeled retinyl acetate (B1210297) (e.g., ¹³C-labeled) is administered.

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Analysis:

    • Extract carotenoids and retinoids from plasma.

    • Analyze the isotopic enrichment of this compound and retinol in the plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The ratio of the areas under the curve for the labeled retinol derived from this compound and the labeled retinol from the reference dose allows for the calculation of the conversion factor.

Conclusion

This compound is a significant, albeit less potent, dietary precursor to vitamin A compared to beta-carotene. Its conversion to retinal is efficiently catalyzed by the enzyme BCO1. This technical guide provides a foundational understanding of the biochemical pathways, quantitative conversion efficiencies, and experimental methodologies relevant to the study of this compound. For researchers and professionals in drug development, a thorough understanding of the metabolism of various provitamin A carotenoids is essential for designing effective nutritional interventions and for exploring novel therapeutic applications related to vitamin A homeostasis. Further research into the specific kinetics of BCO1 with this compound and the factors influencing its bioavailability will continue to refine our understanding of its role in human health.

References

The Unseen Gold: A Technical Guide to the Natural Occurrence of Gamma-Carotene in Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids, a class of more than 600 natural pigments, are responsible for the vibrant yellow, orange, and red hues observed in countless fruits and vegetables. Beyond their aesthetic contribution, these lipophilic molecules play crucial roles in plant biology and human health, with many exhibiting provitamin A activity and antioxidant properties. While much of the scientific focus has been directed towards prominent carotenoids like beta-carotene (B85742) and lycopene (B16060), a lesser-known yet significant isomer, gamma-carotene, warrants deeper investigation. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant-based foods, details the experimental protocols for its analysis, and illustrates the biosynthetic pathways governing its formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development, fostering a greater understanding and exploration of this compound's potential.

Quantitative Occurrence of this compound in Fruits and Vegetables

This compound is found in a variety of fruits and vegetables, though its concentration can vary significantly between species and even cultivars. The following table summarizes the quantitative data available for this compound content in selected produce.

Fruit/VegetableScientific NameCultivar/VarietyThis compound Content (mg/100g fresh weight)Reference(s)
Peach PalmBactris gasipaesOrange-colored0.1 - 3.9[1]
Peach PalmBactris gasipaesYellow-colored0.1 - 3.9[1]
Peach Palm (Peels)Bactris gasipaesNot specified1.63 (all-E) + 3.65 (Z-isomer)[2]
ApricotPrunus armeniaca37 varieties studiedPresent, but secondary to β-carotene and β-cryptoxanthin[3][4]
CarrotDaucus carotaCommercial cultivarsReported as a minor carotene[5][6]
TomatoSolanum lycopersicumVariousPresent in lesser amounts[7]

Biosynthesis of this compound in Plants

This compound is a key intermediate in the biosynthesis of cyclic carotenoids. Its formation is dependent on the enzymatic activity of lycopene cyclases. The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form phytoene (B131915), the first colorless C40 carotenoid. A series of desaturation and isomerization reactions convert phytoene into the red-colored lycopene.

The cyclization of lycopene is the crucial branching point that leads to the synthesis of various carotenes. This compound is formed when one end of the linear lycopene molecule is cyclized into a beta-ring by the enzyme lycopene β-cyclase (LCYB) . The other end of the molecule remains acyclic. If the same enzyme acts on the other end of this compound, it will be converted to beta-carotene (which has two beta-rings). Alternatively, if lycopene ε-cyclase (LCYE) acts on the acyclic end of this compound, it can lead to the formation of other carotenoids. The regulation of LCYB and LCYE gene expression is a key factor in determining the carotenoid profile of a plant tissue.[8][9][10][11][12]

G Simplified Biosynthetic Pathway of this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases gCarotene γ-Carotene Lycopene->gCarotene Lycopene β-cyclase (LCYB) dCarotene δ-Carotene Lycopene->dCarotene Lycopene ε-cyclase (LCYE) bCarotene β-Carotene gCarotene->bCarotene Lycopene β-cyclase (LCYB) aCarotene α-Carotene dCarotene->aCarotene Lycopene β-cyclase (LCYB)

Caption: Biosynthesis of γ-Carotene from Lycopene.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex plant matrices requires a multi-step analytical approach. The following sections detail a general workflow for the extraction, identification, and quantification of this compound.

Sample Preparation and Homogenization

Fresh fruit or vegetable samples should be washed, and the edible portions separated. To prevent enzymatic degradation of carotenoids, samples can be flash-frozen in liquid nitrogen and lyophilized. The dried material is then ground into a fine, homogenous powder. All procedures should be carried out under subdued light to minimize photo-oxidation.

Extraction

Carotenoids are lipophilic and thus require extraction with organic solvents. A common procedure involves the following steps:

  • Weigh a precise amount of the homogenized sample (typically 1-5 g of fresh weight or 0.1-0.5 g of dry weight) into a mortar or a high-speed blender.

  • Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to prevent oxidative degradation during extraction.

  • Add a suitable organic solvent or solvent mixture. A combination of hexane, acetone, and ethanol (B145695) (2:1:1, v/v/v) is often effective. Acetone is particularly useful for extracting carotenoids from water-rich plant tissues.

  • Thoroughly grind or blend the sample with the solvent until the tissue becomes colorless.

  • Filter the extract through a Büchner funnel with filter paper or centrifuge to separate the solid residue.

  • Repeat the extraction process with fresh solvent until the residue is devoid of color.

  • Pool the solvent extracts.

Saponification (Optional but Recommended)

Saponification is a crucial step to remove interfering lipids and chlorophylls, and to hydrolyze carotenoid esters, which are prevalent in many fruits.[1][13][14][15][16]

  • To the pooled extract, add an equal volume of 10% (w/v) potassium hydroxide (B78521) in methanol.

  • The mixture is then stirred or shaken under a nitrogen atmosphere in the dark for a period ranging from 1 hour to overnight at room temperature. The duration depends on the sample matrix.

  • After saponification, the carotenoids are partitioned into a non-polar solvent like diethyl ether or hexane. Add an equal volume of the chosen solvent and a 10% sodium chloride solution to the saponified extract in a separatory funnel.

  • Shake the funnel gently and allow the layers to separate. The aqueous (lower) phase is discarded.

  • Wash the organic phase several times with distilled water to remove residual alkali.

  • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

  • The dried carotenoid residue is then redissolved in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

HPLC-PDA and HPLC-APCI-MS/MS Analysis

High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is the method of choice for separating and quantifying carotenoids.[17][18][19][20] For structural confirmation, HPLC coupled with Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (HPLC-APCI-MS/MS) is employed.[21][22][23][24][25]

  • HPLC Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers due to its shape selectivity for long-chain molecules.

  • Mobile Phase: A gradient elution is typically used, often involving a mixture of solvents such as methanol, methyl tert-butyl ether (MTBE), and water. The exact gradient program should be optimized for the specific separation.

  • Detection (PDA): The PDA detector is set to scan a range of wavelengths (typically 250-600 nm) to obtain the characteristic absorption spectrum of each eluting compound. This compound exhibits absorption maxima around 438, 462, and 494 nm. Quantification is performed by comparing the peak area at a specific wavelength (e.g., 462 nm) with that of a certified this compound standard.

  • Identification (MS/MS): APCI in positive ion mode is commonly used for carotenoid analysis. The fragmentation pattern of this compound in tandem mass spectrometry can be used for its unambiguous identification. Key fragment ions can help distinguish it from its isomers.[21][22]

G Experimental Workflow for γ-Carotene Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Sample Fruit/Vegetable Sample Homogenize Homogenization (Lyophilization optional) Sample->Homogenize Solvent Solvent Extraction (e.g., Hexane/Acetone/Ethanol) Homogenize->Solvent Filter Filtration/Centrifugation Solvent->Filter Extract Crude Carotenoid Extract Filter->Extract Sapon Saponification (KOH in Methanol) Extract->Sapon Partition Solvent Partitioning (e.g., Diethyl Ether) Sapon->Partition Dry Drying and Reconstitution Partition->Dry HPLC HPLC-PDA Analysis (C30 Column) Dry->HPLC MS HPLC-APCI-MS/MS (for confirmation) HPLC->MS Quant Quantification vs. Standard HPLC->Quant

Caption: Workflow for γ-Carotene Analysis.

Conclusion

This compound represents an intriguing, albeit less studied, component of the carotenoid family found in fruits and vegetables. While present in smaller quantities than its more famous counterparts in many common dietary sources, its significant concentrations in certain fruits like the peach palm highlight the need for further research into its distribution across the plant kingdom and its potential health benefits. The methodologies outlined in this guide provide a robust framework for the accurate extraction, identification, and quantification of this compound, enabling researchers to build upon the existing knowledge base. A deeper understanding of the biosynthesis and occurrence of this compound will be instrumental for scientists and drug development professionals in exploring its full potential as a bioactive compound.

References

An In-depth Technical Guide to the Identification of Gamma-Carotene in Microbial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying gamma-carotene in various microbial species. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to isolate, characterize, and quantify this valuable carotenoid. The guide details experimental protocols, presents quantitative data from various microbial sources, and illustrates key pathways and workflows.

Introduction to this compound in Microbial Systems

This compound is a natural carotenoid pigment and an isomer of the more commonly known beta-carotene. It serves as a biosynthetic intermediate in the formation of cyclic carotenoids in many microorganisms.[1][2] Microbial sources of this compound include a variety of yeasts, fungi, and bacteria. Notable producers include yeasts from the genera Rhodotorula, Rhodosporidium, Sporobolomyces, and Sporidiobolus, fungi such as Blakeslea trispora and Fusarium fujikuroi, and certain bacteria like Chloroherpeton thalassium.[3][4] The production of this compound and other carotenoids in these microorganisms is often influenced by environmental factors such as light, temperature, pH, and nutrient availability.[5][6]

Quantitative Production of this compound in Microbial Species

The production of this compound can vary significantly among different microbial species and is highly dependent on the cultivation conditions. The following table summarizes the quantitative data on this compound production found in the literature.

Microbial SpeciesCultivation ConditionsThis compound YieldTotal CarotenoidsReference
Blakeslea trisporaFed-batch culture with synthetic medium supplemented with linoleic acid, Span 20, and BHT31% of total carotenes139.0 ± 4.5 mg/g dry biomass[7]
Rhodotorula kratochvilovaeGlucose-based medium, C/N ratio of 809-18% of total carotenoids~2 mg/L[8]
Rhodotorula sp.Not specifiedTracesNot specified[9]
Chloroherpeton thalassiumNot specifiedOver 80% of total carotenoidsNot specified[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and quantification of this compound from microbial sources.

3.1.1. Cultivation of Rhodotorula glutinis

  • Medium: Prepare YPD medium containing 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose.

  • Inoculation and Growth: Inoculate the YPD medium with a fresh culture of Rhodotorula glutinis. Incubate the culture at 30°C with shaking at 200 rpm for 96 hours.

  • Harvesting: Centrifuge the culture at 8,000 x g for 5 minutes at 4°C to pellet the cells.

3.1.2. Cultivation of Blakeslea trispora

  • Mating Culture: Co-cultivate the (+) and (-) mating types of Blakeslea trispora.

  • Fermentation: Conduct fermentation in a suitable medium, which can be optimized for carotenoid production. For enhanced production, fed-batch cultures with the addition of lipids like linoleic acid can be employed.[7]

  • Harvesting: After fermentation, the fungal biomass can be harvested by filtration or centrifugation.

3.2.1. Extraction from Yeast (Rhodotorula glutinis)

  • Cell Lysis: To approximately 60 mg of harvested yeast cells, add 500 µL of methanol (B129727) (-20°C) and 500 µL of H₂O (4°C).

  • Add 100 mg of glass beads and immerse the tube in liquid nitrogen for 5 minutes.

  • Agitate the sample in a grinder at 55 Hz for 2 minutes.

  • Centrifuge at 8,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the carotenoid extract.

3.2.2. Extraction from Fungi (Blakeslea trispora)

  • Pre-treatment: Steam the fermentation broth at 121°C for 15 minutes, then centrifuge at 5000 x g for 20 minutes to separate the biomass.[10]

  • Solvent Extraction: Extract the biomass with absolute ethanol (B145695) at a 1:100 (w/v) ratio in a rotary shaker at 30°C and 300 rpm for 2 hours.[10]

  • Repeat the extraction process three times until the biomass is colorless.[10]

  • Alternatively, for purification, after harvesting wet mycelia, treat with a hydrophobic non-polar organic solvent like n-hexane to remove fat-soluble impurities.[11]

  • Extract the treated mycelia with an ester organic solvent such as butyl acetate (B1210297) at 60°C.[11]

  • Filter and concentrate the extract in a vacuum.[11]

For samples with high lipid content, saponification can be performed to remove interfering lipids.

  • To the carotenoid extract, add an equal volume of 10% (w/v) methanolic KOH.

  • Incubate in the dark at room temperature for 2-4 hours or overnight.

  • After saponification, add an equal volume of water and extract the carotenoids with a non-polar solvent like diethyl ether or a hexane:diethyl ether mixture (1:1, v/v).

  • Wash the organic phase with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a standard method for the separation and quantification of carotenoids.

  • Column: A C30 reversed-phase column is highly recommended for carotenoid separation (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of:

    • Solvent A: Methanol/water (95:5, v/v) with 0.1% triethylamine.

    • Solvent B: Methyl-tert-butyl ether (MTBE).

  • Gradient Program:

    • 0-25 min: Linear gradient from 30% B to 65% B in A.

    • 25-55 min: Isocratic at 65% B.

    • 55-60 min: Linear gradient to 5% B in A.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 450 nm for this compound. A photodiode array detector allows for the acquisition of the full UV-Vis spectrum for peak identification. This compound exhibits absorption maxima at approximately 436, 461, and 491 nm.

  • Quantification: Create a calibration curve using a certified this compound standard of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the definitive identification of this compound. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for carotenoids.[12]

  • Chromatographic Conditions: The same HPLC conditions as described for HPLC-DAD can be used.

  • Mass Spectrometry Parameters (APCI):

    • Ionization Mode: Negative ion mode is often preferred for distinguishing this compound from its isomers.[12]

    • Precursor Ion: The molecular anion [M]⁻ at m/z 536.4.

    • Collision Energy: Optimize for fragmentation.

    • Product Ions: The fragmentation of this compound in negative ion mode APCI-MS/MS provides characteristic product ions that allow for its differentiation from other carotenes.[12] Key fragment ions include:

      • m/z 467: [M - 69]⁻, corresponding to the loss of a terminal isoprene (B109036) group from the acyclic end. This is a base peak for this compound.

      • m/z 375: [M - 69 - 92]⁻, loss of an isoprene group and toluene.

      • m/z 361: [M - 69 - 106]⁻, loss of an isoprene group and xylene.

      • m/z 269 and m/z 203: These ions are indicative of the β-ionone ring structure.[12]

    • In positive ion mode, while less specific for distinguishing isomers, this compound will show a protonated molecule [M+H]⁺ at m/z 537.4 and fragment ions such as m/z 137 and 177.[12]

Visualizations

The following diagram illustrates the general workflow for the identification of this compound from microbial sources.

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis cultivation Microbial Cultivation harvesting Harvesting (Centrifugation/ Filtration) cultivation->harvesting cell_lysis Cell Lysis (Mechanical/Chemical) harvesting->cell_lysis extraction Solvent Extraction cell_lysis->extraction saponification Saponification extraction->saponification High lipid content hplc HPLC-DAD extraction->hplc saponification->hplc lcms LC-MS/MS hplc->lcms Confirmation

General experimental workflow for this compound identification.

The following diagram illustrates the biosynthetic pathway leading to this compound and other carotenoids in many fungi and yeasts, starting from the central precursor, geranylgeranyl pyrophosphate (GGPP).

carotenoid_biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) crtYB_phytoene Phytoene synthase (crtYB/carRA) GGPP->crtYB_phytoene Phytoene Phytoene crtI Phytoene desaturase (crtI/carB) Phytoene->crtI Lycopene Lycopene crtYB_cyclase Lycopene cyclase (crtYB/carRA) Lycopene->crtYB_cyclase gamma_Carotene γ-Carotene Torulene Torulene gamma_Carotene->Torulene crtY Lycopene cyclase gamma_Carotene->crtY beta_Carotene β-Carotene Torularhodin Torularhodin Torulene->Torularhodin crtE GGPP synthase crtYB_phytoene->Phytoene crtI->Lycopene crtYB_cyclase->gamma_Carotene crtY->beta_Carotene

Simplified carotenoid biosynthesis pathway in fungi and yeasts.

The biosynthesis of carotenoids in microorganisms is a regulated process, influenced by various internal and external factors.

regulation_pathway Light Light Carotenoid_Genes Carotenoid Biosynthesis Genes (e.g., carRA, carB) Light->Carotenoid_Genes Induces expression Nutrient_Stress Nutrient Stress (e.g., high C/N ratio) Nutrient_Stress->Carotenoid_Genes Induces expression Temperature Temperature Temperature->Carotenoid_Genes Modulates expression pH pH pH->Carotenoid_Genes Modulates expression Metal_Ions Metal Ions (e.g., Al³⁺) Metal_Ions->Carotenoid_Genes Can stimulate production carS carS gene (repressor) carS->Carotenoid_Genes Represses expression Carotenoid_Production Carotenoid Production (including γ-Carotene) Carotenoid_Genes->Carotenoid_Production

Key factors regulating carotenoid biosynthesis in fungi.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Gamma-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene (γ-carotene) is a naturally occurring tetraterpenoid and a member of the carotene family of pigments. As a structural isomer of the more widely known beta-carotene (B85742), this compound possesses a unique molecular architecture that confers distinct physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure

This compound is a C40 hydrocarbon characterized by a polyene chain of conjugated double bonds, which is responsible for its color and antioxidant activity. Its structure is a hybrid of lycopene (B16060) and beta-carotene, featuring one cyclized beta-ionone (B89335) ring and one open-end, identical to the ψ-end of lycopene.[1] The all-trans isomer is the most prevalent and stable form found in nature.

Table 1: Chemical Identification of this compound

IdentifierValue
Molecular Formula C40H56[1][2][3][4]
IUPAC Name β,ψ-Carotene
Systematic IUPAC Name (6'E,8'E,10'E,12'E,14'E,16'E,18'E,20'E,22'E)-2,6,10,14,19,23-Hexamethyl-25-(2,6,6-trimethylcyclohex-1-en-1-yl)pentacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaene
CAS Number 472-93-5[1][2][3][5]
Stereochemistry Primarily exists as the all-trans isomer.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in various applications. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molar Mass 536.87 g/mol [3]
Appearance Red-to-orange crystalline solid
Melting Point 176-178 °C[6]
Solubility Soluble in organic solvents such as chloroform, benzene, and hexane. Sparingly soluble in acetone (B3395972) and ethanol. Insoluble in water.
UV-Vis Absorption Maxima (in Hexane) 437, 462, 494 nm
Molar Absorptivity (ε) Data not readily available

Biological Properties and Signaling Pathways

This compound exhibits significant biological activities, primarily as a precursor to vitamin A and as an antioxidant.

Biosynthesis of this compound

This compound is an intermediate in the carotenoid biosynthesis pathway in plants and some microorganisms. It is synthesized from lycopene through a cyclization reaction catalyzed by the enzyme lycopene epsilon-cyclase (LCYE).[2][5] This enzyme introduces a single beta-ionone ring at one end of the linear lycopene molecule.

This compound Biosynthesis Lycopene Lycopene GammaCarotene γ-Carotene Lycopene->GammaCarotene Cyclization LCYE Lycopene ε-cyclase (LCYE) LCYE->Lycopene

Biosynthesis of this compound from lycopene.

The expression of the LCYE gene is regulated at the transcriptional level and can be influenced by developmental and environmental factors.[5] For instance, in tomato fruits, the downregulation of LCYE expression during ripening leads to the accumulation of lycopene.[5]

Conversion to Vitamin A (Retinol)

This compound possesses provitamin A activity because it can be converted to retinol (B82714) in the body. This conversion is initiated by the enzyme beta-carotene 15,15'-dioxygenase (BCO1), which cleaves the polyene chain of this compound.[7] Due to its asymmetric structure with only one beta-ionone ring, the cleavage of this compound yields one molecule of retinal (vitamin A aldehyde), which is subsequently reduced to retinol.

This compound to Vitamin A Conversion GammaCarotene γ-Carotene Retinal Retinal (Vitamin A Aldehyde) GammaCarotene->Retinal Oxidative Cleavage Retinol Retinol (Vitamin A) Retinal->Retinol Reduction BCO1 β-carotene 15,15'-dioxygenase (BCO1) BCO1->GammaCarotene RDH Retinol Dehydrogenase RDH->Retinal Extraction and Purification Workflow Start Plant Material (e.g., fruits, vegetables) Grinding Homogenization in Solvent Start->Grinding Extraction Solvent Extraction (e.g., Hexane:Acetone) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Carotenoid Extract Filtration->CrudeExtract ColumnChrom Open Column Chromatography (e.g., Alumina/Silica Gel) CrudeExtract->ColumnChrom TLC Thin-Layer Chromatography (TLC) for Fraction Analysis ColumnChrom->TLC HPLC High-Performance Liquid Chromatography (HPLC) for Purification TLC->HPLC PureGamma Purified γ-Carotene HPLC->PureGamma

References

Gamma-Carotene as a Biomarker for Ancient Marine Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Gamma-carotene (γ-carotene), a C40 carotenoid, and its diagenetic products serve as crucial molecular fossils, or biomarkers, for reconstructing ancient marine environments. Their presence in the geological record provides compelling evidence for specific microbial communities and paleoenvironmental conditions, particularly photic zone euxinia (PZE)—a state where anoxic and sulfidic waters extend into the sunlit zone of the water column. This technical guide provides an in-depth overview of this compound's role as a biomarker, detailing its biochemical origins, diagenetic fate, and the analytical methodologies required for its identification and quantification in ancient sediments. This document is intended for researchers, scientists, and professionals in the fields of geochemistry, paleoclimatology, and drug development who are interested in the application of molecular biomarkers for environmental reconstruction and the exploration of ancient ecosystems.

Introduction: The Significance of this compound

In the field of molecular biogeochemistry, specific organic molecules preserved in sedimentary rocks offer a window into past life and environments. Carotenoids, a class of pigments produced by photosynthetic organisms, are particularly valuable in this regard. This compound (γ-carotene) is a key intermediate in the biosynthesis of various bicyclic carotenoids.[1] While not always the most abundant carotenoid in living organisms, its diagenetically altered remains, particularly γ-carotane, are preserved in the rock record for billions of years.

The primary significance of γ-carotene and its derivatives as biomarkers lies in their link to specific groups of anaerobic photosynthetic bacteria, namely the green sulfur bacteria (GSB; Chlorobiaceae) and purple sulfur bacteria (PSB; Chromatiaceae). These organisms thrive in anoxic and sulfidic (euxinic) conditions where light is still available.[2] Therefore, the discovery of γ-carotene derivatives in ancient marine sediments is a strong indicator of PZE, a condition often associated with oceanic anoxic events (OAEs), periods of major environmental stress, and the formation of petroleum source rocks.[3][4]

Biosynthesis of this compound

This compound is synthesized as part of the broader carotenoid biosynthetic pathway. The process begins with the head-to-head condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules to form phytoene (B131915). A series of desaturation steps then converts phytoene to lycopene (B16060). Lycopene is a critical branch point in the pathway. The cyclization of one end of the lycopene molecule by the enzyme lycopene cyclase forms γ-carotene.[5] This monocyclic carotenoid can then be further converted to bicyclic carotenoids like beta-carotene. In green sulfur bacteria, γ-carotene is a precursor to more complex aromatic carotenoids like isorenieratene.

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases gamma_Carotene This compound Lycopene->gamma_Carotene Lycopene Cyclase beta_Carotene Beta-Carotene gamma_Carotene->beta_Carotene Lycopene Cyclase Isorenieratene Isorenieratene (in GSB) gamma_Carotene->Isorenieratene

Biosynthesis pathway of this compound from lycopene.

Diagenesis: From this compound to Geochemical Fossil

Upon the death of the source organisms, this compound is deposited in marine sediments where it undergoes a series of chemical transformations known as diagenesis. The highly unsaturated nature of carotenoids makes them susceptible to degradation, but under anoxic conditions, their carbon skeletons can be preserved.

The primary diagenetic processes affecting γ-carotene include:

  • Reduction: The numerous double bonds in the polyene chain are progressively saturated, leading to the formation of the fully saturated C40 hydrocarbon, γ-carotane . This is a relatively stable molecule that can be preserved over geological timescales.

  • Cyclization and Aromatization: In some diagenetic pathways, particularly for γ-carotene derivatives like isorenieratene, further cyclization and aromatization reactions can occur. This leads to the formation of various aromatic carotenoid derivatives, such as isorenieratane .

The presence of γ-carotane, isorenieratane, and other related compounds in ancient sedimentary rocks provides a robust biomarker signature for the original biological source and the prevailing environmental conditions during deposition and early burial.[5][6]

This compound Diagenesis gamma_Carotene This compound (in GSB/PSB) Sedimentation Sedimentation & Burial gamma_Carotene->Sedimentation Isorenieratene Isorenieratene (in GSB) gamma_Carotene->Isorenieratene Biosynthesis gamma_Carotane Gamma-Carotane (Saturated Biomarker) Sedimentation->gamma_Carotane Reduction Isorenieratane_Diagenesis Diagenesis Isorenieratene->Isorenieratane_Diagenesis Isorenieratane_Product Isorenieratane (Aromatic Biomarker) Isorenieratane_Diagenesis->Isorenieratane_Product Cyclization & Aromatization

Diagenetic pathways of this compound and its derivatives.

Data Presentation: Quantitative Analysis of this compound Derivatives

The concentration of this compound derivatives in ancient sediments can provide semi-quantitative to quantitative insights into the extent and persistence of photic zone euxinia. While data for γ-carotane itself is sparse in the literature, its direct diagenetic descendant, isorenieratane, is more commonly reported. The following table summarizes quantitative data for isorenieratane from the Late Devonian-Early Mississippian Woodford Shale, a significant petroleum source rock in North America. The high concentrations of isorenieratane are indicative of persistent PZE during the deposition of the Middle Woodford member.[3]

Sample IDFormation MemberDepth (ft)Isorenieratane (mg/g TOC)Paleoenvironment Interpretation
WSLU-1Upper Woodford109.21.14Fluctuating anoxia/euxinia
WSLU-4Upper Woodford129.50.94Fluctuating anoxia/euxinia
WSLU-8Middle Woodford145.230.73Persistent Photic Zone Euxinia
WSLU-12Middle Woodford158.725.13Persistent Photic Zone Euxinia
WSLU-16Middle Woodford172.07.96Onset of Persistent PZE
WSLU-20Lower Woodford185.91.25Episodic Photic Zone Euxinia
WSLU-24Lower Woodford193.81.25Episodic Photic Zone Euxinia
WSLU-28Lower Woodford203.10.74Episodic Photic Zone Euxinia

Data sourced from Connock et al. (2018).[7]

Experimental Protocols

The analysis of carotenoid-derived biomarkers from ancient sedimentary rocks requires meticulous and specialized analytical procedures to extract, separate, and identify these trace compounds. The following is a generalized workflow based on established methodologies.

Experimental Workflow Sample_Prep Sample Preparation (Crushing, Grinding) Extraction Solvent Extraction (e.g., Ultrasound-assisted with Acetone) Sample_Prep->Extraction Purification Purification & Fractionation (e.g., Liquid-Liquid Extraction, Column Chromatography) Extraction->Purification Analysis GC-MS / HPLC Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

General experimental workflow for carotenoid biomarker analysis.
Sample Preparation

  • Core Sampling: Samples are collected from sediment cores, taking care to avoid contamination from drilling fluids or modern organic matter.

  • Cleaning: The outer surfaces of the core samples are removed to eliminate potential contaminants.

  • Crushing and Grinding: The cleaned sample is crushed and ground to a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent System: A common solvent for initial extraction is acetone (B3395972), often assisted by ultrasonication to enhance the recovery of organic matter from the rock matrix.[8]

  • Procedure:

    • The powdered rock sample is placed in a flask with acetone.

    • The mixture is subjected to ultrasound treatment for a specified period (e.g., 15-30 minutes).

    • The solvent is separated from the rock residue by centrifugation.

    • This process is repeated until the solvent extract is colorless, indicating that the majority of the pigments have been removed.[8]

Purification and Fractionation
  • Liquid-Liquid Extraction: To concentrate the carotenoids and remove highly polar compounds, a liquid-liquid extraction is often performed. For example, the acetone extract can be partitioned with a non-polar solvent like hexane (B92381) or benzene (B151609) in the presence of water. The carotenoids will preferentially move into the non-polar solvent phase.[8]

  • Column Chromatography: The concentrated extract is then fractionated using column chromatography. A silica (B1680970) gel column is typically used, and solvents of increasing polarity are passed through the column to separate the total lipid extract into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds). Carotanes will typically elute in the aliphatic fraction, while aromatic derivatives like isorenieratane will be in the aromatic fraction.

Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying saturated biomarkers like γ-carotane and aromatic derivatives like isorenieratane.

    • Instrumentation: A gas chromatograph separates the individual compounds in the sample, which are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

    • Identification: The identification of γ-carotane and its derivatives is confirmed by comparing their retention times and mass spectra with those of authentic standards or published data.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) detector is also widely used, particularly for the analysis of less stable, unsaturated carotenoids in more recent sediments.[8]

    • Instrumentation: A C18 or C30 reversed-phase column is often used for separating carotenoids. The PDA detector allows for the identification of compounds based on their characteristic UV-Vis absorption spectra.

    • Quantification: The concentration of the target biomarker is determined by comparing the peak area in the chromatogram to a calibration curve generated using a known concentration of an authentic standard.

Case Study: The Barney Creek Formation

Conclusion and Future Directions

This compound and its diagenetic products, particularly γ-carotane and isorenieratane, are powerful biomarkers for identifying the presence of green and purple sulfur bacteria in the geological record. Their presence provides unequivocal evidence for photic zone euxinia, a critical environmental condition in Earth's history. The analytical techniques for their extraction and identification are well-established, allowing for robust paleoenvironmental reconstructions.

Future research should focus on:

  • Expanding the Quantitative Database: More studies are needed to quantify the concentrations of γ-carotane and its derivatives in a wider range of ancient marine sediments to better constrain the relationship between biomarker abundance and the intensity and duration of PZE.

  • Isotope Analysis: Compound-specific isotope analysis of γ-carotane and its derivatives can provide further insights into the carbon and hydrogen isotopic composition of the ancient water column and the metabolic pathways of the source organisms.

  • Integration with Other Proxies: Integrating carotenoid biomarker data with other geochemical proxies (e.g., iron speciation, molybdenum isotopes) will provide a more holistic understanding of ancient marine redox dynamics.

By continuing to refine our understanding of these molecular fossils, we can further illuminate the complex interplay between life and the environment throughout Earth's history.

References

Unveiling the Structure of a Key Carotenoid: The History of γ-Carotene's Discovery and Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical journey of γ-carotene, from its initial discovery to the definitive confirmation of its molecular structure. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the key experiments, analytical techniques, and logical progression of scientific inquiry that defined our understanding of this important provitamin A carotenoid.

Introduction

Gamma-carotene (γ-carotene) is a naturally occurring tetraterpenoid, a member of the carotene family of pigments. Structurally, it is an isomer of the more widely known α- and β-carotenes and serves as a biosynthetic intermediate in the formation of cyclic carotenoids from lycopene.[1][2] Its unique structure, featuring one β-ionone ring and one acyclic end, similar to lycopene, gives it partial vitamin A activity.[3] This guide traces the pivotal moments in the history of γ-carotene's discovery and the meticulous scientific efforts that led to the complete elucidation of its structure.

The Dawn of Discovery: Isolation and Early Characterization

The story of γ-carotene begins in the early 1930s, a period of intense research into the diverse world of carotenoids. The pioneering work of Richard Kuhn and Edgar Lederer, who had successfully separated α- and β-carotene in 1931, paved the way for the discovery of new isomers.[4] In 1933, Kuhn and his colleague H. Brockmann reported the isolation of a third distinct carotene isomer, which they named γ-carotene.[3][4]

Experimental Protocol: Chromatographic Isolation (Kuhn and Brockmann, 1933)
  • Source Material: A crude extract rich in carotenes, likely from a plant source known to contain a variety of carotenoids.

  • Adsorbent: A column packed with a suitable adsorbent material. Common choices at the time for separating carotenoid isomers included magnesium oxide (MgO), calcium hydroxide (B78521) (Ca(OH)2), or alumina (B75360) (Al2O3).[5]

  • Solvent System: A non-polar organic solvent or a mixture of solvents was used to elute the carotenoids through the column. The choice of solvent would have been critical for achieving separation, with petroleum ether or a mixture of petroleum ether and a slightly more polar solvent like diethyl ether being common.

  • Elution and Fractionation: The crude carotene mixture was dissolved in the eluting solvent and applied to the top of the column. As the solvent flowed through the column, the different carotene isomers would travel at different rates based on their polarity and interaction with the adsorbent. This differential migration allowed for the collection of separate fractions containing the individual isomers.

  • Identification: The separated fractions were likely analyzed by their color and, more definitively, by their absorption spectra using a spectrophotometer. Each carotene isomer exhibits a characteristic absorption spectrum with specific maxima (λmax) in the visible range.

This chromatographic separation was a crucial first step, providing a purified sample of γ-carotene for further structural analysis.

Piecing Together the Puzzle: Structural Elucidation

With a purified sample of γ-carotene in hand, the next challenge was to determine its molecular structure. This was achieved through a combination of chemical and physical methods available at the time.

Early Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy: This was one of the most important tools for characterizing carotenoids. The extended system of conjugated double bonds in their polyene chain results in strong absorption of light in the visible region. The position of the absorption maxima provided clues about the length of the conjugated system and the nature of the end groups.

Infrared (IR) Spectroscopy: As the technique became more accessible, IR spectroscopy would have been used to identify the presence of specific functional groups. For γ-carotene, this would have confirmed its hydrocarbon nature and the presence of methyl groups.

Chemical Degradation and Analysis

Early structural work on complex organic molecules often involved controlled chemical degradation to break the molecule into smaller, more easily identifiable fragments. While specific degradation studies on γ-carotene from this early period are not detailed in the available search results, a common technique for carotenoids was oxidation. For instance, Kuhn-Roth oxidation could provide information on the number of C-methyl groups.[6]

The Definitive Proof: Total Synthesis

The unambiguous confirmation of a proposed chemical structure often comes from its total synthesis in the laboratory. For γ-carotene, this crucial step was accomplished by Garbers, Eugster, and Karrer in 1953.[3] A successful synthesis of a compound with physical and spectroscopic properties identical to the natural product provides irrefutable evidence for its structure.

Synthetic Strategy

While the detailed, step-by-step protocol of the 1953 synthesis is highly technical, the general strategies for carotenoid synthesis at the time often involved the Wittig reaction or Grignard reactions to build the long polyene chain from smaller, well-defined building blocks.[2] These syntheses are often symmetrical, for example, combining two C20 units or a C19 and a C19 unit with a C2 linker.[2]

Modern Analytical Techniques for γ-Carotene Characterization

While the fundamental structure of γ-carotene was established in the mid-20th century, modern analytical techniques have allowed for a much more detailed and sensitive analysis of this carotenoid.

High-Performance Liquid Chromatography (HPLC)

Modern separation of γ-carotene from complex mixtures is typically achieved using reversed-phase HPLC with C18 or specialized C30 columns.[5][7] This technique offers high resolution and is often coupled with photodiode array (PDA) detectors for simultaneous quantification and UV-Vis spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of carotenoids, providing valuable structural information. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for carotenoids.

  • Positive Ion APCI-MS/MS: The fragmentation of γ-carotene in positive ion mode is similar to that of lycopene, α-carotene, and β-carotene, showing characteristic low-mass ions.[1]

  • Negative Ion APCI-MS/MS: Negative ion mode provides more distinguishing fragmentation patterns. For γ-carotene, a base peak corresponding to the loss of a terminal isoprene (B109036) group is observed. This, along with other specific fragment ions, allows for its differentiation from its isomers.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of carotenoids, providing detailed information about the carbon skeleton and the stereochemistry of the molecule.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for γ-carotene.

PropertyValueReference
Molecular FormulaC40H56[3]
Molecular Weight536.87 g/mol [3]
Melting Point (Natural)177.5 °C[3]
Melting Point (Synthetic)152-153.5 °C[3]

Table 1: Physical Properties of γ-Carotene

SolventAbsorption Maxima (λmax)Reference
Petroleum Ether437, 462, 494 nm[3]
Chloroform446, 475, 508.5 nm[3]

Table 2: UV-Vis Absorption Maxima of γ-Carotene

Logical Flow of Discovery and Elucidation

The following diagram illustrates the logical progression of the key experimental stages in the discovery and structural elucidation of γ-carotene.

GammaCaroteneElucidation cluster_Discovery Discovery & Isolation cluster_Elucidation Structural Elucidation cluster_Confirmation Structural Confirmation Discovery Initial Observation of a New Carotene Isomer Isolation Chromatographic Separation (Kuhn & Brockmann, 1933) Discovery->Isolation Purification UV_Vis UV-Vis Spectroscopy Isolation->UV_Vis Characterization Chem_Deg Chemical Degradation (Oxidation) Isolation->Chem_Deg Analysis Proposed_Structure Proposed Structure: One β-ring, one acyclic end UV_Vis->Proposed_Structure Inference Chem_Deg->Proposed_Structure Inference Synthesis Total Synthesis (Garbers et al., 1953) Proposed_Structure->Synthesis Hypothesis Testing Confirmation Confirmed Structure of γ-Carotene Synthesis->Confirmation Verification

Caption: Logical workflow of γ-carotene's discovery and structural elucidation.

Conclusion

The journey of γ-carotene's discovery and structural elucidation is a testament to the power of systematic scientific investigation. From the initial chromatographic separation by Kuhn and Brockmann to the definitive confirmation through total synthesis by Garbers and his team, each step built upon the last, progressively revealing the molecule's secrets. Today, with the aid of advanced analytical techniques, our understanding of γ-carotene continues to expand, highlighting its importance in both the natural world and for human health. This historical perspective provides a valuable context for ongoing research into the biological functions and potential applications of this fascinating carotenoid.

References

Methodological & Application

Application Notes and Protocols for Gamma-Carotene Extraction from Microbial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of gamma-carotene from various microbial sources. The methodologies discussed range from classical solvent-based techniques to modern, greener alternatives, offering researchers the flexibility to choose a method based on their specific needs, available equipment, and desired scale of operation.

Introduction to Microbial this compound

This compound is a tetraterpenoid carotenoid and an intermediate in the biosynthesis of bicyclic carotenoids such as beta-carotene.[1][2] It possesses significant antioxidant properties and serves as a precursor to vitamin A, making it a valuable compound for the pharmaceutical, nutraceutical, and food industries. Several microorganisms, including fungi, yeasts, and bacteria, are known to produce this compound. Notable producers include species from the fungal genera Blakeslea and Phycomyces, as well as various red yeasts like Rhodotorula.[1][3][4] The extraction of this intracellular pigment from the microbial biomass is a critical step in its purification and subsequent application.

Core Extraction Principles

The extraction of this compound from microbial biomass generally involves two primary stages: cell disruption to release the intracellular contents and solid-liquid extraction to separate the target carotenoid from the cellular debris.[5][6] The choice of method is influenced by the microbial species' cell wall composition, the desired purity of the extract, and environmental considerations.

I. Conventional Solvent Extraction

Conventional solvent extraction remains a widely used and effective method for recovering carotenoids from microbial biomass.[7] The selection of an appropriate solvent or solvent system is crucial and depends on the polarity of this compound.

Protocol 1: Solvent Extraction from Fungal Biomass (e.g., Blakeslea trispora)

This protocol is adapted from methods used for carotenoid extraction from Blakeslea trispora, a known producer of various carotenes, including this compound.[8][9][10]

Materials:

  • Wet or lyophilized fungal biomass

  • Organic solvents: Acetone (B3395972), ethanol (B145695), hexane (B92381), ethyl acetate[9][10][11]

  • Glass beads (optional, for mechanical disruption)[12]

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Biomass Pre-treatment:

    • Wet Biomass: Harvest the fungal mycelia by filtration or centrifugation. Wash with distilled water to remove residual medium components.

    • Dry Biomass: Lyophilize (freeze-dry) the washed mycelia to remove water, which can interfere with the extraction efficiency of non-polar solvents.[5]

  • Cell Disruption:

    • Manual Grinding: Grind the dried biomass into a fine powder using a mortar and pestle.[13] For wet biomass, grinding with liquid nitrogen or sand can be effective.[3][14]

    • Homogenization: Resuspend the biomass in the chosen solvent and homogenize using a high-speed homogenizer.

  • Extraction:

    • Suspend the disrupted biomass in a suitable solvent (e.g., acetone or a mixture of hexane and ethyl acetate (B1210297) (1:1, v/v)).[11] A biomass-to-solvent ratio of 1:10 to 1:20 (w/v) is commonly used.

    • Agitate the mixture on a rotary shaker at room temperature for 1-2 hours, protected from light to prevent carotenoid degradation.[8][14]

    • For enhanced extraction, multiple extraction cycles may be necessary.[8]

  • Solid-Liquid Separation:

    • Centrifuge the slurry at 5,000-10,000 x g for 10-15 minutes to pellet the cell debris.

    • Carefully decant the supernatant containing the extracted carotenoids.

  • Solvent Removal:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of this compound.

  • Quantification:

    • Redissolve the dried extract in a known volume of a suitable solvent (e.g., hexane).

    • Measure the absorbance of the solution at the maximum absorption wavelength for this compound (approximately 460 nm) and calculate the concentration using the Beer-Lambert law with the appropriate extinction coefficient.

Diagram: Conventional Solvent Extraction Workflow

cluster_prep Biomass Preparation cluster_disrupt Cell Disruption cluster_extract Extraction cluster_purify Purification & Analysis Harvest Harvest Microbial Biomass Wash Wash with Distilled Water Harvest->Wash Pretreat Pre-treatment (Lyophilization or Wet) Wash->Pretreat Disrupt Mechanical Disruption (Grinding/Homogenization) Pretreat->Disrupt AddSolvent Add Organic Solvent Disrupt->AddSolvent Agitate Agitate (Shaker) AddSolvent->Agitate Separate Centrifuge/Filter Agitate->Separate Collect Collect Supernatant Separate->Collect Concentrate Concentrate (Rotary Evaporator) Collect->Concentrate Analyze Quantify (Spectrophotometry/HPLC) Concentrate->Analyze

Caption: Workflow for conventional solvent extraction of this compound.

II. Advanced Extraction Techniques

To address the limitations of conventional methods, such as the use of large volumes of organic solvents and potential for thermal degradation, several advanced techniques have been developed.[6][7]

A. Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter times.[5][6]

Protocol 2: Ultrasound-Assisted Extraction

Materials:

  • Microbial biomass

  • Selected organic solvent (e.g., ethanol, acetone)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Preparation: Prepare the microbial biomass as described in Protocol 1.

  • Extraction:

    • Suspend the biomass in the chosen solvent in a suitable vessel.

    • Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the suspension.

    • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).[8][13] The temperature should be controlled using a cooling jacket or ice bath to prevent overheating.[13]

  • Downstream Processing: Follow steps 4-6 from Protocol 1 for solid-liquid separation, solvent removal, and quantification.

B. Enzyme-Assisted Extraction (EAE)

EAE involves the use of enzymes to hydrolyze the cell wall components (e.g., chitin, glucans, proteins), facilitating the release of intracellular carotenoids. This method is highly specific and can be performed under mild conditions.[15][16]

Protocol 3: Enzyme-Assisted Extraction

Materials:

  • Wet microbial biomass

  • Buffer solution (pH specific to the enzyme)

  • Cell wall-lysing enzymes (e.g., chitinase, glucanase, protease)

  • Incubator shaker

  • Organic solvent for subsequent extraction

Procedure:

  • Enzymatic Hydrolysis:

    • Resuspend the wet biomass in a buffer solution optimal for the selected enzyme(s).

    • Add the enzyme(s) at a predetermined concentration.

    • Incubate the mixture in a shaker at the optimal temperature and for a sufficient duration (e.g., 2-24 hours) to allow for cell wall degradation.

  • Extraction:

    • Following enzymatic treatment, add an organic solvent (e.g., ethanol or acetone) to the mixture to extract the released carotenoids.

    • Proceed with the extraction and purification steps as outlined in Protocol 1.

C. Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[17] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned. SFE is considered a green technology as it uses a non-toxic, non-flammable, and readily available solvent that can be easily removed from the final product.[18]

Protocol 4: Supercritical Fluid Extraction with CO₂

Materials and Equipment:

  • Lyophilized microbial biomass

  • Supercritical fluid extractor

  • CO₂ source

  • Co-solvent (e.g., ethanol) (optional)

Procedure:

  • Preparation: The biomass must be thoroughly dried (lyophilized) as water can reduce the efficiency of non-polar supercritical CO₂.

  • Extraction:

    • Load the dried biomass into the extraction vessel of the SFE system.

    • Pressurize and heat the system with CO₂ to the desired supercritical conditions (e.g., 30-40 MPa and 40-60°C).[17][19]

    • A co-solvent like ethanol may be added to the CO₂ stream to increase the polarity and enhance the extraction of more polar compounds.[17]

    • The supercritical fluid containing the extracted carotenoids is then passed through a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and the carotenoids to precipitate.

  • Collection and Analysis:

    • Collect the precipitated carotenoid extract.

    • Dissolve the extract in a suitable solvent for quantification by spectrophotometry or HPLC.

Diagram: Advanced Extraction Methodologies

cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_eae Enzyme-Assisted Extraction (EAE) cluster_sfe Supercritical Fluid Extraction (SFE) Biomass Prepared Microbial Biomass UAE_Solvent Add Solvent Biomass->UAE_Solvent EAE_Enzyme Add Lytic Enzymes in Buffer Biomass->EAE_Enzyme SFE_CO2 Supercritical CO2 (+ Co-solvent) Biomass->SFE_CO2 UAE_Sonicate Apply Ultrasound (Acoustic Cavitation) UAE_Solvent->UAE_Sonicate UAE_Extract Carotenoid Extract UAE_Sonicate->UAE_Extract EAE_Incubate Incubate (Cell Wall Hydrolysis) EAE_Enzyme->EAE_Incubate EAE_Solvent Add Solvent for Extraction EAE_Incubate->EAE_Solvent EAE_Extract Carotenoid Extract EAE_Solvent->EAE_Extract SFE_Extract Extraction under High P/T SFE_CO2->SFE_Extract SFE_Separate Depressurize to Separate SFE_Extract->SFE_Separate SFE_Product Solvent-Free Carotenoid Extract SFE_Separate->SFE_Product

Caption: Overview of advanced this compound extraction methods.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction can vary significantly depending on the microbial source, the pre-treatment of the biomass, and the extraction method employed. The following tables summarize quantitative data from various studies. Note: Data for this compound is often reported as part of the total carotenoid content.

Table 1: this compound Content in Selected Microorganisms

Microbial SourceMating Type(s)Culture Conditionsγ-Carotene (% of Total Carotenoids)Reference
Blakeslea trispora(+) and (-)Fermentation in nutrient-enriched lye and washing waters5 - 9%[3]
Phycomyces blakesleeanus-Not specifiedPresent, but % not specified[1]
Rhodotorula sp.-Not specifiedMain carotenoids include β-carotene, γ-carotene, torulene[4]

Table 2: Comparison of Carotenoid Extraction Yields with Different Solvents from Blakeslea trispora

Biomass Pre-treatmentSolventExtraction TimeCarotenoid RecoveryNotesReference
Wet BiomassEthyl Ether4 x 2.5 hHigh-[10]
Wet Biomass2-Propanol4 x 2.5 hHigh-[10]
Wet BiomassEthanol4 x 2.5 hHigh-[10]
Dehydrated BiomassVarious Solvents2 x 54 minHighHigh degree of degradation observed[10]

Table 3: Efficacy of Advanced Extraction Methods for Carotenoids

MethodMicrobial SourceKey ParametersOutcomeReference
Ultrasound-Assisted ExtractionBlakeslea trispora20-46 kHz, 1.5-2.5 W/cm² & 1.0-2.0 MHz, 2.0-3.0 W/cm²Increased β-carotene extraction from 90-92% to 98-99%[8]
Supercritical Fluid ExtractionSynechococcus sp.300 bar, 50°C with 5% ethanol co-solventIncreased carotenoid yield[17]
Enzyme-Assisted ExtractionGeneralUse of cellulase (B1617823) and pectinaseEnhanced total carotenoid and lycopene (B16060) yields[16]

Concluding Remarks

The selection of an appropriate extraction method for this compound from microbial biomass is a multi-factorial decision. For laboratory-scale research focused on high recovery, conventional solvent extraction following mechanical cell disruption is a robust and well-documented approach. For industrial applications, and in line with the growing demand for sustainable processes, advanced methods such as Ultrasound-Assisted Extraction, Enzyme-Assisted Extraction, and particularly Supercritical Fluid Extraction, offer significant advantages in terms of reduced solvent consumption, lower operating temperatures, and the production of high-purity, solvent-free extracts. Researchers and drug development professionals are encouraged to optimize the chosen protocol based on their specific microbial strain and downstream application requirements.

References

Application Notes and Protocols for HPLC-PDA Separation of Gamma-Carotene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene, a tetraterpene carotenoid, is a significant precursor in the biosynthesis of lycopene (B16060) and has garnered interest for its potential health benefits, including antioxidant activity. Like other carotenoids, this compound can exist in various geometric (cis/trans) isomeric forms. The spatial arrangement of these isomers can significantly influence their biological activity, bioavailability, and degradation kinetics. Therefore, accurate separation and quantification of this compound isomers are crucial for research, quality control in the food and pharmaceutical industries, and drug development.

This document provides a detailed protocol for the separation of this compound isomers using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA). The use of a C30 stationary phase is highlighted, as it offers superior shape selectivity for hydrophobic, structurally related isomers compared to traditional C18 columns.[1][2][3]

Experimental Protocols

Sample Preparation

The extraction of carotenoids from various matrices requires careful handling to prevent degradation from light, heat, and oxygen.[4]

Materials:

Protocol:

  • Homogenization: Homogenize the sample (e.g., plant tissue, food product, or biological matrix) to a fine powder or paste. For solid samples, grinding with celite or anhydrous sodium sulfate can aid in the process.[6]

  • Extraction: Extract the homogenized sample with a suitable organic solvent or a mixture of solvents. Acetone is commonly used for initial extraction from wet samples.[7][8] Multiple extractions should be performed until the residue is colorless.[6] For dried materials, a rehydration step may improve extraction efficiency.[7]

  • Partitioning: Transfer the extract to a separatory funnel. If a water-miscible solvent like acetone was used, add a non-polar solvent such as petroleum ether or hexane and water to partition the carotenoids into the non-polar layer.[6]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen at a low temperature (below 40°C) using a rotary evaporator.[3]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase or a solvent compatible with the HPLC system (e.g., a mixture of methanol and MTBE).[3][5] The sample should be filtered through a 0.22 µm filter before injection.

Note on Saponification: For samples containing high amounts of lipids or chlorophyll, saponification (alkaline hydrolysis) may be necessary to remove interfering compounds.[9] However, this step can also lead to the loss of carotenoids and the formation of artifacts, so it should be evaluated for necessity.[7][9]

HPLC-PDA Analysis

The key to separating carotenoid isomers is the use of a specialized stationary phase, with C30 columns being highly effective.[2][3][10]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Thermostatted column compartment

  • Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Conditions
Column C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% BHT or 0.05 M ammonium (B1175870) acetate[9][11] B: Methyl tert-butyl ether (MTBE)[1]
Gradient Elution A time-based gradient from a higher polarity mobile phase to a lower polarity one. A typical gradient might start at 90% A and 10% B, moving to 50% A and 50% B over 30 minutes.[1]
Flow Rate 1.0 mL/min[11]
Column Temperature 20°C to 30°C. Lower temperatures can improve resolution but increase retention times.[1][12]
Injection Volume 10-20 µL
PDA Detection Wavelength range: 250-600 nm. Specific wavelengths for monitoring this compound are typically around 462 nm.[13] The PDA detector allows for the acquisition of the full UV-Vis spectrum of each eluting peak, which is crucial for isomer identification.[14]

Isomer Identification:

  • Retention Time: Different isomers will have distinct retention times on the C30 column.

  • Spectral Characteristics: Cis-isomers of carotenoids typically exhibit a "cis-peak," which is a hypsochromic shift (shift to a shorter wavelength) in the UV-Vis spectrum compared to the all-trans isomer.[1] The ratio of the height of the main absorption peak to the height of the cis-peak (Q-ratio) can also aid in identification.[1]

Data Presentation

The quantitative data for the separation of this compound isomers should be summarized in a clear and structured table for easy comparison.

Table 1: Chromatographic and Spectral Data for this compound Isomers

Peak No.Isomer IdentificationRetention Time (min)λmax (nm)Q-ratio (A_cis-peak / A_max)
113-cis-γ-carotene[Example: 18.5][Example: 360, 458, 488][Example Value]
2all-trans-γ-carotene[Example: 20.1][Example: 439, 462, 492]N/A
39-cis-γ-carotene[Example: 21.3][Example: 358, 456, 486][Example Value]

Note: The retention times and spectral data are illustrative and will vary depending on the specific chromatographic conditions and instrumentation.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the HPLC-PDA analysis of this compound isomers.

G Figure 1: Sample Preparation Workflow sample Sample (e.g., plant tissue) homogenize Homogenization sample->homogenize extract Solvent Extraction (e.g., Acetone) homogenize->extract partition Partitioning (e.g., Hexane/Water) extract->partition dry Drying (Anhydrous Na2SO4) partition->dry concentrate Concentration (Rotary Evaporator) dry->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute filter Filtration (0.22 µm) reconstitute->filter hplc HPLC Injection filter->hplc

Caption: Workflow for sample preparation.

G Figure 2: HPLC-PDA Analysis Workflow cluster_hplc HPLC System cluster_data Data Analysis pump Pump (Mobile Phase Gradient) column C30 Column (Isomer Separation) pump->column injector Autosampler (Sample Injection) injector->column detector PDA Detector (UV-Vis Spectra) column->detector chromatogram Chromatogram Generation detector->chromatogram spectra Spectral Analysis detector->spectra quantification Quantification chromatogram->quantification spectra->quantification

Caption: HPLC-PDA analysis workflow.

References

Quantitative Analysis of Gamma-Carotene in Food Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene is a carotenoid pigment found in various fruits and vegetables, contributing to their yellow, orange, and red hues. As a provitamin A carotenoid, γ-carotene can be converted to retinol (B82714) (vitamin A) in the body, making it a compound of interest for nutritional and pharmaceutical research. Accurate quantification of this compound in diverse food matrices is crucial for dietary assessment, understanding its bioavailability, and for the development of functional foods and supplements. This document provides detailed application notes and protocols for the quantitative analysis of this compound in food matrices, utilizing common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV/Vis Spectrophotometry.

Principle of Analytical Methods

The quantification of this compound in food samples typically involves extraction from the matrix, followed by separation and detection. The choice of method depends on the required sensitivity, selectivity, and the complexity of the food matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for carotenoid analysis due to its high resolution and sensitivity. A C30 reversed-phase column is often preferred for separating carotenoid isomers. Detection is commonly performed using a photodiode array (PDA) or UV/Vis detector set at the maximum absorption wavelength of this compound (around 460 nm).

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and improved resolution compared to conventional HPLC by using smaller particle size columns (sub-2 µm). This leads to sharper peaks and higher sensitivity, making it suitable for high-throughput analysis.

  • UV/Vis Spectrophotometry: This method provides a rapid and simple estimation of total carotenoid content. However, it lacks the specificity to distinguish between different carotenoids. The absorbance of the extract is measured at the wavelength of maximum absorption for the predominant carotenoid. This method is best suited for screening purposes or for matrices where this compound is the major carotenoid and interfering compounds are minimal.

Data Presentation: Quantitative Data of this compound in Food Matrices

The following tables summarize the this compound content in various food matrices, as reported in scientific literature. It is important to note that carotenoid content can vary significantly depending on factors such as cultivar, ripeness, growing conditions, and processing methods.

Table 1: this compound Content in Selected Fruits

FruitScientific NameThis compound Content (mg/100g fresh weight)Analytical MethodReference
Peach PalmBactris gasipaes0.1 - 3.9HPLC-PDA-MS/MS[1]
Tomato (fresh)Solanum lycopersicumPresent, but levels are much lower than β-caroteneHPLC[2]
Tomato (paste)Solanum lycopersicum~0.0035HPLC[2]
Tomato JuiceSolanum lycopersicum0.18 ± 0.03Not Specified[3]

Table 2: this compound Content in Selected Vegetables

VegetableScientific NameThis compound Content (mg/100g fresh weight)Analytical MethodReference
CarrotDaucus carotaPresent, along with α-, β-, and ζ-caroteneNot Specified[4]

Note: Specific quantitative data for this compound in many common vegetables is limited in readily available literature. Often, it is grouped with other carotenes.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to ensure accurate and reproducible results. Carotenoids are susceptible to degradation by light, heat, and oxidation, so it is essential to work under subdued light and to use antioxidants.

1.1. General Sample Preparation:

  • Obtain a representative sample of the food matrix.

  • Homogenize the sample to a uniform consistency using a blender or food processor. For dry samples, grinding to a fine powder is recommended.

  • Weigh an appropriate amount of the homogenized sample (typically 1-5 g) for extraction.

1.2. Solvent Extraction Protocol:

This protocol is a general guideline and may need optimization depending on the specific food matrix.

Reagents and Materials:

  • Acetone (HPLC grade)

  • Hexane (B92381) or Petroleum Ether (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Butylated hydroxytoluene (BHT) or other antioxidant

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • Mortar and pestle or homogenizer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the weighed sample, add a small amount of an antioxidant like BHT to prevent degradation.

  • Add a suitable extraction solvent or solvent mixture. Common choices include acetone, a mixture of hexane:acetone:ethanol (50:25:25 v/v), or methanol-ethyl acetate (6:4, v/v).

  • Thoroughly grind or homogenize the sample in the solvent until the tissue is completely disintegrated and the solvent is colored.

  • Filter the extract through a Büchner funnel with filter paper.

  • Repeat the extraction process with fresh solvent until the residue becomes colorless.

  • Combine all the filtrates into a separatory funnel.

  • Add an equal volume of hexane or petroleum ether and a saturated sodium chloride solution to the separatory funnel to facilitate phase separation.

  • Gently mix and allow the layers to separate. The carotenoids will partition into the upper organic layer.

  • Collect the upper organic layer and wash it several times with distilled water to remove any residual water-soluble impurities.

  • Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., injection solvent for HPLC/UPLC) for analysis.

1.3. Saponification (Optional):

Saponification is used to remove interfering lipids, chlorophylls, and to hydrolyze carotenoid esters. However, it can also lead to the loss of some carotenoids, so its necessity should be evaluated for each matrix.

Procedure:

  • After the initial solvent extraction, add an equal volume of 10% methanolic potassium hydroxide (B78521) to the extract.

  • Flush the container with nitrogen, seal it, and leave it in the dark at room temperature overnight.

  • After saponification, proceed with the partitioning step as described in the solvent extraction protocol.

HPLC/UPLC Analysis Protocol

Instrumentation:

  • HPLC or UPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV/Vis detector.

  • C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC).

Typical Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a higher polarity mixture (e.g., 80:15:5 methanol:MTBE:water) and gradually increase the proportion of MTBE to elute the more nonpolar carotenoids.

  • Flow Rate: 1.0 mL/min for HPLC; 0.3-0.5 mL/min for UPLC.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 460 nm for this compound. A full spectrum scan (200-600 nm) is recommended for peak identification.

  • Injection Volume: 10-20 µL.

Calibration:

  • Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., hexane).

  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

  • Inject the standard solutions into the HPLC/UPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard.

  • The concentration of this compound in the sample extract can be determined from the calibration curve.

Spectrophotometric Analysis Protocol

Instrumentation:

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare the sample extract as described in the solvent extraction protocol.

  • Dilute the extract with a suitable solvent (e.g., hexane) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).

  • Measure the absorbance of the diluted extract at the wavelength of maximum absorption (λmax) for this compound (approximately 460 nm in hexane).

  • Calculate the concentration of this compound using the Beer-Lambert law:

    • Concentration (µg/mL) = (A × V × 10^4) / (A¹%₁cm × W)

      • A = Absorbance at λmax

      • V = Volume of the extract (mL)

      • A¹%₁cm = Molar extinction coefficient of this compound in the specific solvent (a value of 2760 for this compound in petroleum ether at 460 nm is often cited).

      • W = Weight of the sample (g)

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Weighing Weighing Homogenization->Weighing SolventAddition Solvent Addition & Antioxidant Weighing->SolventAddition Extraction Extraction (e.g., Homogenization) SolventAddition->Extraction Filtration Filtration Extraction->Filtration Partitioning Liquid-Liquid Partitioning Filtration->Partitioning Drying Drying of Extract Partitioning->Drying Evaporation Solvent Evaporation Drying->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UPLC HPLC/UPLC Analysis Reconstitution->HPLC_UPLC Spectrophotometry Spectrophotometric Analysis Reconstitution->Spectrophotometry PeakIntegration Peak Identification & Integration HPLC_UPLC->PeakIntegration Quantification Quantification using Calibration Curve Spectrophotometry->Quantification PeakIntegration->Quantification ResultReporting Result Reporting (mg/100g) Quantification->ResultReporting

Figure 1: Experimental workflow for the quantitative analysis of this compound in food matrices.

Factors_Affecting_Quantification cluster_Sample Sample Related Factors cluster_Preparation Sample Preparation Factors cluster_Analysis Analytical Factors cluster_Quantification Quantification Factors Matrix Food Matrix Complexity AccurateQuantification Accurate Quantification of this compound Matrix->AccurateQuantification Analyte This compound Concentration Analyte->AccurateQuantification Interference Presence of Interfering Compounds Interference->AccurateQuantification ExtractionMethod Extraction Method & Solvent Choice ExtractionMethod->AccurateQuantification Saponification Saponification (Use/Conditions) Saponification->AccurateQuantification Degradation Analyte Degradation (Light, Heat, Oxidation) Degradation->AccurateQuantification Method Choice of Analytical Method (HPLC, UPLC, Spectro.) Method->AccurateQuantification Column Chromatographic Column (C18 vs. C30) Column->AccurateQuantification MobilePhase Mobile Phase Composition MobilePhase->AccurateQuantification Detector Detector Wavelength & Settings Detector->AccurateQuantification Standard Purity & Stability of Standard Standard->AccurateQuantification Calibration Calibration Curve Linearity Calibration->AccurateQuantification Integration Peak Integration Parameters Integration->AccurateQuantification

Figure 2: Factors influencing the quantitative analysis of this compound.

References

Application Note: Identification of Gamma-Carotene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene is a naturally occurring carotenoid pigment found in various plants and microorganisms. As a precursor to vitamin A, its identification and quantification are of significant interest in the fields of nutrition, pharmacology, and natural product chemistry. While liquid chromatography is more commonly employed for the analysis of intact carotenoids, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool, particularly for the analysis of thermal degradation products or derivatized forms of this compound. This application note provides a detailed protocol for the identification of this compound using GC-MS, including sample preparation, instrument parameters, and data interpretation.

Principle of Analysis

This method is based on the extraction of this compound from a sample matrix, followed by analysis using a high-temperature capillary gas chromatograph coupled to a mass spectrometer. Due to the low volatility and thermal lability of intact carotenoids, this protocol focuses on the analysis of fragments or requires derivatization to enhance volatility.[1] The mass spectrometer provides characteristic fragmentation patterns that serve as a fingerprint for the identification of this compound and its related compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining meaningful and reliable analytical data.[2] The following protocol outlines a general procedure for the extraction of carotenoids from a biological matrix.

Materials:

  • Sample containing this compound (e.g., plant tissue, microbial cell culture)

  • Mortar and pestle or homogenizer

  • Acetone (B3395972)

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Saponification reagent (e.g., 10% methanolic KOH) - Optional, for removal of interfering lipids

  • Deionized water

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenization: Weigh a representative portion of the sample and homogenize it with a mortar and pestle or a mechanical homogenizer.

  • Extraction: Add acetone to the homogenized sample and continue to grind or homogenize until the sample residue is colorless. This indicates that the pigments have been fully extracted.

  • Filtration: Filter the acetone extract to remove solid debris.

  • Liquid-Liquid Partitioning: Transfer the acetone extract to a separatory funnel. Add petroleum ether and deionized water. Shake gently to partition the carotenoids into the petroleum ether layer. Discard the lower aqueous layer.

  • Washing: Wash the petroleum ether layer several times with deionized water to remove any residual water-soluble impurities.

  • (Optional) Saponification: To remove interfering chlorophylls (B1240455) and lipids, the extract can be saponified by adding methanolic KOH and incubating in the dark. After saponification, the carotenoids are re-extracted into petroleum ether.

  • Drying: Dry the petroleum ether extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a volatile solvent suitable for GC-MS analysis, such as dichloromethane (B109758) or hexane, to a final concentration of approximately 10 µg/mL.[3]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample. These are adapted from a method for analyzing β-carotene derivatives.[4]

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: PE-5HT (30 m x 0.25 mm x 0.1 µm) or similar non-polar capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Injection Mode: Splitless or split (e.g., 50:1), depending on sample concentration.[4]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.[4]

    • Ramp: Increase to 310°C at a rate of 4°C/min.[4]

    • Hold: Hold at 310°C for 6 minutes.[4]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 40-600.[4]

Data Presentation

Quantitative Data Summary

While GC-MS is primarily used for qualitative identification of carotenoids due to their thermal instability, quantitative analysis of specific, stable thermal degradation products can be performed. The following table illustrates how such data could be presented.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
γ-Carotene degradation product 1tbdtbdtbdtbd
γ-Carotene degradation product 2tbdtbdtbdtbd

tbd = to be determined experimentally.

Expected Mass Spectral Fragments of this compound

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 536 and several characteristic fragment ions. The fragmentation pattern provides structural information about the molecule, including its β-ionone ring and the acyclic end. The following table summarizes key fragments, primarily identified through Atmospheric Pressure Chemical Ionization (APCI), which can provide insights into the expected fragmentation in EI-MS.[5]

m/zIon IdentityDescription
536[M]+Molecular Ion
467[M-69]−Loss of a terminal isoprene (B109036) group from the acyclic end.[6]
457[M-80]+·
375[M-69-92]−Loss of an isoprene group and toluene.[6]
361[M-69-106]−Loss of an isoprene group and xylene.[6]
269Fragment containing the β-ionone moiety.[5]
203Fragment containing the β-ionone moiety.[5][6]
177
137

Note: Fragmentation patterns can vary between different ionization techniques. The data presented is a guideline based on available literature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Collection homogenization Homogenization sample->homogenization 1 extraction Solvent Extraction homogenization->extraction 2 partitioning Liquid-Liquid Partitioning extraction->partitioning 3 drying Drying and Concentration partitioning->drying 4 reconstitution Reconstitution drying->reconstitution 5 injection GC Injection reconstitution->injection separation Chromatographic Separation injection->separation 6 ionization Electron Ionization separation->ionization 7 detection Mass Detection ionization->detection 8 chromatogram Chromatogram Analysis detection->chromatogram mass_spectra Mass Spectra Interpretation chromatogram->mass_spectra 9 identification Compound Identification mass_spectra->identification 10

Caption: Workflow for this compound identification by GC-MS.

This compound Fragmentation Pathway

This diagram illustrates the logical relationship in the fragmentation of this compound in mass spectrometry.

fragmentation_pathway cluster_fragments Characteristic Fragments gamma_carotene γ-Carotene (m/z 536) loss_isoprene Loss of Isoprene (m/z 467) gamma_carotene->loss_isoprene - C5H8 beta_ionone_fragment β-ionone containing fragment (m/z 269) gamma_carotene->beta_ionone_fragment beta_ionone_fragment_2 β-ionone containing fragment (m/z 203) gamma_carotene->beta_ionone_fragment_2 loss_isoprene_toluene Loss of Isoprene + Toluene (m/z 375) loss_isoprene->loss_isoprene_toluene - C7H8

Caption: Key fragmentation pathways of this compound.

Conclusion

The GC-MS technique, while not the primary method for intact carotenoid analysis, provides a viable option for the identification of this compound, especially through its degradation products. Careful sample preparation is paramount to avoid analyte degradation and to remove interfering substances. The provided protocol and data serve as a comprehensive guide for researchers and professionals in the development and application of GC-MS methods for this compound analysis. Further method development and validation are recommended for specific sample matrices and quantitative applications.

References

Application of Isotope Ratio Mass Spectrometry for Gamma-Carotene Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for tracing the metabolic fate of specific compounds by measuring the ratio of stable isotopes. This document outlines the application of IRMS for tracing γ-carotene, a significant carotenoid and a biosynthetic intermediate in the formation of other carotenoids.[1][2] By labeling γ-carotene with a stable isotope, such as carbon-13 (¹³C), researchers can track its absorption, distribution, metabolism, and excretion in biological systems with high precision.

The primary application of ¹³C-γ-carotene tracing lies in nutritional science and drug development. It allows for the quantitative assessment of γ-carotene's bioavailability and its conversion to other bioactive compounds. While many studies have focused on β-carotene using techniques like LC-MS/MS, the principles are readily adaptable for γ-carotene tracing with IRMS, offering a robust method for understanding its physiological roles.[3][4][5]

Compound-Specific Isotope Analysis (CSIA) is the key technique employed, often involving the coupling of a separation method like Gas Chromatography (GC) or Liquid Chromatography (LC) with an IRMS system.[6][7] This allows for the isotopic analysis of individual compounds within a complex mixture. For γ-carotene, which is a relatively large molecule, LC-IRMS is often the preferred method to avoid potential degradation at high GC temperatures.

The δ¹³C values obtained from IRMS analysis provide a distinct signature that can differentiate the introduced labeled γ-carotene from the endogenous pool. This enables precise tracking of the metabolic pathway and quantification of its contribution to various metabolic pools.

Quantitative Data Presentation

While specific quantitative data for γ-carotene tracing using IRMS is not extensively published, the following tables illustrate how such data would be presented. The data is hypothetical and based on typical results from stable isotope tracing studies of similar carotenoids.

Table 1: Isotopic Enrichment of γ-Carotene and its Metabolites in Plasma over Time

Time Point (hours)Analyteδ¹³C (‰ vs. VPDB)Atom % ¹³C
0 (Baseline)γ-Carotene-27.51.0894
β-Carotene-28.11.0893
2γ-Carotene+50.21.1005
β-Carotene-27.91.0893
6γ-Carotene+150.81.1226
β-Carotene+10.31.0915
12γ-Carotene+85.41.1088
β-Carotene+45.71.0995
24γ-Carotene+30.11.0956
β-Carotene+60.91.1032
48γ-Carotene+10.51.0916
β-Carotene+35.21.0967

VPDB: Vienna Pee Dee Belemnite standard.

Table 2: Bioavailability and Conversion of ¹³C-γ-Carotene

ParameterValueUnit
Administered Dose of ¹³C-γ-Carotene10mg
Peak Plasma Concentration of ¹³C-γ-Carotene0.8µmol/L
Time to Peak Concentration (Tmax)6hours
Area Under the Curve (AUC) of ¹³C-γ-Carotene15.4µmol·h/L
Estimated Bioavailability12.5%
Conversion Factor to β-Carotene0.3mol/mol

Experimental Protocols

The following are detailed protocols for key experiments in γ-carotene tracing using IRMS. These are generalized and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Stable Isotope Labeling of γ-Carotene

Objective: To produce ¹³C-labeled γ-carotene for use as a tracer.

Methodology:

  • Biological Production: Cultivate microorganisms known to produce γ-carotene, such as certain species of fungi or bacteria, in a growth medium enriched with a ¹³C-labeled carbon source (e.g., ¹³C-glucose or ¹³C-acetate).

  • Extraction: After a suitable growth period, harvest the microbial biomass. Extract the total lipids and carotenoids using a mixture of organic solvents (e.g., acetone, methanol, or a hexane:isopropanol mixture).[8] The extraction should be performed under dim light and inert atmosphere (e.g., nitrogen) to prevent degradation of carotenoids.

  • Purification: Purify the γ-carotene from the crude extract using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C30 column is often effective for separating carotenoid isomers.

  • Verification: Confirm the identity and isotopic enrichment of the purified ¹³C-γ-carotene using LC-MS/MS and IRMS.

Protocol 2: Sample Preparation for IRMS Analysis

Objective: To extract and purify γ-carotene and its metabolites from biological samples for IRMS analysis.

Methodology for Plasma Samples:

  • Extraction: To 1 mL of plasma, add an antioxidant (e.g., butylated hydroxytoluene - BHT) and an internal standard. Perform a liquid-liquid extraction using a solvent system such as hexane:dichloromethane or a single-phase extraction with an appropriate solvent.[3][4]

  • Saponification (Optional): If analyzing total γ-carotene (free and esterified), the extract can be saponified to hydrolyze any carotenoid esters.

  • Purification: The crude extract is then purified using Solid Phase Extraction (SPE) or preparatory HPLC to isolate the γ-carotene and its key metabolites.

  • Solvent Evaporation: The purified fractions are dried under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a small volume of a solvent compatible with the LC-IRMS system.

Methodology for Tissue Samples:

  • Homogenization: Homogenize the tissue sample in a suitable buffer containing antioxidants.

  • Extraction: Perform solvent extraction similar to the plasma protocol. Multiple extraction steps may be necessary for complete recovery.

  • Purification and Analysis: Follow the same purification and analysis steps as for plasma samples.

Protocol 3: LC-IRMS Analysis

Objective: To determine the ¹³C/¹²C ratio in γ-carotene and its metabolites.

Methodology:

  • Instrumentation: Use an HPLC system coupled to an IRMS via a suitable interface (e.g., a wet chemical oxidation interface).

  • Chromatographic Separation: Inject the purified sample extract onto an appropriate HPLC column (e.g., C30) to separate γ-carotene from other carotenoids and metabolites.

  • Conversion to CO₂: The eluent from the HPLC is directed to the interface where the organic compounds are oxidized to CO₂ gas.

  • IRMS Analysis: The CO₂ gas is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Data Analysis: The δ¹³C values are calculated relative to a standard and used to determine the isotopic enrichment of each compound.

Visualizations

Gamma_Carotene_Biosynthesis Lycopene Lycopene gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase alpha_Carotene α-Carotene gamma_Carotene->alpha_Carotene Lycopene β-cyclase

Caption: Biosynthetic pathway of γ-carotene from lycopene.

IRMS_Workflow start Administration of ¹³C-γ-Carotene sampling Biological Sample Collection (e.g., Plasma, Tissue) start->sampling extraction Extraction & Purification of Carotenoids sampling->extraction lc_irms LC-IRMS Analysis extraction->lc_irms data Data Analysis (δ¹³C Calculation) lc_irms->data interpretation Metabolic Interpretation (Bioavailability, Conversion) data->interpretation

Caption: Experimental workflow for γ-carotene tracing using IRMS.

References

Chemical Synthesis of γ-Carotene via Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene (γ-carotene) is a natural carotenoid pigment found in various plants and microorganisms. As an asymmetrical C40 carotenoid, it possesses one β-ionone ring and one open ψ-end group. This structure makes γ-carotene a precursor to vitamin A (retinol) in organisms capable of cleaving the β-ring. Its extended system of conjugated double bonds is responsible for its characteristic color and antioxidant properties. The chemical synthesis of carotenoids is of significant interest for nutritional supplementation, food coloration, and as building blocks for other complex molecules in drug development. The Wittig reaction is a powerful and widely used method in industry for the stereoselective formation of carbon-carbon double bonds, making it a cornerstone of carotenoid synthesis. This document provides detailed application notes and protocols for the chemical synthesis of γ-carotene employing a stepwise Wittig reaction strategy.

Synthesis Strategy

The synthesis of the asymmetric γ-carotene molecule is achieved through a stepwise Wittig reaction. This strategy involves the sequential reaction of a monoprotected C10 dialdehyde (B1249045) with two different phosphonium (B103445) ylides. First, a C15-phosphonium salt containing the β-ionone ring structure is reacted with the unprotected aldehyde of the C10-dialdehyde acetal. Following deprotection, a second Wittig reaction is performed with a C15-phosphonium salt that will form the open-chain ψ-end group.

Experimental Protocols

Materials and Reagents
Protocol 1: Synthesis of 8,8-diethoxy-2,7-dimethyl-2,4,6-octatrien-1-al (C10-monoacetal)
  • Protection of C10-dialdehyde: In a round-bottom flask, dissolve 2,7-dimethyl-2,4,6-octatrienedial (1.0 eq) in a minimal amount of dichloromethane. Add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the C10-monoacetal.

Protocol 2: First Wittig Reaction - Formation of the C25 Intermediate
  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the C15-β-ionone Wittig salt (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium methoxide (1.0 eq) in methanol to the suspension. Stir the mixture at 0 °C for 30 minutes to form the deep red-colored ylide.

  • Aldehyde Addition: Add a solution of the C10-monoacetal (1.0 eq) in methanol dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by adding water. Extract the product with a mixture of hexane and ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to obtain the C25-acetal intermediate.

Protocol 3: Deprotection of the C25 Intermediate
  • Hydrolysis: Dissolve the purified C25-acetal intermediate in a mixture of dichloromethane and a dilute aqueous acid (e.g., 1M HCl).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the C25-aldehyde.

Protocol 4: Second Wittig Reaction - Synthesis of γ-Carotene
  • Ylide Formation: Prepare the ylide from the C15-ψ-end Wittig salt (1.0 eq) and sodium methoxide (1.0 eq) in anhydrous methanol as described in Protocol 2.

  • Aldehyde Addition: Add a solution of the C25-aldehyde (1.0 eq) in methanol to the ylide solution at 0 °C.

  • Reaction and Work-up: Follow the reaction, quenching, and extraction procedures as outlined in Protocol 2.

  • Final Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a hexane/ethyl acetate mixture to yield pure all-trans-γ-carotene.

Data Presentation

ParameterValueReference
Molecular Formula C₄₀H₅₆[1]
Molecular Weight 536.87 g/mol [1]
Appearance Red-orange crystals
Melting Point 178-180 °C
Overall Yield ~30-40%Estimated
UV-Vis (λmax in Hexane) 437, 462, 494 nm
¹H NMR (CDCl₃, δ ppm) ~1.03 (s, 6H, C1-Me), ~1.62 (s, 3H, C1'-Me), ~1.71 (s, 3H, C5-Me), ~1.83 (s, 3H, C5'-Me), ~1.97 (s, 9H, C9, C13, C13'-Me), 6.1-6.8 (m, olefinic H)

Mandatory Visualizations

Wittig_Synthesis_of_Gamma_Carotene cluster_step1 Step 1: Protection cluster_step2 Step 2: First Wittig Reaction cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Second Wittig Reaction C10_dial C10-Dialdehyde C10_monoacetal C10-Monoacetal C10_dial->C10_monoacetal EthyleneGlycol Ethylene Glycol pTSA p-TSA (cat.) C10_monoacetal_reac C10-Monoacetal C15_beta_salt C15-β-ionone Wittig Salt Ylide1 Ylide 1 C15_beta_salt->Ylide1 NaOMe1 NaOMe C25_acetal C25-Acetal Intermediate Ylide1->C25_acetal C25_acetal_reac C25-Acetal C25_aldehyde C25-Aldehyde C25_acetal_reac->C25_aldehyde H3Oplus H₃O⁺ C25_aldehyde_reac C25-Aldehyde C15_psi_salt C15-ψ-end Wittig Salt Ylide2 Ylide 2 C15_psi_salt->Ylide2 NaOMe2 NaOMe Gamma_Carotene γ-Carotene Ylide2->Gamma_Carotene

Caption: Stepwise Wittig synthesis of γ-carotene.

Reaction_Pathway Reactants Aldehyde/Ketone Phosphonium Ylide Intermediate Oxaphosphetane Reactants->Intermediate [2+2] Cycloaddition Products Alkene Triphenylphosphine Oxide Intermediate->Products Cycloreversion

Caption: General mechanism of the Wittig reaction.

References

Application Notes and Protocols for γ-Carotene as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-carotene (γ-carotene) is a natural carotenoid pigment that holds significant potential as a food colorant, offering hues ranging from yellow to orange-red.[1][2] As a member of the carotene family, which includes the more commonly known β-carotene, γ-carotene is a lipophilic compound found in various plants, algae, and microorganisms.[3][4][5] Beyond its coloring properties, γ-carotene possesses pro-vitamin A activity, as it can be converted to vitamin A in the body, and exhibits antioxidant properties.[2][6] These attributes make it an attractive alternative to synthetic food colorants, aligning with the growing consumer demand for natural and functional food ingredients.[7]

This document provides detailed application notes and experimental protocols for the extraction, analysis, and utilization of γ-carotene as a natural food colorant.

Data Presentation: Properties of γ-Carotene
PropertyDescriptionReferences
Chemical Formula C40H56[8]
Molecular Weight 536.88 g/mol [8][9]
Appearance Red to brownish-red crystals or crystalline powder[8]
Solubility Insoluble in water; practically insoluble in ethanol; slightly soluble in vegetable oil[8]
Color Range Yellow to orange-red[1]
Pro-vitamin A Activity Yes[6]
Regulatory Status (as part of Carotenes, E160a) Permitted in food (subject to specific regulations)[3][10][11][12]

Experimental Protocols

Protocol 1: Extraction and Purification of γ-Carotene from Microbial Sources (e.g., Rhodotorula sp.)

This protocol provides a general method for the extraction and purification of carotenoids, including γ-carotene, from yeast like Rhodotorula mucilaginosa.

1. Cultivation of Microbial Source:

  • Inoculate Rhodotorula mucilaginosa into Yeast Malt Extract (YME) broth.

  • Incubate at 25-30°C for 48-72 hours with shaking (150 rpm).[13][14]

2. Cell Harvesting and Lysis:

  • Harvest the yeast cells by centrifugation at 8,000-12,000 rpm for 10-15 minutes.[14]

  • Wash the cell pellet twice with distilled water.

  • For cell disruption, several methods can be employed:

    • Chemical Lysis: Resuspend the pellet in preheated (60°C) Dimethyl sulfoxide (B87167) (DMSO) and incubate overnight at room temperature.[14]

    • Mechanical Lysis (Bead Mill): This method has shown high carotenoid extractability and avoids the use of potentially toxic solvents like DMSO.[13]

    • Enzymatic Lysis: Use of enzymes like lyticase or zymolyase can be effective.[13]

3. Solvent Extraction:

  • After cell lysis, add acetone (B3395972) to the cell suspension and vortex thoroughly.

  • Centrifuge to separate the cell debris from the supernatant containing the pigments.

  • Repeat the acetone extraction until the cell pellet is colorless.

  • Pool the colored supernatants.[14]

4. Phase Separation and Purification:

  • Transfer the pooled supernatant to a separatory funnel.

  • Add an equal volume of petroleum ether (or hexane) and a small amount of saturated NaCl solution to facilitate phase separation.

  • Gently mix and allow the layers to separate. The carotenoids will partition into the upper petroleum ether layer.

  • Collect the upper layer and wash it three times with distilled water to remove any residual solvent and water-soluble impurities.[14]

  • The resulting extract contains a mixture of carotenoids, which may include β-carotene, γ-carotene, and torulene.

5. Concentration and Storage:

  • Evaporate the solvent from the purified extract under a stream of nitrogen at a low temperature (<40°C) to prevent degradation.

  • Store the concentrated carotenoid extract under a nitrogen atmosphere at -20°C in the dark.

Protocol 2: Quantification of γ-Carotene using High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve a known amount of the dried carotenoid extract in a suitable solvent mixture, such as methanol:acetonitrile:ethyl acetate (B1210297) (76:12:12, v/v/v).[15]

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and ethyl acetate.[15] The exact ratio may need optimization depending on the specific carotenoid profile.

  • Flow Rate: 1.0 - 2.0 mL/min.[15]

  • Detector: Photodiode Array (PDA) detector set at the maximum absorbance wavelength for γ-carotene (around 462 nm).[1]

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Identify the γ-carotene peak based on its retention time and characteristic absorption spectrum compared to a certified γ-carotene standard.

  • Quantify the concentration by comparing the peak area of the sample with a standard curve prepared from known concentrations of the γ-carotene standard.

Application in Food Products

γ-Carotene, as part of a natural carotene mixture, can be used to impart yellow to orange-red hues in a variety of food products. Its lipophilic nature makes it particularly suitable for fat-based foods.

Dairy Products (Cheese, Yogurt)
  • Application: Carotenoids are commonly used to color processed cheese, cheese spreads, and yogurts.[16] They can provide a perception of richness associated with butterfat.[16]

  • Protocol:

    • For oil-based dairy products like cheese spreads, γ-carotene can be dissolved in a small amount of vegetable oil before being incorporated into the product.

    • For water-based products like yogurt, a water-dispersible emulsion of γ-carotene is required. This can be achieved by homogenizing the carotenoid-oil solution with an emulsifier and water.

    • The colorant should be added during a stage of processing where it will be thoroughly mixed but not subjected to excessive heat or light exposure.

Beverages (Fruit Juices)
  • Application: Carotenoids are used to color beverages, but their insolubility in water presents a challenge.[1]

  • Protocol:

    • Prepare a microemulsion of γ-carotene by dissolving it in a suitable oil and then homogenizing it with water and an emulsifier.

    • Alternatively, use a commercial water-dispersible powder form where the carotenoid is encapsulated in a matrix like starch or gelatin.[1]

    • Add the colorant to the beverage post-pasteurization to minimize thermal degradation. The stability of the beverage's own emulsion system is crucial to prevent the colorant from separating and forming an oil ring.[1]

Bakery Products (Cakes, Cookies)
  • Application: Carotenoids can be used to color frostings, fillings, and the baked goods themselves.[17]

  • Protocol:

    • Incorporate the γ-carotene into the fat or shortening component of the recipe.

    • Mix thoroughly to ensure even color distribution.

    • Be aware that baking can cause some degradation and isomerization of carotenoids. Losses of up to 30% have been reported for β-carotene in cookies.[18] The extent of degradation depends on the baking time, temperature, and the food matrix.[18][19]

Quantitative Data: Stability of Carotenes in Food Processing

While specific data for γ-carotene is limited, studies on β-carotene provide valuable insights into the expected stability.

Food MatrixProcessing Conditionβ-Carotene Retention (%)Isomerization (all-trans to cis)References
Bakery (Bagels) Baking~80%Decrease of ~6% in all-trans[18]
Bakery (Cake) Baking~80%Decrease of ~14% in all-trans[18]
Bakery (Cookies) Baking~70%Decrease of ~17% in all-trans[18]
Beverage (Pumpkin-based) Storage at 20°C (dark, 42 days)~70%Not specified[20]
Beverage (Pumpkin-based) Storage at 20°C (light, 42 days)Lower retention than dark storageNot specified[20]
Mango Puree Pasteurization (85-93°C, 16 min)~85-92%Significant trans-cis isomerization[21]

Note: Carotenoid degradation generally follows zero-order or first-order kinetics and is accelerated by heat, light, and oxygen.[22][23][24][25] Encapsulation can improve the stability of carotenoids.[22]

Regulatory and Safety Information

  • Regulatory Status: In the European Union, carotenes are designated as E160a, which includes mixed carotenes (i) and β-carotene (ii).[26] JECFA (Joint FAO/WHO Expert Committee on Food Additives) specifications for carotenes from vegetable sources and Blakeslea trispora indicate that γ-carotene may be present as a minor component.[3][8] In the United States, β-carotene is listed as a color additive exempt from certification and is generally recognized as safe (GRAS).[12][27] While γ-carotene is not explicitly named in all regulations, its inclusion under the general "carotenes" category is implied.

  • Safety: Extensive safety studies have been conducted on β-carotene, and it is generally considered safe for consumption.[28][29] No adverse effects have been observed in numerous toxicological studies in animals.[28] As a closely related isomer, γ-carotene is expected to have a similar safety profile. However, it is always recommended to consult the specific regulations of the target market for the intended use and levels.

Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases/Isomerases gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene β-cyclase (LCYB) delta_Carotene δ-Carotene Lycopene->delta_Carotene Lycopene ε-cyclase (LCYE) beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene β-cyclase (LCYB) Xanthophylls Xanthophylls beta_Carotene->Xanthophylls Hydroxylases, etc. alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene Lycopene β-cyclase (LCYB) alpha_Carotene->Xanthophylls Hydroxylases, etc.

Caption: Simplified carotenoid biosynthesis pathway showing the formation of γ-carotene.

Experimental Workflow for γ-Carotene as a Food Colorant

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_application Food Application Cultivation Microbial Cultivation Harvesting Cell Harvesting & Lysis Cultivation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Purification Purification & Concentration Extraction->Purification Quantification HPLC Quantification Purification->Quantification Formulation Formulation (e.g., Emulsion) Purification->Formulation Stability Stability Studies (pH, T, Light) Quantification->Stability Incorporation Incorporation into Food Matrix Formulation->Incorporation Evaluation Product Quality Evaluation (Color, Stability) Incorporation->Evaluation

Caption: General workflow for developing γ-carotene as a natural food colorant.

References

Application Notes and Protocols: Formulation of Gamma-Carotene in Cosmetics and Skincare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene, a natural carotenoid pigment and provitamin A, presents a compelling ingredient for cosmetic and skincare formulations due to its potent antioxidant properties.[1] As a member of the carotenoid family, which includes the more extensively studied beta-carotene (B85742), this compound aids in protecting the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution.[2][3][4] This document provides detailed application notes and protocols for the formulation and evaluation of this compound in cosmetic and skincare products, addressing its stability, mechanism of action, and methods for efficacy testing. While specific research on this compound is limited, data from studies on beta-carotene and other carotenoids are utilized to provide a comprehensive guide.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C40H56[1]
Molecular Weight 536.87 g/mol [1]
Appearance Dark Red Solid[1]
Solubility Oil-soluble; Insoluble in water[5][6][7][8]
CAS Number 472-93-5[9]

Formulation Guidelines

This compound's lipophilic nature dictates its incorporation into the oil phase of cosmetic formulations. To ensure stability and bioavailability, careful consideration of the formulation type and manufacturing process is crucial.

Recommended Concentration in Formulations
Formulation TypeRecommended Concentration (% w/w)Notes
Serums (Oil-based) 0.01 - 0.2%For antioxidant and conditioning benefits.
Creams and Lotions 0.01 - 0.5%To be incorporated into the oil phase.
Suncare & After-Sun Products 0.02 - 0.5%To complement UV filters and reduce oxidative stress.
Facial Oils & Balms 0.05 - 0.3%For direct application and nourishment.

Data extrapolated from recommended usage rates for beta-carotene oil.[5]

Stability of Carotenoids in Emulsions

The stability of carotenoids like this compound is influenced by pH, temperature, and light exposure. The following table, based on studies of beta-carotene, provides insights into expected stability trends.

ConditionEffect on StabilityMitigation Strategies
Low pH (<4) DegradationFormulate in the pH range of 4-8. Use of bilayer emulsions can enhance protection at low pH.[10]
High Temperature (>45°C) Accelerated degradationStore finished products in a cool place. Utilize encapsulation technologies like nanoemulsions.[11]
UV Radiation Significant degradationPackage in opaque or UV-protective containers. Combine with other antioxidants like Vitamin E (α-tocopherol) to improve photostability.[10][12]
Oxidation Prone to oxidation due to conjugated double bondsIncorporate other antioxidants (e.g., Vitamin E, ascorbyl palmitate) and chelating agents in the formulation. Store under an inert gas like nitrogen during manufacturing and storage.

Mechanism of Action in Skin

This compound, like other carotenoids, exerts its beneficial effects on the skin primarily through its antioxidant and anti-inflammatory properties. It helps to neutralize reactive oxygen species (ROS) generated by UV radiation and other environmental stressors, thereby mitigating cellular damage that leads to premature aging.

Signaling Pathways Modulated by Carotenoids

Carotenoids have been shown to modulate several key signaling pathways involved in the skin's response to oxidative stress and inflammation.

Signal_Transduction_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes UV_Radiation UV Radiation ROS ROS Generation UV_Radiation->ROS MAPK MAPK (p38, JNK, ERK) ROS->MAPK NF_kB NF-κB ROS->NF_kB Gamma_Carotene This compound Gamma_Carotene->ROS Scavenges Gamma_Carotene->NF_kB Inhibits Nrf2 Nrf2 Gamma_Carotene->Nrf2 Activates MMPs ↑ MMPs (Collagen Degradation) MAPK->MMPs Inflammation Inflammation (↑ TNF-α, IL-6) NF_kB->Inflammation ARE ↑ Antioxidant Response Element (ARE) Nrf2->ARE

Antioxidant and Anti-inflammatory Signaling Pathways of Carotenoids.

Experimental Protocols

The following protocols are provided as a guide for evaluating the efficacy of this compound in cosmetic formulations.

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol outlines a general procedure for incorporating this compound into a standard O/W cream formulation.

Formulation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_finishing Finishing A Phase A (Water Phase) - Deionized Water - Glycerin - Xanthan Gum C Heat Phase A and Phase B separately to 75°C A->C B Phase B (Oil Phase) - Emulsifiers (e.g., Cetearyl Alcohol) - Emollients (e.g., Caprylic/Capric Triglyceride) - this compound Solution - Antioxidants (e.g., Tocopherol) B->C D Add Phase B to Phase A under high shear homogenization C->D E Homogenize for 5-10 minutes to form a stable emulsion D->E F Cool down to 40°C with gentle stirring E->F G Add Phase C (Cool-down Phase) - Preservatives - Fragrance F->G H Adjust pH to 5.5-6.5 G->H I Final Product: O/W Cream H->I

Workflow for O/W Cream Formulation with this compound.
In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable DPPH radical.

Materials:

  • This compound stock solution (in a suitable organic solvent like hexane (B92381) or chloroform)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the this compound stock solution in methanol.

  • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay determines the antioxidant activity of this compound within human skin cells (e.g., keratinocytes or fibroblasts).[13][14][15][16]

Materials:

  • Human keratinocytes (e.g., HaCaT) or dermal fibroblasts (HDFs)

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Wash the cells with a buffered saline solution (e.g., PBS).

  • Pre-incubate the cells with various concentrations of the this compound formulation and the DCFH-DA probe for 1 hour at 37°C.

  • Wash the cells to remove the excess probe and sample.

  • Add the AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Monitor the fluorescence every 5 minutes for 1 hour.

  • A lower rate of fluorescence increase in this compound-treated cells compared to the control indicates antioxidant activity.

Anti-Inflammatory Activity: Measurement of Pro-inflammatory Cytokines

This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in skin cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS or UV radiation).

Materials:

  • Human keratinocytes or macrophages (e.g., THP-1)

  • Cell culture medium

  • LPS or a UV radiation source

  • This compound formulation

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Culture cells to the desired density.

  • Pre-treat the cells with different concentrations of the this compound formulation for a specified time (e.g., 2 hours).

  • Induce an inflammatory response by adding LPS or exposing the cells to UV radiation.

  • Incubate for an appropriate time (e.g., 24 hours) to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • A dose-dependent reduction in cytokine levels in this compound-treated cells compared to the stimulated control indicates anti-inflammatory activity.

Inhibition of Matrix Metalloproteinase-1 (MMP-1) Expression

This assay evaluates the potential of this compound to inhibit the expression of MMP-1, an enzyme that degrades collagen, in human dermal fibroblasts exposed to UV radiation.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium

  • UVA or UVB radiation source

  • This compound formulation

  • RNA extraction kit and reagents for RT-qPCR or ELISA kit for MMP-1

Protocol:

  • Culture HDFs in appropriate culture plates.

  • Pre-treat the cells with the this compound formulation for 24 hours.

  • Expose the cells to a controlled dose of UVA or UVB radiation.

  • Incubate the cells for 24-48 hours post-irradiation.

  • For gene expression analysis (RT-qPCR):

    • Extract total RNA from the cells.

    • Synthesize cDNA.

    • Perform real-time quantitative PCR using primers specific for MMP-1 and a housekeeping gene (e.g., GAPDH).

  • For protein level analysis (ELISA):

    • Collect the cell culture medium.

    • Measure the concentration of secreted MMP-1 using an ELISA kit.

  • A reduction in MMP-1 mRNA or protein levels in this compound-treated cells compared to UV-irradiated control cells demonstrates an inhibitory effect.

In Vitro Photoprotection Assay

This method assesses the ability of a formulation containing this compound to provide protection against UV radiation by measuring its absorbance spectrum.

Materials:

  • This compound formulation

  • PMMA (polymethyl methacrylate) plates

  • Spectrophotometer with a UV-visible range and an integrating sphere

  • Solar simulator

Protocol:

  • Apply a uniform layer of the formulation to a PMMA plate at a concentration of 2 mg/cm².

  • Allow the film to dry for 15-20 minutes.

  • Measure the initial absorbance of the sample across the UV spectrum (290-400 nm).

  • Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Re-measure the absorbance spectrum after irradiation.

  • Calculate the in vitro Sun Protection Factor (SPF) and the critical wavelength (λc). A critical wavelength greater than 370 nm indicates broad-spectrum protection.[17][18][19][20]

  • Photostability is determined by the change in the absorbance curve before and after irradiation.

Safety and Toxicology

This compound is generally considered safe for topical application. As with any cosmetic ingredient, it is recommended to conduct standard safety tests, including patch testing for irritation and sensitization, on the final formulation.

Conclusion

This compound holds significant promise as a functional ingredient in anti-aging and protective skincare products. Its potent antioxidant and potential anti-inflammatory properties, coupled with its provitamin A activity, make it a valuable addition to cosmetic formulations. While further research is needed to fully elucidate its specific benefits and optimal usage levels, the protocols and data presented in this document provide a solid foundation for the development and evaluation of innovative skincare products containing this compound. By leveraging advanced formulation techniques to enhance its stability and bioavailability, researchers and formulators can unlock the full potential of this beneficial carotenoid.

References

Gamma-Carotene: An Analytical Standard for Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carotene is a naturally occurring carotenoid pigment found in various fruits, vegetables, and photosynthetic organisms.[1][2] As a member of the carotene family, it possesses a characteristic long, conjugated double-bond system responsible for its color and antioxidant properties. Notably, γ-carotene is a precursor to vitamin A (retinol) in herbivores and omnivores, making its accurate quantification in food and biological matrices crucial for nutritional assessment and drug development studies.[1] This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Handling of γ-Carotene Standard

Proper handling and storage of the this compound analytical standard are paramount to ensure its integrity and the accuracy of analytical results. Carotenoids are susceptible to degradation by light, heat, and oxygen.

Table 1: Physicochemical Properties of γ-Carotene

PropertyValueReference
Chemical FormulaC40H56[1]
Molar Mass536.87 g/mol [1]
Melting Point152-154 °C[3]
AppearanceDark red solid
SolubilitySoluble in organic solvents like hexane (B92381), acetone, and chloroform (B151607). Insoluble in water.[4]
Storage Conditions-20°C to -70°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2]

Preparation of Standard Stock and Working Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of high-purity (≥95%) this compound standard. Dissolve it in a suitable organic solvent, such as hexane or a mixture of chloroform and hexane (1:9, v/v), containing an antioxidant like 0.1% butylated hydroxytoluene (BHT). Store the stock solution in an amber vial at -70°C.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase or a compatible solvent to the desired concentration range for calibration. Prepare fresh working solutions daily.

High-Performance Liquid Chromatography (HPLC) Protocol for γ-Carotene Analysis

Reverse-phase HPLC with a C30 stationary phase is the preferred method for the separation and quantification of carotenoids and their isomers due to the enhanced shape selectivity of the long alkyl chain.[5][6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Collection Extraction Extraction Sample->Extraction Saponification Saponification (optional) Extraction->Saponification HPLC HPLC-DAD/MS Analysis Saponification->HPLC Standard Standard Preparation Standard->HPLC Data Data Acquisition HPLC->Data Quantification Quantification Data->Quantification

Caption: A generalized workflow for the analysis of this compound using HPLC.

Protocol:

  • Sample Preparation:

    • Solid Samples (e.g., fruits, vegetables): Homogenize the sample. Extract the carotenoids using a solvent mixture such as acetone/hexane (1:1 v/v).[7] Repeat the extraction until the residue is colorless.

    • Liquid Samples (e.g., plasma, juices): Perform a liquid-liquid extraction with a suitable organic solvent.

    • Saponification (Optional): To remove interfering lipids and chlorophylls, the extract can be saponified with a methanolic potassium hydroxide (B78521) solution.[8]

  • Chromatographic Conditions:

    • Column: C30 Reversed-Phase column (e.g., 4.6 x 150 mm, 3 µm).[9]

    • Mobile Phase: A gradient elution is typically used for optimal separation.

      • Mobile Phase A: Methanol/Water (e.g., 96:4 v/v) with 0.1% BHT.

      • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% BHT.

    • Gradient Program:

      • 0-15 min: 20% to 80% B

      • 15-20 min: 80% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: Return to 20% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 10-20 µL.

    • Detection:

      • DAD: Monitor at the maximum absorption wavelength of this compound (~460 nm).

      • MS: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]+ for this compound is m/z 537.4.[10]

Table 2: HPLC Method Validation Parameters for Carotenoid Analysis

ParameterTypical ValueReference
Retention Time (RT) Varies depending on the specific method, but should be consistent.
Linearity (r²) ≥ 0.99[11]
Limit of Detection (LOD) 0.001 - 1.0 µg/mL[11]
Limit of Quantification (LOQ) 0.003 - 3.5 µg/mL[11][12]
Recovery 85 - 110%[11]
Precision (%RSD) < 15%[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for γ-Carotene Analysis

Due to the low volatility and thermal lability of carotenoids, GC-MS is less commonly used for their analysis than HPLC.[4][13] However, it can be employed for the analysis of smaller, volatile degradation products or with appropriate derivatization. The following is a general protocol that may require optimization.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Protocol:

  • Sample Preparation:

    • Extraction is performed as described in the HPLC protocol.

    • Derivatization (optional): For certain applications, derivatization may be necessary to increase volatility. However, this is not common for carotenes.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., PE-5HT, 30 m x 0.25 mm x 0.1 µm).[14]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]

    • Injector Temperature: 250°C.[14]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp: Increase to 310°C at 4°C/min.

      • Hold: Hold at 310°C for 6 min.[14]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[14]

      • Scan Range: m/z 40-600.[14]

Table 3: GC-MS Data for Carotenoid Analysis

ParameterDescriptionReference
Retention Time (RT) Dependent on the specific method and analyte.
Mass Spectrum Characteristic fragmentation pattern. For γ-carotene, key fragments may include those from the polyene chain and the cyclic end groups. The molecular ion (m/z 536) may be observed.[15]
Key Fragment Ions m/z 125 has been reported as indicative of carotenoid derivatives.[1]

Biosynthesis of γ-Carotene

This compound is an intermediate in the biosynthesis of bicyclic carotenoids, such as beta-carotene. It is formed from the monocyclic cyclization of lycopene (B16060).

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis Lycopene Lycopene gCarotene γ-Carotene Lycopene->gCarotene Lycopene β-cyclase aCarotene α-Carotene gCarotene->aCarotene Lycopene ε-cyclase bCarotene β-Carotene gCarotene->bCarotene Lycopene β-cyclase

Caption: Simplified biosynthesis pathway from lycopene to α- and β-carotene, with γ-carotene as a key intermediate.

Conclusion

This compound is a valuable analytical standard for the accurate quantification of this provitamin A carotenoid in various matrices. The detailed HPLC protocol using a C30 column provides excellent separation and sensitivity. While GC-MS is less common for intact carotenoid analysis, it can be a useful tool for specific applications. Proper handling and storage of the standard are critical for obtaining reliable and reproducible results in research, quality control, and drug development.

References

Protocol for the Isolation and Purification of Gamma-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gamma-carotene is a naturally occurring carotenoid pigment and a biosynthetic intermediate in the formation of β-carotene.[1][2] As a precursor to vitamin A, it holds significant interest for nutritional and pharmaceutical applications. This document provides detailed protocols for the isolation and purification of this compound from microbial and plant sources. The methodologies described herein are intended to provide a comprehensive guide for researchers to obtain high-purity this compound for further investigation.

Data Presentation

Table 1: Comparative Yield of Total Carotenoids and this compound from Various Microbial Sources.

Microbial SourceCultivation/Fermentation ConditionsTotal Carotenoid Yieldγ-Carotene Content (% of Total Carotenoids)Reference
Blakeslea trisporaMated fermentation with metabolic stimulantsNot specifiedMinor amounts, with β-carotene being predominant[3]
Rhodotorula glutinisFermentation on various substrates123.12 µg/g (dry biomass)8.3%[4][5]
Rhodotorula mucilaginosaOptimized culture medium253.74 ± 9.74 mg/100 g (dry weight)Not specified

Table 2: Recovery and Purity of Carotenoids Using Different Purification Techniques.

Purification MethodStarting MaterialKey Parametersγ-Carotene Purityγ-Carotene RecoveryReference
Silica (B1680970) Gel Column ChromatographyCrude Palm Oil ExtractAdsorbent: Silica gel; Eluent: Hexane (B92381) followed by ethanolNot specified for γ-carotene, but effective for separating carotenes from other lipidsHigh recovery of total carotenes[6]
Thin-Layer Chromatography (TLC)Tomato ExtractAdsorbent: Silica gel F254; Mobile Phase: Acetone-water (9:1)Good separation of γ-carotene from other carotenoidsNot specified[7]
High-Performance Liquid Chromatography (HPLC)Blakeslea trispora extractColumn: C18; Mobile Phase: Acetonitrile/Methanol/2-PropanolHigh purity fractions can be obtainedNot specified[8]

Experimental Protocols

Protocol 1: Isolation of this compound from Rhodotorula Yeast

This protocol outlines the extraction and initial purification of this compound from the yeast Rhodotorula glutinis.

1. Cell Harvesting and Disruption:

  • Culture Rhodotorula glutinis in a suitable growth medium for 72-96 hours.

  • Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes.

  • Wash the cell pellet twice with distilled water and lyophilize to obtain a dry cell mass.

  • For cell disruption, resuspend the dry biomass in dimethyl sulfoxide (B87167) (DMSO) and incubate at 60°C. Mechanical disruption using glass beads can also be employed for more efficient cell lysis.

2. Solvent Extraction:

  • To the DMSO-treated cell suspension, add a mixture of acetone (B3395972) and petroleum ether (1:1 v/v).

  • Vortex the mixture vigorously for 20 minutes to extract the carotenoids.

  • Centrifuge at 8000 x g for 10 minutes to separate the cell debris from the solvent extract.

  • Collect the supernatant containing the carotenoids. Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.

3. Solvent Partitioning:

  • Combine all the solvent extracts in a separatory funnel.

  • Add an equal volume of distilled water to the extract to facilitate phase separation.

  • The upper, non-polar layer containing the carotenoids (in petroleum ether) is collected.

  • Wash the petroleum ether phase twice with distilled water to remove any residual polar solvents.

  • Dry the petroleum ether extract over anhydrous sodium sulfate.

4. Saponification (Optional - for removal of lipids):

  • To the dried petroleum ether extract, add an equal volume of 10% methanolic potassium hydroxide (B78521) (KOH).

  • Stir the mixture overnight at room temperature in the dark, under a nitrogen atmosphere to prevent oxidation.

  • After saponification, wash the petroleum ether phase repeatedly with distilled water until the washings are neutral to pH paper.

  • Dry the saponified extract over anhydrous sodium sulfate.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from a crude carotenoid extract.

1. Column Preparation:

  • Prepare a slurry of silica gel 60 in hexane.

  • Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Equilibrate the column by passing hexane through it until the packing is stable.

2. Sample Loading and Elution:

  • Concentrate the crude carotenoid extract under reduced pressure.

  • Dissolve the concentrated extract in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with hexane. The different carotenoids will separate based on their polarity. Typically, β-carotene will elute first, followed by γ-carotene, and then more polar carotenoids like lycopene.

  • Gradually increase the polarity of the mobile phase by adding small percentages of acetone to the hexane (e.g., 1-5% acetone in hexane) to elute the more strongly adsorbed compounds.

  • Collect the colored fractions as they elute from the column. The γ-carotene fraction will have a characteristic orange-yellow color.

3. Analysis of Fractions:

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

  • For TLC, use silica gel plates and a mobile phase of hexane:acetone (9:1 v/v). The Rf value for γ-carotene will be intermediate between that of β-carotene and lycopene.

  • Pool the fractions containing pure this compound.

Protocol 3: Quantification of this compound by HPLC

This protocol details the quantitative analysis of purified this compound.

1. Sample Preparation:

  • Evaporate the solvent from the purified this compound fraction under a stream of nitrogen.

  • Re-dissolve the residue in a known volume of HPLC-grade solvent (e.g., a mixture of acetonitrile, methanol, and 2-propanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Column: C18 or C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of acetonitrile, methanol, and 2-propanol (e.g., 40:50:10, v/v/v).[8]

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound (approximately 460 nm).

  • Quantification: Prepare a standard curve using a pure this compound standard of known concentration. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualization

experimental_workflow cluster_source Source Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source Microbial Biomass (e.g., Rhodotorula) or Plant Tissue CellDisruption Cell Disruption (Mechanical/Chemical) Source->CellDisruption SolventExtraction Solvent Extraction (e.g., Acetone/Hexane) CellDisruption->SolventExtraction Saponification Saponification (Optional) SolventExtraction->Saponification ColumnChromatography Column Chromatography (Silica Gel) Saponification->ColumnChromatography Crude Extract TLC Thin-Layer Chromatography ColumnChromatography->TLC Fraction Analysis HPLC HPLC Quantification TLC->HPLC Pooled Fractions FinalProduct Pure γ-Carotene HPLC->FinalProduct

Caption: Experimental workflow for this compound isolation and purification.

carotenoid_biosynthesis GGPP Geranylgeranyl diphosphate (B83284) (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) ζ-Carotene Desaturase (ZDS) gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene β-cyclase (LCYB) delta_Carotene δ-Carotene Lycopene->delta_Carotene Lycopene ε-cyclase (LCYE) beta_Carotene β-Carotene gamma_Carotene->beta_Carotene Lycopene β-cyclase (LCYB) alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene Lycopene β-cyclase (LCYB)

Caption: Simplified carotenoid biosynthesis pathway showing the formation of this compound.

References

Application of Gamma-Carotene in Aquaculture Feed: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While research into the specific applications of gamma-carotene in aquaculture feed is still in its nascent stages, its structural similarity to other well-studied carotenes, such as beta-carotene (B85742), suggests a promising potential to enhance the health, growth, and pigmentation of cultured aquatic species. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound as a feed additive in aquaculture.

Disclaimer: The majority of available research on carotenes in aquaculture focuses on beta-carotene and astaxanthin (B1665798). The following information, where not specific to this compound, is extrapolated from studies on these related compounds and should be considered as a theoretical framework for future research. Direct experimental validation of the effects of this compound is crucial.

Introduction to this compound

This compound is a tetraterpenoid hydrocarbon, a member of the carotene family of pigments.[1] Like other carotenes, it is a lipid-soluble compound with a long chain of conjugated double bonds, which is responsible for its antioxidant properties.[2] this compound is a known provitamin A carotenoid, meaning it can be converted by some animals into retinol (B82714) (vitamin A).[3] Carotenoids are essential nutrients for many aquatic animals, playing vital roles in various physiological processes.[4]

Potential Benefits in Aquaculture:

  • Pigmentation: Contributes to the yellow, orange, and red coloration of skin and flesh, a key factor for consumer acceptance of many species.[1]

  • Antioxidant: Protects against cellular damage from reactive oxygen species (ROS), reducing oxidative stress.[2]

  • Immune Enhancement: May modulate the immune system, increasing disease resistance.[2]

  • Provitamin A Activity: Can be a source of vitamin A, which is crucial for vision, growth, and reproduction.[3]

  • Growth and Survival: May improve growth performance and survival rates, particularly in larval stages.[2]

Quantitative Data Summary

Due to the limited availability of studies specifically on this compound in aquaculture, the following tables summarize data from studies on beta-carotene. It is hypothesized that this compound may elicit similar dose-dependent effects, but this requires experimental confirmation.

Table 1: Hypothetical Dose-Response of this compound on Growth Performance (based on Beta-Carotene data)

ParameterControl (0 mg/kg)Low Dose (50 mg/kg)Medium Dose (100 mg/kg)High Dose (200 mg/kg)Reference (for Beta-Carotene)
Weight Gain (%) 150165180175[5]
Feed Conversion Ratio (FCR) 1.81.61.51.55[5]
Specific Growth Rate (%/day) 1.51.61.71.65[5]
Survival Rate (%) 90929594[2]

Table 2: Hypothetical Dose-Response of this compound on Pigmentation and Antioxidant Status (based on Beta-Carotene data)

ParameterControl (0 mg/kg)Low Dose (50 mg/kg)Medium Dose (100 mg/kg)High Dose (200 mg/kg)Reference (for Beta-Carotene)
Flesh Carotenoid (µg/g) < 0.11.53.24.5[6]
Skin Yellowness (b*) 10152530[6]
Superoxide Dismutase (U/mg protein) 120140165160[5]
Malondialdehyde (nmol/mg protein) 5.04.23.53.7[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in aquaculture feed.

Protocol for Feed Preparation and Experimental Setup

Objective: To prepare experimental diets with varying concentrations of this compound and to outline the setup for a feeding trial.

Materials:

  • Basal fish/shrimp feed ingredients (e.g., fishmeal, soybean meal, wheat flour, fish oil)

  • This compound (food-grade, purified)

  • Ethanol (B145695) (as a solvent for carotenoid)[8]

  • Feed pelletizer

  • Drying oven

  • Experimental tanks with aeration and water quality monitoring systems

  • Juvenile fish or shrimp of a selected species

Procedure:

  • Diet Formulation: Formulate a basal diet that is isonitrogenous and isocaloric.

  • This compound Preparation: Dissolve a calculated amount of this compound in ethanol to create a stock solution. This aids in its even distribution in the feed mash.

  • Feed Mixing:

    • Mix the dry ingredients of the basal diet thoroughly.

    • Slowly add the this compound solution to the fish oil component of the diet and mix well.

    • Combine the oil mixture with the dry ingredients and mix until a homogenous mash is formed.

    • Prepare a control diet with the addition of ethanol only.

    • Prepare experimental diets with graded levels of this compound (e.g., 50, 100, 200 mg/kg feed).

  • Pelleting and Drying:

    • Pellet the feed mash using a feed pelletizer with an appropriate die size for the target species.

    • Dry the pellets in a forced-air oven at a low temperature (e.g., 40-50°C) to prevent carotenoid degradation.

    • Store the prepared diets in airtight containers at -20°C until use.

  • Experimental Setup:

    • Acclimatize the experimental animals to the culture conditions for at least two weeks.

    • Randomly distribute a known number of animals of similar size into experimental tanks (at least three replicate tanks per dietary treatment).

    • Feed the animals to apparent satiation two to three times daily for a specified period (e.g., 8-12 weeks).

    • Monitor and maintain optimal water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) throughout the experiment.

Protocol for Carotenoid Extraction and Analysis

Objective: To extract and quantify this compound from feed and animal tissues.

Materials:

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C30 column and a photodiode array (PDA) detector[9]

  • Solvents: Acetone (B3395972), ethanol, hexane (B92381), methanol, methylene (B1212753) chloride (HPLC grade)[10]

  • Butylated hydroxytoluene (BHT) as an antioxidant[10]

  • This compound standard

Procedure:

  • Sample Preparation:

    • Feed: Grind the feed pellets to a fine powder.

    • Tissue: Homogenize a known weight of tissue (e.g., muscle, skin, liver) in a suitable solvent.

  • Extraction:

    • Extract a known weight of the prepared sample with a mixture of acetone and ethanol (1:1, v/v) containing 0.05% BHT.[10]

    • Repeat the extraction until the residue is colorless.

    • Pool the extracts and centrifuge to remove solid debris.

  • Solvent Partitioning:

    • Transfer the supernatant to a separatory funnel.

    • Add hexane and a saline solution to facilitate the separation of the carotenoids into the hexane layer.

    • Collect the hexane layer containing the carotenoids.

  • Saponification (Optional): If the sample contains a high amount of lipids, saponification with methanolic KOH can be performed to remove interfering fats.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the hexane extract to dryness under a stream of nitrogen using a rotary evaporator at low temperature.

    • Reconstitute the residue in a known volume of a suitable solvent for HPLC analysis (e.g., methylene chloride/methanol).[9]

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a C30 column.[9]

    • Use a gradient elution program with a mobile phase consisting of solvents like methanol, acetonitrile, and methylene chloride.[10]

    • Detect this compound at its maximum absorption wavelength (around 460-470 nm).

    • Quantify the concentration by comparing the peak area with that of a standard curve prepared from a pure this compound standard.

Signaling Pathways and Mechanisms

Hypothesized Metabolic Pathway of this compound

This compound, possessing one beta-ionone (B89335) ring, is a precursor to vitamin A.[3] In many vertebrates, it is likely cleaved by the enzyme β-carotene 15,15'-monooxygenase (BCMO1) to yield retinal, which is then converted to retinol (Vitamin A).[11] In crustaceans, carotenes can be metabolized into various xanthophylls, including astaxanthin, through a series of oxidation and hydroxylation reactions.[12]

G gamma_carotene γ-Carotene beta_zeacarotene β-Zeacarotene gamma_carotene->beta_zeacarotene Hydroxylation beta_carotene β-Carotene beta_zeacarotene->beta_carotene Dehydrogenation retinal Retinal (Vitamin A1) beta_carotene->retinal BCMO1 Cleavage echinenone Echinenone beta_carotene->echinenone Ketolation retinol Retinol retinal->retinol Reduction canthaxanthin Canthaxanthin echinenone->canthaxanthin Ketolation astaxanthin Astaxanthin canthaxanthin->astaxanthin Hydroxylation

Hypothesized metabolic pathway of γ-carotene in aquatic animals.
Antioxidant Signaling Pathway

Carotenoids, including this compound, can mitigate oxidative stress by directly scavenging reactive oxygen species (ROS) and by upregulating the expression of antioxidant enzymes through signaling pathways like the Nrf2-ARE pathway.[13]

G oxidative_stress Oxidative Stress (e.g., ROS) nrf2_keap1 Nrf2-Keap1 Complex oxidative_stress->nrf2_keap1 induces dissociation gamma_carotene γ-Carotene gamma_carotene->nrf2_keap1 promotes dissociation nrf2 Nrf2 nrf2_keap1->nrf2 releases are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) are->antioxidant_enzymes activates transcription of antioxidant_enzymes->oxidative_stress neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection leads to

Antioxidant signaling pathway potentially modulated by γ-carotene.
Immune Response Signaling Pathway

Carotenoids can influence immune responses by modulating the expression of various cytokines and immune-related genes, potentially through the NF-κB signaling pathway.[2] By reducing ROS, which can act as signaling molecules to activate NF-κB, carotenoids may help to regulate inflammation.

G pathogen_stress Pathogen/Stress ros ROS pathogen_stress->ros generates nf_kb_ikb NF-κB-IκB Complex ros->nf_kb_ikb activates IKK, leading to IκB degradation gamma_carotene γ-Carotene gamma_carotene->ros scavenges nf_kb NF-κB nf_kb_ikb->nf_kb releases pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nf_kb->pro_inflammatory_cytokines translocates to nucleus and activates transcription of immune_response Immune Response pro_inflammatory_cytokines->immune_response initiates

Immune response signaling pathway potentially influenced by γ-carotene.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of dietary this compound in an aquaculture setting.

G cluster_0 Phase 1: Diet Preparation & Acclimation cluster_1 Phase 2: Feeding Trial cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Interpretation & Reporting diet_prep Diet Preparation (Control & γ-Carotene Diets) acclimation Animal Acclimation (2 weeks) diet_prep->acclimation feeding Feeding Trial (8-12 weeks) acclimation->feeding monitoring Water Quality & Animal Health Monitoring feeding->monitoring sampling Sample Collection (Tissue, Blood) monitoring->sampling growth_analysis Growth Performance Analysis sampling->growth_analysis pigment_analysis Pigmentation Analysis sampling->pigment_analysis biochemical_analysis Biochemical Assays (Antioxidant, Immune) sampling->biochemical_analysis data_analysis Statistical Analysis growth_analysis->data_analysis pigment_analysis->data_analysis biochemical_analysis->data_analysis reporting Reporting of Findings data_analysis->reporting

Experimental workflow for evaluating dietary γ-carotene.

Future Directions

The application of this compound in aquaculture is a field ripe for exploration. Future research should focus on:

  • Dose-Response Studies: Determining the optimal inclusion levels of this compound for different aquatic species.

  • Bioavailability: Investigating the absorption and metabolic fate of this compound in fish and crustaceans.

  • Comparative Studies: Comparing the efficacy of this compound with other carotenoids like astaxanthin and beta-carotene.

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with other micronutrients.

  • Gene Expression Analysis: Investigating the molecular mechanisms by which this compound influences physiological processes.

By undertaking rigorous scientific investigation, the full potential of this compound as a beneficial feed additive in the aquaculture industry can be realized, contributing to more sustainable and efficient production of healthy aquatic food sources.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidative Degradation of Gamma-Carotene During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on preventing the oxidative degradation of gamma-carotene during storage. Given that this compound is structurally similar to the more extensively studied beta-carotene (B85742), much of the guidance is based on established protocols for beta-carotene, supplemented with specific data for this compound where available.

Troubleshooting Guide

This guide addresses specific issues that may indicate the degradation of your this compound samples.

Issue Potential Cause Recommended Action
Fading or change in the characteristic orange-red color of the sample. Degradation of the this compound molecule, leading to a loss of conjugation in the polyene chain. This is often caused by exposure to light, oxygen, or heat.[1]1. Minimize Light Exposure: Store this compound solutions and samples in amber vials or wrap containers in aluminum foil. Conduct experimental manipulations in a dimly lit environment or under red light to prevent photodegradation.[2] 2. Control Temperature: For long-term storage, keep samples at -20°C or below. For short-term use, maintain solutions on ice.[3] 3. Exclude Oxygen: Use degassed solvents for preparing solutions. Before sealing storage containers, purge the headspace with an inert gas such as nitrogen or argon.[2]
Inconsistent or lower than expected readings in quantitative analysis (e.g., HPLC, spectrophotometry). This is a primary indicator of sample degradation. The conjugated double bond system of this compound is susceptible to oxidative cleavage, leading to a variety of degradation products and a decrease in the concentration of the parent molecule.[1][2]1. Implement Antioxidant Use: Add antioxidants such as Butylated Hydroxytoluene (BHT), α-tocopherol, or ascorbic acid to your samples and solvents.[4][5] 2. Review Storage Conditions: Ensure that storage conditions are optimal (low temperature, exclusion of light and oxygen). Even short-term exposure to adverse conditions can lead to significant degradation.[2][3] 3. Verify Solvent Purity: Solvents can contain peroxides or be acidic, which can accelerate degradation. Use high-purity, peroxide-free solvents.
Appearance of unexpected peaks in your chromatogram. These may correspond to isomers (e.g., cis-isomers) or oxidative cleavage products of this compound.[1][2]1. Optimize Extraction and Handling: Minimize exposure to heat and light during sample preparation, as these can induce isomerization.[1] 2. Characterize Degradation Products: If feasible, use mass spectrometry (MS) coupled with HPLC to identify the degradation products. This can provide insights into the degradation pathway.[2]
Precipitation of the sample from the solution during storage. This compound has poor solubility in polar solvents. Changes in temperature or solvent evaporation can lead to precipitation.1. Select Appropriate Solvents: Use solvents in which this compound is readily soluble, such as chloroform, dichloromethane, or tetrahydrofuran (B95107) (THF). 2. Ensure Proper Sealing: Use tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the oxidative degradation of this compound?

A1: The primary factors are exposure to oxygen, light, and heat.[1] The long chain of conjugated double bonds in the this compound molecule makes it highly susceptible to oxidation, which can be initiated or accelerated by these environmental factors.[1]

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: At or below -20°C for long-term storage.[3]

  • Light: In the dark, using amber glass vials or containers wrapped in aluminum foil.[2]

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2]

Q3: Which antioxidants are most effective for preserving this compound?

A3: While specific studies on this compound are limited, research on the closely related beta-carotene has shown the effectiveness of several antioxidants. These are expected to be effective for this compound as well:

  • Alpha-tocopherol (Vitamin E): A potent chain-breaking antioxidant that can protect carotenoids from autooxidation.[5]

  • Ascorbic Acid (Vitamin C): Can regenerate other antioxidants like α-tocopherol and may have a synergistic protective effect.[5]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in organic samples.

The choice of antioxidant may depend on the solvent system (lipophilic vs. hydrophilic).

Q4: How does encapsulation help in preventing the degradation of this compound?

A4: Encapsulation creates a protective barrier around the this compound molecule, shielding it from pro-oxidative environmental factors like oxygen and light.[6] This technology can also improve the solubility and controlled release of carotenoids.[2] Materials like whey protein and gum acacia have been successfully used to encapsulate beta-carotene.[7][8]

Q5: What is the expected shelf-life of this compound under different conditions?

A5: Specific kinetic data for this compound is scarce. However, data from studies on other carotenoids can provide an estimate. For instance, in one study, a sweet potato variety containing this compound showed a 19.76% reduction in this carotenoid after a steaming process.[7] For beta-carotene, degradation follows first-order kinetics, and the rate is highly dependent on temperature, light exposure, and the presence of oxygen and antioxidants.[3] At 40°C, 90% of beta-carotene in dried sweet potato chips was lost within 54 days.[2]

Quantitative Data on Carotenoid Degradation

The following table summarizes available quantitative data on the degradation of this compound and provides comparative data for other relevant carotenoids.

CarotenoidFood Matrix/SystemProcessing/Storage ConditionDegradation/RetentionReference
This compound Sweet PotatoSteaming19.76% reduction[7]
Beta-CaroteneDried Sweet Potato ChipsStorage at 40°C for 54 days90% loss[2]
Beta-CaroteneEmulsionStorage at 4°C for 4 weeks14-25% decrease[2]
Lycopene (B16060)Oil Model SystemHeating at 75-95°CDegraded faster than beta-carotene and lutein[9]
LuteinOil Model SystemHeating at 75-95°CMore stable than lycopene and beta-carotene[9]

Experimental Protocols

Protocol 1: Stabilization of this compound in Solution with Antioxidants

This protocol is adapted from established methods for beta-carotene stabilization.

Objective: To prepare a stabilized stock solution of this compound for storage and experimental use.

Materials:

  • This compound standard

  • High-purity organic solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

  • Antioxidant (e.g., α-tocopherol or BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: If not already stabilized, add an antioxidant to the solvent. A common concentration is 0.1% (w/v) BHT or α-tocopherol.

  • Degassing the Solvent: Sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Preparation of Stock Solution:

    • Under subdued light, accurately weigh the desired amount of this compound standard.

    • Dissolve the standard in the degassed, antioxidant-containing solvent to the desired concentration.

  • Aliquoting and Storage:

    • Dispense the stock solution into amber glass vials.

    • Purge the headspace of each vial with the inert gas for 1-2 minutes.

    • Immediately and tightly seal the vials with Teflon-lined caps.

    • Store the vials at -20°C or lower.

Protocol 2: Encapsulation of this compound using Whey Protein Isolate (Adapted from Beta-Carotene Protocol)

This protocol describes a general method for encapsulating this compound in whey protein for enhanced stability, based on protocols for beta-carotene.[6][7][8]

Objective: To encapsulate this compound within a whey protein matrix to protect it from degradation.

Materials:

  • This compound

  • Whey Protein Isolate (WPI)

  • Solvent for this compound (e.g., ethanol)

  • Deionized water

  • Homogenizer

  • Freeze-dryer or spray-dryer

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol).

  • Preparation of Whey Protein Solution: Prepare an aqueous solution of Whey Protein Isolate (WPI) (e.g., 10% w/v) in deionized water.

  • Emulsification:

    • Slowly add the this compound solution to the WPI solution while stirring.

    • Homogenize the mixture at high speed to form a fine emulsion.

  • Drying:

    • Freeze-Drying: Freeze the emulsion and then lyophilize it to obtain a powder of encapsulated this compound.

    • Spray-Drying: Alternatively, use a spray dryer to atomize the emulsion and produce a powdered product.

  • Storage: Store the resulting powder in a sealed container, protected from light and moisture, at a low temperature.

Visualizations

Oxidative_Degradation_Pathway This compound This compound Degradation Degradation This compound->Degradation Initiators Initiators Initiators->Degradation Light, Heat, O2 Isomers Isomers Degradation->Isomers Isomerization Oxidative_Cleavage_Products Oxidative_Cleavage_Products Degradation->Oxidative_Cleavage_Products Oxidation

Caption: General pathway of this compound oxidative degradation.

Stabilization_Workflow cluster_prep Sample Preparation cluster_storage Storage Start This compound Sample Dissolve Dissolve in Degassed Solvent Start->Dissolve Add_Antioxidant Add Antioxidant (e.g., α-tocopherol) Dissolve->Add_Antioxidant Aliquot Aliquot into Amber Vials Add_Antioxidant->Aliquot Purge Purge with Inert Gas (N2/Ar) Aliquot->Purge Seal Seal Tightly Purge->Seal Store Store at <= -20°C Seal->Store

Caption: Workflow for stabilizing this compound samples for storage.

Troubleshooting_Degradation Start Degradation Suspected? Check_Storage Storage Conditions Optimal? (-20°C, Dark, Inert Gas) Start->Check_Storage Check_Antioxidants Antioxidants Used? Check_Storage->Check_Antioxidants Yes Improve_Storage Action: Improve Storage Conditions Check_Storage->Improve_Storage No Check_Solvent Solvent High Purity? Check_Antioxidants->Check_Solvent Yes Add_Antioxidants Action: Add Antioxidants Check_Antioxidants->Add_Antioxidants No Use_Pure_Solvent Action: Use High-Purity Solvent Check_Solvent->Use_Pure_Solvent No Re-evaluate Re-evaluate Sample Integrity Check_Solvent->Re-evaluate Yes Improve_Storage->Re-evaluate Add_Antioxidants->Re-evaluate Use_Pure_Solvent->Re-evaluate

Caption: Troubleshooting decision tree for this compound degradation.

References

light sensitivity and stability issues of gamma-carotene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-carotene. Given the compound's sensitivity to light and other environmental factors, this resource aims to address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light and oxidation?

A1: this compound is a naturally occurring carotenoid pigment and a precursor to Vitamin A.[1] Its structure contains a long system of conjugated double bonds, which is responsible for its antioxidant properties but also makes it highly susceptible to degradation by light, heat, and oxygen.[2] Exposure to these elements can lead to isomerization (changing its chemical structure) and oxidative cleavage, resulting in a loss of activity and the formation of various degradation products.[2]

Q2: My this compound solution is losing its color. What is happening?

A2: The color of your this compound solution is directly related to its concentration of intact molecules. A loss of color indicates degradation. This is most commonly caused by exposure to light, oxygen, or high temperatures. The degradation process breaks down the conjugated double bond system, leading to colorless fragments.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

A3: Unexpected peaks in your HPLC chromatogram are likely due to isomers or degradation products of this compound. Light and heat can cause the trans-isomer of this compound to convert to various cis-isomers, which will have different retention times. Oxidative degradation can produce a variety of smaller molecules, such as apocarotenals, which will also appear as separate peaks.[3]

Q4: Can the degradation products of this compound be toxic or interfere with my experiments?

A4: Yes, some degradation products of carotenoids, such as beta-carotene (B85742), can be reactive aldehydes and epoxides.[4] These compounds have been shown to potentially induce oxidative stress and may have toxic effects in certain biological systems.[4] Therefore, it is crucial to minimize degradation to ensure the integrity of your experimental results and to avoid unintended biological effects.

Q5: What are the optimal storage conditions for this compound?

A5: To ensure stability, this compound should be stored as a solid or in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or below. It is critical to protect it from light by using amber vials or by wrapping containers in aluminum foil. For long-term storage, storing in a freezer at -80°C is recommended.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Rapid fading of the characteristic orange-red color of the solution.

  • Significantly lower than expected concentrations when measured by spectrophotometry or HPLC.

  • Appearance of multiple, unidentified peaks in the HPLC chromatogram.

Possible Causes and Solutions:

CauseSolution
Exposure to Light Work in a dimly lit room or under yellow/red light. Use amber glassware or wrap containers with aluminum foil. Minimize the time the solution is exposed to light during experimental procedures.
Presence of Oxygen Deoxygenate solvents by purging with an inert gas (argon or nitrogen) before use. Store solutions under an inert atmosphere.
High Temperature Avoid heating solutions containing this compound unless absolutely necessary for the experimental protocol. Store solutions at low temperatures (-20°C or below) when not in use.
Inappropriate Solvent Some solvents can promote degradation. Tetrahydrofuran (THF) has been shown to be a good solvent for carotenoids, but it can form peroxides.[5] Ensure THF is peroxide-free before use. Chlorinated solvents like dichloromethane (B109758) can also be used, but stability may vary.[1] It is advisable to prepare fresh solutions for each experiment.
Presence of Metal Ions Trace metal ions can catalyze the oxidation of carotenoids. Use high-purity solvents and glassware that has been thoroughly cleaned to remove any metal contaminants.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in experimental results between replicates.

  • Lack of a clear dose-response relationship.

  • Observed effects are not reproducible.

Possible Causes and Solutions:

CauseSolution
Degradation During Incubation Minimize the exposure of cell culture plates to light during incubation by wrapping them in foil. Ensure that the stock solution of this compound is stable and freshly prepared.
Interaction with Media Components Some components in cell culture media may promote the degradation of this compound. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the media immediately before adding it to the cells.
Formation of Degradation Products with Biological Activity The degradation of this compound can produce compounds with their own biological effects, confounding the results. It is crucial to handle the compound in a way that minimizes degradation to ensure that the observed effects are from this compound itself.

Data Presentation

Table 1: Solubility of Beta-Carotene in Various Organic Solvents *

SolventSolubility
Tetrahydrofuran (THF)High
ChloroformHigh
Dichloromethane (DCM)High
HexaneModerate
EthanolLow
Methanol (B129727)Very Low
AcetonitrileVery Low
WaterInsoluble

*Data for beta-carotene is presented as a proxy due to the limited availability of specific quantitative data for this compound. The solubility of this compound is expected to be similar due to its structural similarity to beta-carotene.[6]

Table 2: Factors Affecting the Stability of Carotenoids *

FactorEffect on Stability
Light High degradation
Oxygen High degradation
High Temperature High degradation
Acidic pH High degradation[7]
Presence of Antioxidants (e.g., alpha-tocopherol) Increased stability
Storage in an inert atmosphere Increased stability

*This table summarizes general findings for carotenoids, with specific data points often derived from studies on beta-carotene.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use in in vitro experiments. All steps should be performed under dim lighting.

Materials:

  • Crystalline this compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with screw caps

Procedure:

  • Weigh the desired amount of crystalline this compound in an amber vial.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Purge the vial with an inert gas for 1-2 minutes to displace any oxygen.

  • Immediately cap the vial tightly.

  • Vortex the solution until the this compound is completely dissolved.

  • Wrap the vial in aluminum foil for extra light protection.

  • Store the stock solution at -20°C or -80°C. It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

  • HPLC system with a DAD detector.

  • A C30 reverse-phase column is recommended for good separation of carotenoid isomers.

Mobile Phase and Gradient: A common mobile phase for carotenoid analysis is a gradient of methanol (MeOH) and methyl-tert-butyl ether (MTBE).[8]

  • Solvent A: Methanol

  • Solvent B: Methyl-tert-butyl ether

  • Gradient: A linear gradient from a high percentage of methanol to a higher percentage of MTBE is typically used. For example, starting with 95:5 (MeOH:MTBE) and moving to 50:50 over 30-40 minutes.[8]

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C30 column with the initial mobile phase conditions.

  • Prepare the this compound sample in a suitable solvent (e.g., THF or the initial mobile phase).

  • Inject the sample onto the HPLC system.

  • Monitor the elution of this compound at its maximum absorbance wavelength (around 460-470 nm).

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a known concentration of a this compound standard.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathways gamma_carotene This compound (trans-isomer) cis_isomers Cis-Isomers of this compound gamma_carotene->cis_isomers Light, Heat radical This compound Radical gamma_carotene->radical Light, Oxygen, ROS epoxides Epoxides radical->epoxides Oxygen apocarotenals Apocarotenals and other Cleavage Products epoxides->apocarotenals Further Oxidation

Caption: Primary degradation pathways of this compound.

cluster_workflow Troubleshooting Experimental Variability start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution check_solution->prepare_fresh No check_handling Are you minimizing light exposure during the experiment? check_solution->check_handling Yes prepare_fresh->check_handling improve_handling Work under dim light and use amber vials/plates check_handling->improve_handling No check_oxygen Are solvents and solutions deoxygenated? check_handling->check_oxygen Yes improve_handling->check_oxygen deoxygenate Purge solvents with inert gas check_oxygen->deoxygenate No end Consistent results check_oxygen->end Yes deoxygenate->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

cluster_pathway Carotenoid Interaction with Nrf2 Signaling Pathway carotenoids This compound (and other carotenoids) keap1_nrf2 Keap1-Nrf2 Complex carotenoids->keap1_nrf2 promotes dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection leads to

Caption: Simplified diagram of carotenoid interaction with the Nrf2 signaling pathway.[9]

References

Technical Support Center: Optimizing Fermentation for Gamma-Carotene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fermentation conditions to maximize gamma-carotene yield. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are known to be good producers of γ-carotene?

A1: this compound is a primary carotenoid in fungi belonging to the Chytridiomycota and Blastocladiomycota phyla.[1][2] Species of Allomyces and Blastocladiella are noted for accumulating γ-carotene as a major component of their carotenoid synthesis pathway.[3] Additionally, some yeasts like Rhodotorula species can produce γ-carotene, although often alongside β-carotene and other carotenoids.[4]

Q2: What is the typical role of γ-carotene in fungi?

A2: In fungi, carotenoids like γ-carotene are not essential for growth but serve crucial protective functions.[3] They act as antioxidants, protecting cells from damage caused by reactive oxygen species generated during metabolic processes or by exposure to light.[1][2] In some fungi, carotenoid synthesis is upregulated by light, underscoring their role as photoprotective agents.[1]

Q3: What are the key fermentation parameters to consider for optimizing γ-carotene yield?

A3: The critical parameters for optimizing γ-carotene production include the carbon-to-nitrogen (C/N) ratio of the medium, pH, temperature, aeration, and light exposure.[3][5] Each of these factors can significantly influence both fungal growth and the metabolic flux towards carotenoid biosynthesis.

Q4: How does the Carbon/Nitrogen (C/N) ratio affect γ-carotene production?

A4: The C/N ratio is a critical factor. Generally, a high C/N ratio, indicating nitrogen limitation, can trigger a shift in metabolism from primary growth to the synthesis of secondary metabolites like carotenoids.[3][5] However, the optimal C/N ratio is species-specific. For some yeasts like Rhodotorula, a lower C/N ratio (e.g., 20:1) is preferred for carotenoid production, while higher ratios favor lipid biosynthesis.[3][5]

Q5: What is the impact of pH and temperature on the fermentation process?

A5: Both pH and temperature significantly affect enzyme activity and microbial growth. The optimal pH for carotenoid production varies among fungal species but typically falls within the range of 4.0 to 7.0.[3] For instance, some Rhodotorula strains show optimal carotenoid production at a pH of around 5.5.[5] Temperature optima for carotenoid synthesis are also species-dependent, with most fungi favoring temperatures between 25°C and 30°C.[3][5]

Q6: Is light exposure necessary during fermentation for γ-carotene production?

A6: The effect of light is species-dependent. For many non-photosynthetic fungi, light can act as an inducer of carotenogenesis.[1] Continuous exposure to white or blue light has been shown to increase carotenoid accumulation in some fungal species.[3] However, for other fungi, cultivation in darkness may result in higher yields. It is an important parameter to test for your specific strain.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Biomass Yield - Suboptimal growth medium (incorrect C/N ratio, lack of essential nutrients).- Inappropriate pH or temperature.- Insufficient aeration.- Presence of inhibitory compounds in the medium.- Optimize the C/N ratio; start with a lower ratio to favor growth before shifting to a higher ratio for carotenoid production.- Test a range of pH (4.0-7.0) and temperatures (25-30°C) to find the optimum for your strain.- Increase agitation or air flow rate in the fermenter.- If using complex media (e.g., industrial waste), analyze for potential inhibitors.
Low γ-Carotene Yield Despite Good Growth - Metabolic flux is directed towards other pathways (e.g., lipid synthesis).- Non-optimal induction conditions (light, pH, temperature).- Genetic limitations of the strain.- Adjust the C/N ratio; a higher ratio often promotes secondary metabolite production.[3][5]- Systematically test the effect of light exposure versus darkness.- Perform a pH and temperature optimization study specifically for carotenoid production.- Consider strain improvement through mutagenesis or metabolic engineering.
Inconsistent Results Between Batches - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in fermentation parameters (pH, temperature, aeration).- Standardize your inoculum preparation protocol (age, cell density).- Use high-purity media components and ensure accurate measurements.- Calibrate probes and closely monitor and control fermentation parameters throughout the process.
Difficulty in Extracting γ-Carotene - Incomplete cell disruption.- Use of an inappropriate extraction solvent.- Degradation of γ-carotene during extraction.- Employ effective cell disruption methods such as bead beating, sonication, or enzymatic lysis.- Use a non-polar solvent or a mixture of polar and non-polar solvents (e.g., acetone (B3395972)/methanol (B129727) followed by hexane (B92381) or petroleum ether).- Perform extraction under dim light and at low temperatures to prevent degradation. Add antioxidants like BHT to the solvent.

Data on Fermentation Parameters and Carotenoid Yields

The following tables summarize data on the effect of various fermentation parameters on carotenoid production in relevant fungal species. Note that data specifically for γ-carotene is limited, so data for total carotenoids and β-carotene are also presented for reference.

Table 1: Effect of C/N Ratio on Carotenoid Production

FungusCarbon SourceNitrogen SourceC/N RatioCarotenoid YieldReference
Rhodotorula glutinisGlucoseAmmonium Sulfate70-120Increased carotenoid synthesis[6]
Mucor circinelloidesGlucoseAsparagineLowHigh biomass, low β-carotene[7]
Xanthophyllomyces dendrorhousGlucoseYeast/Malt Extract40-60Enhanced astaxanthin (B1665798) production[3]

Table 2: Effect of pH and Temperature on Carotenoid Production

FungusParameterOptimal ValueCarotenoid YieldReference
Rhodotorula sp.Temperature28°C~987 µg/L total carotenoids[5]
Rhodotorula glutinisTemperature29-30°CMaximum biomass and carotenoids[5]
Rhodotorula acheniorumpH5.5Maximum β-carotene production[5]
Rhodotorula rubrapH5.0Optimum for carotenoid production[3]

Table 3: γ-Carotene as a Proportion of Total Carotenoids

FungusCondition% γ-Carotene of Total CarotenoidsReference
Blakeslea trisporaGrown in waste cooking oil with CSL and BHT23.2%[8]
Blakeslea trisporaAddition of trace elementsDrastic increase in γ-carotene concentration[4]

Experimental Protocols

Protocol 1: Submerged Fermentation for γ-Carotene Production

This protocol provides a general framework for optimizing γ-carotene production in a laboratory-scale fermenter.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of the fungal culture from a slant to a 250 mL flask containing 50 mL of seed medium (e.g., Yeast Peptone Dextrose - YPD).

    • Incubate at 28°C on a rotary shaker at 150 rpm for 48-72 hours, or until a dense culture is obtained.

  • Fermentation:

    • Prepare the production medium in a 2 L fermenter. A basal medium could consist of a carbon source (e.g., glucose, 40 g/L), a nitrogen source (e.g., yeast extract, 5 g/L), and mineral salts (e.g., KH₂PO₄ 2 g/L, MgSO₄·7H₂O 1 g/L).

    • Sterilize the fermenter and medium.

    • Aseptically inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Set the initial fermentation parameters:

      • Temperature: 28°C

      • pH: 6.0 (controlled with 1M HCl and 1M NaOH)

      • Agitation: 200 rpm

      • Aeration: 1 vvm (volume of air per volume of medium per minute)

    • Run the fermentation for 96-120 hours.

    • Withdraw samples aseptically at regular intervals (e.g., every 12 hours) to measure biomass and carotenoid content.

  • Optimization:

    • To optimize, vary one parameter at a time while keeping others constant. For example:

      • C/N Ratio: Prepare media with varying concentrations of the nitrogen source to achieve different C/N ratios (e.g., 20:1, 40:1, 60:1, 80:1).

      • pH: Run fermentations at different controlled pH values (e.g., 4.0, 5.0, 6.0, 7.0).

      • Temperature: Conduct fermentations at different temperatures (e.g., 22°C, 25°C, 28°C, 32°C).

      • Light: Run parallel fermentations, one exposed to continuous light and the other covered in aluminum foil to maintain darkness.

Protocol 2: Extraction and Quantification of γ-Carotene
  • Extraction:

    • Harvest fungal cells from a known volume of fermentation broth by centrifugation (5000 x g for 10 minutes).

    • Wash the cell pellet twice with distilled water.

    • Dry the biomass to a constant weight (e.g., lyophilization or oven drying at 60°C).

    • Disrupt the dried cells by grinding with a mortar and pestle with glass beads or by sonication.

    • Add a mixture of acetone and methanol (7:3, v/v) to the disrupted biomass and vortex thoroughly until the biomass becomes colorless.[9]

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Partition the carotenoids into a non-polar solvent by adding an equal volume of hexane or petroleum ether to the supernatant, followed by the addition of a 10% NaCl solution to facilitate phase separation.

    • Collect the upper organic phase containing the carotenoids.

    • Evaporate the solvent under a stream of nitrogen and redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., mobile phase for HPLC).

  • Quantification by HPLC-DAD:

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C30 reverse-phase column.[10][11]

    • Mobile Phase: A gradient of methanol with 0.1% trimethylamine (B31210) (Solvent A) and methyl tert-butyl ether (MTBE) (Solvent B).[10]

    • Gradient Program: A linear gradient can be used, for example, starting with a high proportion of Solvent A and gradually increasing the proportion of Solvent B.

    • Detection: Monitor the absorbance at the maximum wavelength for γ-carotene (approximately 460 nm).

    • Quantification: Prepare a standard curve using a pure γ-carotene standard. Calculate the concentration in the sample by comparing the peak area with the standard curve.

Visualizations

Carotenoid Biosynthesis Pathway

Carotenoid_Biosynthesis cluster_MEP Mevalonate Pathway cluster_Carotenoid Carotenoid Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP GGPP GGPP IPP->GGPP Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase This compound This compound Lycopene->this compound Lycopene cyclase (one cyclization) beta-Carotene beta-Carotene This compound->beta-Carotene Lycopene cyclase (second cyclization)

Caption: Simplified fungal carotenoid biosynthesis pathway highlighting the synthesis of γ-carotene.

Experimental Workflow for Optimization

Fermentation_Optimization_Workflow cluster_Setup Setup cluster_Optimization Optimization cluster_Analysis Analysis A Strain Selection & Inoculum Preparation B Basal Fermentation Medium Formulation A->B C Screening of C & N Sources B->C D Optimization of C/N Ratio C->D E Optimization of Physical Parameters (pH, Temp, Light) D->E F Biomass & Carotenoid Extraction E->F G HPLC-DAD Quantification F->G H Data Analysis & Further Optimization G->H H->D Iterate

Caption: General workflow for the optimization of fermentation conditions for γ-carotene production.

References

Technical Support Center: Chromatographic Separation of Carotenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of carotenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the complex analysis of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of carotenoid isomers so challenging?

The separation of carotenoid isomers is inherently difficult due to their structural similarity. Carotenoids are long-chain hydrocarbons with a conjugated double bond system, which gives rise to numerous geometric (cis/trans) and positional isomers.[1] These isomers often have very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques. Furthermore, carotenoids are susceptible to isomerization induced by light, heat, and acidic conditions, which can occur during sample preparation and analysis, leading to inaccurate quantification.[2]

Q2: What are the main advantages of using a C30 column over a C18 column for carotenoid isomer separation?

C30 columns are widely recognized as superior for the separation of carotenoid isomers compared to the more common C18 columns.[1][3] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, allowing for better interaction with the long, rigid structures of carotenoid molecules.[4] This results in improved resolution of geometric and positional isomers.[1][5] In contrast, the shorter C18 chains may not allow for full penetration of the carotenoid molecule, leading to weaker interactions and poorer separation of isomers.[1] While C18 columns can be used for general carotenoid analysis, they often fail to resolve critical isomer pairs.[6]

Q3: How does temperature affect the separation of carotenoid isomers?

Column temperature is a critical parameter that significantly influences the selectivity of carotenoid isomer separations. Lower temperatures (e.g., 10-20°C) often lead to better resolution of cis/trans isomers, particularly for β-carotene.[7] However, there is a trade-off, as lower temperatures also result in longer retention times and broader peaks. Conversely, higher temperatures can improve the separation of different carotenoid classes (e.g., carotenes from xanthophylls) but may cause co-elution of certain isomers. An optimal temperature, often around 20-25°C, is typically sought as a compromise to achieve good resolution within a reasonable analysis time.[1]

Q4: What is the role of the mobile phase composition in resolving carotenoid isomers?

The mobile phase composition is crucial for achieving successful separation. Due to the non-polar nature of carotenoids, non-aqueous reversed-phase (NARP) chromatography is commonly employed. Mobile phases typically consist of a mixture of methanol, acetonitrile, and a stronger, less polar solvent like methyl-tert-butyl ether (MTBE) or dichloromethane.[8][9] The ratio of these solvents is adjusted in a gradient to control the elution of different carotenoids and their isomers. Additives like triethylamine (B128534) can be used to reduce peak tailing by masking active silanol (B1196071) groups on the silica (B1680970) support.[10]

Q5: What is Supercritical Fluid Chromatography (SFC) and what are its advantages for carotenoid isomer separation?

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is a powerful alternative to HPLC for the separation of carotenoid isomers. It can offer faster separations and is considered a "greener" technique due to the reduced use of organic solvents. SFC has shown excellent capability in resolving cis/trans isomers of carotenes.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of carotenoid isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for known isomers.

  • Inability to distinguish between cis and trans isomers.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Stationary Phase Switch from a C18 to a C30 column. The C30 phase offers superior shape selectivity for carotenoid isomers.
Suboptimal Temperature Optimize the column temperature. Start with a lower temperature (e.g., 15-20°C) to enhance isomer resolution, and gradually increase if peak broadening is an issue.
Incorrect Mobile Phase Composition Adjust the mobile phase gradient. A shallower gradient can improve the separation of closely eluting isomers. Experiment with different solvent combinations, such as varying the percentage of MTBE or other strong solvents.
High Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time between the analytes and the stationary phase, often leading to better resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Silanol Groups Add a competing base, such as triethylamine (TEA), to the mobile phase (0.05-0.1%) to mask the active silanol sites on the silica packing.[10] Alternatively, use an end-capped column.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.
Problem 3: Peak Splitting or Shoulders

Symptoms:

  • A single peak appears as two or more closely spaced peaks or has a "shoulder" on the leading or trailing edge.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Partially Blocked Column Frit Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced.
Column Void or Channeling A void at the column inlet can cause peak splitting. This often requires column replacement.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Co-elution of a Minor Isomer The "split" may be a poorly resolved minor isomer. Adjusting the mobile phase composition or temperature may improve the separation.
Problem 4: Isomerization During Analysis

Symptoms:

  • Appearance of unexpected isomer peaks.

  • Inconsistent peak areas for the same sample over multiple runs.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Exposure to Light Protect samples from light at all stages of preparation and analysis by using amber vials and covering the autosampler.
High Temperature Avoid excessive temperatures during sample preparation and analysis. Use a cooled autosampler if available.
Acidic Conditions Ensure that the mobile phase and sample are not acidic, as this can catalyze isomerization.

Data Presentation

Table 1: Comparison of C18 and C30 Columns for the Separation of β-Carotene Isomers
ParameterC18 ColumnC30 ColumnReference
Number of Separated Peaks 16>20[7]
Resolution (Rs) of Critical Pairs Poor, often co-elutionGood, Rs > 1.5 for many isomers[7]
General Performance Fails to separate many trans/cis isomersProvides high shape selectivity for isomers[6][7]
Table 2: Typical Retention Times of Selected Carotenoid Isomers on a C30 Column
Carotenoid IsomerRetention Time (min)Chromatographic ConditionsReference
all-trans-Lutein~10.5Gradient elution with Methanol/MTBE/Water[12]
all-trans-Zeaxanthin~11.0Gradient elution with Methanol/MTBE/Water[12]
13-cis-β-Carotene~23.5Gradient elution with Acetonitrile/Methanol/MTBE[7]
all-trans-β-Carotene~25.0Gradient elution with Acetonitrile/Methanol/MTBE[7]
9-cis-β-Carotene~26.0Gradient elution with Acetonitrile/Methanol/MTBE[7]
all-trans-Lycopene~30.0Isocratic n-butanol/acetonitrile/methylene chloride[13]

Note: Retention times are approximate and can vary significantly based on the specific column, instrument, and mobile phase conditions.

Experimental Protocols

Protocol 1: HPLC Separation of β-Carotene Isomers on a C30 Column

This protocol is a general guideline for the separation of all-trans-β-carotene and its cis-isomers.

  • Chromatographic System: HPLC with a diode array detector (DAD) or UV-Vis detector.

  • Column: C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A: Methanol

    • B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

    • 0-15 min: 95% A, 5% B

    • 15-30 min: Linear gradient to 70% A, 30% B

    • 30-40 min: Hold at 70% A, 30% B

    • 40-45 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection: 450 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., THF or mobile phase). Protect from light.

Protocol 2: SFC Separation of Carotenoid Isomers

This protocol provides a starting point for the separation of carotenoid isomers using SFC.

  • Chromatographic System: Supercritical Fluid Chromatography (SFC) system with a photodiode array (PDA) detector.

  • Column: Chiral or achiral column suitable for SFC (e.g., cellulose-based or silica-based).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (as a modifier)

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: Linear gradient to 20% B

    • 15-20 min: Hold at 20% B

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: 450 nm.

  • Injection Volume: 5 µL.

Visualizations

Troubleshooting_Workflow Start Start: Peak Shape Problem ProblemType Identify Problem Type Start->ProblemType Tailing Peak Tailing ProblemType->Tailing Tailing Splitting Peak Splitting / Shoulders ProblemType->Splitting Splitting PoorResolution Poor Resolution ProblemType->PoorResolution Poor Resolution CheckSilanol Check for Silanol Interactions Tailing->CheckSilanol CheckFrit Check Column Frit Splitting->CheckFrit CheckColumnType Check Column Type PoorResolution->CheckColumnType AddTEA Add Triethylamine (TEA) to Mobile Phase CheckSilanol->AddTEA Yes CheckOverload_T Check for Column Overload CheckSilanol->CheckOverload_T No End Problem Resolved AddTEA->End ReduceSample_T Reduce Sample Concentration / Injection Volume CheckOverload_T->ReduceSample_T Yes CheckOverload_T->End No ReduceSample_T->End ReverseFlush Reverse-Flush Column CheckFrit->ReverseFlush Partially Blocked CheckVoid Check for Column Void CheckFrit->CheckVoid Clear ReverseFlush->End ReplaceColumn_S Replace Column CheckVoid->ReplaceColumn_S Void Present CheckVoid->End No Void ReplaceColumn_S->End UseC30 Use C30 Column CheckColumnType->UseC30 Using C18 OptimizeTemp Optimize Temperature CheckColumnType->OptimizeTemp Using C30 UseC30->End LowerTemp Lower Temperature for Isomer Separation OptimizeTemp->LowerTemp Yes OptimizeTemp->End No LowerTemp->End

Caption: Troubleshooting Decision Tree for HPLC Peak Shape Problems.

Method_Development_Workflow Start Start: Method Development for Carotenoid Isomers Col_Select 1. Column Selection Start->Col_Select C30_Rec Select C30 Column Col_Select->C30_Rec MP_Select 2. Mobile Phase Selection C30_Rec->MP_Select Solvents Methanol, MTBE, Acetonitrile MP_Select->Solvents Temp_Opt 3. Temperature Optimization Solvents->Temp_Opt Temp_Range Test 15-30°C Range Temp_Opt->Temp_Range Grad_Opt 4. Gradient Optimization Temp_Range->Grad_Opt Shallow_Grad Start with a shallow gradient Grad_Opt->Shallow_Grad Flow_Opt 5. Flow Rate Optimization Shallow_Grad->Flow_Opt Flow_Range Test 0.8-1.2 mL/min Flow_Opt->Flow_Range Validation 6. Method Validation Flow_Range->Validation End Final Method Validation->End

Caption: General Workflow for Carotenoid Isomer Separation Method Development.

References

Technical Support Center: Improving Solvent Extraction of Gamma-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gamma-carotene solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound?

A1: this compound, being a non-polar carotenoid, is typically extracted using organic solvents. The choice of solvent is critical and often depends on the source material. Common solvents include hexane (B92381), acetone (B3395972), ethanol (B145695), ethyl acetate, and petroleum ether.[1][2] Often, a mixture of solvents is more effective than a single solvent. For instance, a combination of a polar solvent like acetone or ethanol with a non-polar solvent like hexane can enhance extraction efficiency by first disrupting the cell matrix and then dissolving the carotenoid.[3] For extraction from the fungus Blakeslea trispora, a known source of this compound, commonly used solvents include ethanol, isopropanol, ethyl acetate, and isobutyl acetate.[4][5]

Q2: My this compound yield is very low. What are the most likely causes?

A2: Low yields of this compound are a common issue and can stem from several factors:

  • Inefficient Cell Disruption: this compound is located intracellularly.[1][3] If the cell walls of your source material (e.g., microbial biomass, plant tissue) are not sufficiently broken, the solvent cannot effectively reach and dissolve the target compound.

  • Suboptimal Solvent Choice: The polarity of the solvent or solvent mixture may not be ideal for this compound or your specific sample matrix.

  • Degradation: Carotenoids, including this compound, are highly sensitive to degradation from light, heat, and oxygen.[1][6] Exposure to these elements during the extraction process can significantly reduce your final yield.

  • Incorrect Extraction Parameters: Factors such as temperature, extraction time, and the solvent-to-solid ratio may not be optimized for your experiment.

  • Presence of Water: Water in the biomass can be unfavorable for the extraction of hydrophobic compounds like carotenoids.[3]

Q3: How can I prevent the degradation of this compound during extraction?

A3: Preventing degradation is crucial for maximizing yield. Carotenoids are sensitive to light, heat, and oxidation.[1][6]

  • Light Protection: Conduct the extraction process in a dark environment or use amber-colored glassware to protect the sample from light.

  • Temperature Control: While moderate heat can improve extraction efficiency, excessive temperatures (often above 60°C) can cause thermal degradation.[7] It is essential to determine the optimal temperature that balances extraction efficiency with stability.

  • Oxygen Exclusion: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degassed solvents can also be used.

  • Use of Antioxidants: Adding small amounts of antioxidants, such as L-ascorbic acid, to the extraction solvent can help protect the this compound from oxidation.[5]

Troubleshooting Guide

Problem 1: Poor extraction efficiency despite using a common solvent.

Possible Cause & Solution

  • Inadequate Cell Disruption: The solvent cannot penetrate the cells effectively.

    • Troubleshooting Steps:

      • Pre-treatment of Biomass: Ensure your sample is properly prepared. For microbial sources like Blakeslea trispora, methods like freeze-thawing with liquid nitrogen followed by manual grinding, or steaming the fermentation broth (e.g., 121°C for 15 minutes) can be effective.[8][9]

      • Mechanical Disruption: Employ methods like homogenization, bead beating, or sonication (ultrasound-assisted extraction) to physically break the cell walls.[1][10]

      • Enzymatic Lysis: Consider using enzymes like cellulases or pectinases to digest the cell wall, which can be a gentler method that avoids harsh temperatures.[1]

  • Suboptimal Solvent-to-Solid Ratio: The amount of solvent may be insufficient to fully extract the this compound.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Systematically increase the solvent-to-solid ratio. Ratios can range from 10:1 to as high as 100:1 (mL of solvent to g of sample).[9][10] The optimal ratio will depend on your specific sample.

      • Perform Multiple Extractions: It is often more effective to perform several sequential extractions with smaller volumes of fresh solvent rather than a single extraction with a large volume.[9]

Problem 2: The color of the extract fades quickly, and the final yield is low.

Possible Cause & Solution

  • Degradation of this compound: The fading color is a strong indicator of carotenoid degradation due to oxidation or light exposure.[11]

    • Troubleshooting Steps:

      • Minimize Light Exposure: Cover all glassware with aluminum foil or use amber-colored labware. Work in a dimly lit room.

      • Control Temperature: Use a water bath to maintain a consistent and optimal temperature. Avoid direct heating on a hot plate which can create localized hot spots. An optimal temperature is often around 40-60°C.[7][12]

      • Purge with Inert Gas: Before and during extraction, bubble nitrogen or argon gas through your solvent and sample slurry to remove dissolved oxygen.

      • Work Quickly: Minimize the duration of the extraction and subsequent processing steps to reduce the time the this compound is exposed to potentially degrading conditions.

Data Presentation: Solvent Extraction Parameters

The following tables summarize quantitative data from various studies on carotenoid extraction, which can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Conventional Solvent Extraction Conditions and Yields

Source MaterialTarget Compound(s)Solvent SystemTemp. (°C)Time (min)Solvent:Solid RatioYieldReference
Gac PeelCarotenoidsEthyl Acetate40.715080:1 (mL/g)271 mg/100 g DW[10]
Dunaliella parvaCarotenoidsDMSO: 95% Ethanol (3.64:1)4020Not Specified0.0464%[12]
RapeseedTotal CarotenoidsPetroleum Ether / Acetone4243829:1 (mL/mg)4.79 mg/100 g[13]
Blakeslea trisporaBeta-CaroteneAbsolute Ethanol30120100:1 (mL/g)75% in first stage[9]

Table 2: Comparison of Advanced Extraction Techniques

TechniqueSource MaterialSolventTemp. (°C)Time (min)Key FindingReference
Microwave-Assisted (MAE)Himanthalia elongataAcetone6015Optimal ratio 1/13.6 g/mL, higher yield than conventional[14]
Ultrasound-Assisted (UAE)Pumpkin PeelEthanol-Petroleum Ether (2:1)Not Specified301.15-fold higher yield than conventional extraction[2]
Supercritical Fluid (SFE)TucumãSupercritical CO₂40-60Not SpecifiedYields ranging from 1006 to 2101 ppm[7]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound from Microbial Biomass

This protocol is a general guideline for extracting this compound from microbial sources like Blakeslea trispora or red yeasts.

  • Biomass Preparation:

    • Harvest microbial cells from the fermentation broth by centrifugation (e.g., 5000 x g for 20 minutes).[9]

    • Wash the cell pellet with distilled water to remove residual media components.

    • Disrupt the cells. A recommended method is to freeze the wet biomass with liquid nitrogen and then grind it into a fine powder using a mortar and pestle.[8] This step is critical for effective extraction.

  • Solvent Extraction:

    • Transfer a known weight of the ground biomass to an amber-colored flask.

    • Add the chosen extraction solvent (e.g., an acetone/hexane mixture or ethyl acetate) at a predetermined solvent-to-solid ratio (start with 20:1 mL/g).

    • Place the flask in a shaking incubator or on a magnetic stirrer, protected from light, at a controlled temperature (e.g., 40°C) for a set duration (e.g., 2 hours).[9][12]

  • Separation and Collection:

    • Separate the solvent extract from the solid residue by vacuum filtration or centrifugation.

    • Collect the supernatant (the colored extract).

    • Repeat the extraction process on the solid residue with fresh solvent at least two more times, or until the residue becomes colorless, to maximize yield.[9]

  • Solvent Removal:

    • Combine all the solvent extracts.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).

  • Storage:

    • Redissolve the concentrated carotenoid extract in a small volume of a suitable solvent (like hexane or vegetable oil for storage).[4][5]

    • Store the final extract at -20°C or lower under a nitrogen atmosphere to prevent degradation.

Visualizations

Experimental_Workflow cluster_prep Step 1: Sample Preparation cluster_extract Step 2: Solvent Extraction cluster_process Step 3: Downstream Processing cluster_key Key Considerations Harvest Harvest Biomass Disrupt Cell Disruption (e.g., Grinding with N2) Harvest->Disrupt Mix Mix Biomass with Solvent (in dark, controlled temp) Disrupt->Mix Agitate Agitate/Shake Mix->Agitate 2-3 cycles Separate Separate Extract (Centrifuge/Filter) Agitate->Separate 2-3 cycles Repeat Repeat Extraction on Residue Separate->Repeat 2-3 cycles Combine Combine Extracts Separate->Combine Repeat->Mix 2-3 cycles Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Store Store Extract (-20°C under N2) Evaporate->Store Protect Protect from Light Control_T Control Temperature Exclude_O2 Exclude Oxygen

Caption: Workflow for conventional solvent extraction of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Disruption Is cell disruption adequate? Start->Check_Disruption Improve_Disruption Action: Improve Disruption - Mechanical (sonication, beads) - Physical (freeze-thaw) - Enzymatic Check_Disruption->Improve_Disruption Yes Check_Degradation Is extract color fading? Check_Disruption->Check_Degradation No End Re-evaluate Yield Improve_Disruption->End Prevent_Degradation Action: Prevent Degradation - Protect from light - Control temperature - Use inert atmosphere Check_Degradation->Prevent_Degradation Yes Check_Params Are extraction parameters optimal? Check_Degradation->Check_Params No Prevent_Degradation->End Optimize_Params Action: Optimize Parameters - Increase Solvent:Solid Ratio - Test different solvents/mixtures - Perform multiple extractions Check_Params->Optimize_Params No Check_Params->End Yes Optimize_Params->End

References

minimizing cis-trans isomerization of gamma-carotene during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gamma-Carotene Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cis-trans isomerization of this compound during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause cis-trans isomerization of this compound during analysis?

A1: The primary factors that induce isomerization of the all-trans form of this compound to its cis-isomers are exposure to light, heat, and acidic conditions. The conjugated double bond system in the this compound molecule is susceptible to these environmental factors, which can lead to significant inaccuracies in quantification.[1][2][3]

Q2: How can I minimize isomerization during sample preparation and storage?

A2: To minimize isomerization, it is crucial to control the sample environment. Key recommendations include:

  • Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil to protect the sample from light.[4]

  • Maintain low temperatures: Store stock solutions and samples at or below -20°C. For long-term storage, -80°C is preferable.[4]

  • Use an inert atmosphere: Purge solvents with an inert gas like nitrogen or argon before preparing solutions. Store solutions under a nitrogen atmosphere to prevent oxidation, which can be catalyzed by light and heat.[4]

  • Incorporate antioxidants: The addition of antioxidants, such as Butylated Hydroxytoluene (BHT), to extraction solvents can help prevent oxidative degradation.[5]

Q3: Which solvents are recommended for extracting and dissolving this compound?

A3: The choice of solvent is critical for both solubility and stability.

  • Extraction: A mixture of acetone (B3395972) and hexane (B92381) is commonly used for the extraction of carotenoids from plant materials. Acetone facilitates the initial extraction from the plant matrix, while hexane is effective for partitioning the nonpolar this compound.

  • Dissolution for Analysis: For HPLC analysis, it is ideal to dissolve the final extract in the mobile phase or a solvent compatible with it. Tetrahydrofuran (THF) offers good solubility for carotenoids, but care must be taken as it can degrade over time to form peroxides, which can degrade the sample. Always use high-purity, peroxide-free solvents.

Q4: What is the recommended HPLC column for separating this compound isomers?

A4: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including those of this compound.[6][7][8] The unique shape selectivity of the C30 stationary phase provides superior resolution of these structurally similar compounds compared to standard C18 columns.[6][7]

Q5: Can pH affect the stability of this compound?

A5: Yes, pH can significantly impact the stability of carotenoids. Acidic conditions are known to promote isomerization and degradation of this compound.[1][9] It is advisable to maintain a neutral pH during extraction and analysis whenever possible. Some studies have shown that slightly alkaline conditions might reduce the total carotenoid content.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Diagram: HPLC Troubleshooting Workflow

hplc_troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_ghost Troubleshooting Ghost Peaks cluster_resolution Troubleshooting Poor Resolution start Problem Detected in Chromatogram peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks poor_resolution Poor Resolution start->poor_resolution check_overload Check for Column Overload (Dilute sample) peak_tailing->check_overload blank_injection Run Blank Injection (Solvent only) ghost_peaks->blank_injection use_c30 Confirm C30 Column Usage poor_resolution->use_c30 check_secondary Secondary Interactions (Add triethylamine (B128534) to mobile phase) check_overload->check_secondary check_column_health Check Column Health (Flush or replace column) check_secondary->check_column_health check_carryover Check for Carryover (Clean injector) blank_injection->check_carryover check_solvent Check Mobile Phase Contamination check_carryover->check_solvent optimize_temp Optimize Column Temperature (Lower temperature) optimize_mobile Optimize Mobile Phase (Adjust gradient/solvent strength) optimize_temp->optimize_mobile use_c30->optimize_temp

A workflow for troubleshooting common HPLC issues.
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase: Residual silanols on the column can interact with the analyte.Add a small amount of a competing base, such as triethylamine (0.05-0.1%), to the mobile phase to block active sites.
Column overload: Injecting too much sample can lead to asymmetrical peaks.Dilute the sample and re-inject. If the peak shape improves, overload was the issue.
Column degradation: The column may be contaminated or the stationary phase may be damaged.Flush the column with a strong solvent. If the problem persists, replace the column.
Ghost Peaks Sample carryover: Residual sample from a previous injection is eluted.Clean the injection port and syringe thoroughly. Run a blank injection (solvent only) to confirm the source of the ghost peak.[10]
Contaminated mobile phase: Impurities in the solvents can appear as peaks in the chromatogram.Prepare fresh mobile phase using high-purity HPLC-grade solvents.
Late eluting compounds: A compound from a previous injection may have a very long retention time and appear in a subsequent run.Increase the run time or incorporate a column wash step at the end of the gradient to elute strongly retained compounds.[10]
Poor Resolution of Isomers Inappropriate column: A standard C18 column may not provide sufficient selectivity for carotenoid isomers.Use a C30 reversed-phase column, which is specifically designed for separating hydrophobic, structurally related isomers.[6][7]
Suboptimal column temperature: Temperature affects the interaction between the analyte and the stationary phase.Optimize the column temperature. Lower temperatures (e.g., 10-20°C) often improve the resolution of carotenoid isomers.[6][11]
Mobile phase composition: The gradient and solvent strength may not be optimal for separation.Adjust the mobile phase gradient. A shallow gradient can improve the separation of closely eluting peaks. Experiment with different solvent compositions.[6][11]
Loss of Analyte/Low Peak Area Degradation during analysis: this compound can degrade in the autosampler or on the column.Ensure the autosampler is cooled. Minimize the time the sample spends in the autosampler before injection. Add an antioxidant like BHT to the sample solvent if compatible with the mobile phase.
Incomplete extraction: The extraction procedure may not be efficient.Ensure the plant material is thoroughly homogenized. Perform multiple extraction steps until the residue is colorless.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is designed to extract this compound while minimizing isomerization.

Materials:

  • Fresh or freeze-dried plant material

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Mortar and pestle or homogenizer

  • Amber glass vials

  • Rotary evaporator

  • Nitrogen gas line

Procedure:

  • Sample Preparation:

    • Perform all steps under dim or yellow light.

    • Weigh approximately 1-2 grams of fresh or 0.5 grams of freeze-dried plant material.

    • If using fresh tissue, blot dry to remove excess water.

    • Grind the sample to a fine powder using a mortar and pestle with liquid nitrogen or a homogenizer to ensure efficient extraction.

  • Extraction:

    • To the ground sample, add 20 mL of acetone containing 0.1% BHT.

    • Homogenize or vortex vigorously for 2-3 minutes.

    • Filter the mixture through a Büchner funnel with filter paper into an amber flask.

    • Repeat the extraction with fresh acetone until the plant residue is colorless.

    • Pool the acetone extracts.

  • Partitioning:

    • Transfer the acetone extract to a separatory funnel.

    • Add 20 mL of hexane and 20 mL of deionized water.

    • Shake gently to partition the carotenoids into the hexane layer. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and collect the upper hexane layer.

    • Repeat the hexane wash of the aqueous layer to ensure complete extraction.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Dry the hexane extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.[4]

  • Storage:

    • Immediately redissolve the dried extract in a known volume of mobile phase or a suitable solvent (e.g., THF with 0.1% BHT).

    • Store the extract in an amber vial under a nitrogen atmosphere at -80°C until HPLC analysis.[4]

Diagram: this compound Extraction Workflow

extraction_workflow start Start: Plant Sample homogenize Homogenize in Acetone with 0.1% BHT start->homogenize Low light conditions extract Repeat Extraction until Colorless homogenize->extract partition Partition with Hexane and Water extract->partition collect_hexane Collect Hexane Layer partition->collect_hexane dry Dry with Sodium Sulfate collect_hexane->dry evaporate Evaporate under Nitrogen (max 35°C) dry->evaporate redissolve Redissolve in Mobile Phase evaporate->redissolve store Store at -80°C under Nitrogen redissolve->store end Ready for HPLC Analysis store->end

A workflow for this compound extraction.
Protocol 2: HPLC-DAD Analysis of this compound Isomers

This method utilizes a C30 column for optimal separation of this compound isomers.

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (DAD) or UV-Vis detector.

  • Column: C30 reversed-phase, 3 µm, 4.6 x 150 mm (or similar dimensions).

  • Column Temperature: 15°C (or optimized between 10-20°C).[6][11]

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-30 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: DAD at 460 nm (for this compound). Scan from 250-600 nm to aid in peak identification.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of all-trans-gamma-carotene in the mobile phase. If available, use a mixed isomer standard to confirm retention times.

  • Sample Injection: Inject the prepared sample extract.

  • Data Analysis:

    • Identify the all-trans-gamma-carotene peak based on the retention time of the standard.

    • Tentatively identify cis-isomers based on their characteristic spectral properties (a "cis-peak" in the UV region of the spectrum) and their elution order relative to the all-trans peak.

    • Quantify the isomers by integrating the peak areas and using the extinction coefficient of the all-trans isomer, with the acknowledgment that this may introduce a small error.

Quantitative Data on Isomerization

While specific kinetic data for this compound isomerization is limited in the literature, data for the closely related beta-carotene (B85742) provides a valuable reference. The degradation of carotenoids, which includes isomerization, generally follows first-order kinetics.[2][12][13]

Table 1: Factors Influencing Carotenoid Isomerization and Degradation

Factor Effect Note
Temperature Increased temperature significantly accelerates the rate of isomerization and degradation.[2][12]The activation energy for beta-carotene isomerization has been reported to be relatively low, indicating sensitivity even to moderate heat.[14]
Light Exposure to light, particularly UV light, promotes photo-isomerization, leading to the formation of various cis-isomers.The effect of light can be more pronounced at lower temperatures where thermal degradation is less of a factor.[15]
Oxygen The presence of oxygen leads to oxidative degradation, which can be a more significant cause of loss than isomerization alone.Isomerization can be the initial step in the oxidative degradation pathway.[15]
pH Acidic conditions (pH < 6) can accelerate isomerization and degradation. Neutral to slightly alkaline conditions may also lead to some degradation.[1][9]The optimal pH for carotenoid stability is generally near neutral.
Solvents The type of solvent can influence the rate of isomerization.The presence of impurities like peroxides in solvents can significantly accelerate degradation.

Note: The quantitative data presented in the literature is predominantly for beta-carotene. Due to the structural similarity, these trends are expected to be comparable for this compound. Researchers should perform their own stability studies under their specific experimental conditions for the most accurate results.

References

Technical Support Center: Troubleshooting Low γ-Carotene Production in Engineered Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low γ-carotene production in their engineered microbial systems.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for γ-carotene biosynthesis?

A1: γ-carotene is a C40 tetraterpenoid synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through either the mevalonate (B85504) (MVA) pathway in eukaryotes and some bacteria, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in most bacteria and plant plastids. A series of condensation reactions leads to the formation of the C20 molecule, geranylgeranyl diphosphate (B83284) (GGPP).[1]

Q2: Which enzymes are essential for the conversion of central precursors to γ-carotene?

A2: The biosynthesis of γ-carotene from GGPP involves three main enzymatic steps:

  • Phytoene (B131915) synthase (CrtB): Catalyzes the head-to-head condensation of two GGPP molecules to form the first colorless carotenoid, phytoene.[2]

  • Phytoene desaturase (CrtI): A bacterial enzyme that introduces four double bonds into phytoene to produce the red-colored lycopene (B16060).[1]

  • Lycopene β-cyclase (CrtY or LCYB): Catalyzes the cyclization of one end of the linear lycopene molecule to form a β-ring, resulting in γ-carotene.[3]

Q3: What are common host organisms for engineering γ-carotene production?

A3: Common microbial hosts for carotenoid production include Escherichia coli and the yeast Saccharomyces cerevisiae.[3] These organisms are well-characterized, have readily available genetic tools, and can be engineered to produce high levels of carotenoids.

Troubleshooting Guide

Problem 1: Low or no detectable γ-carotene, with no accumulation of colored intermediates.

This issue often points to problems in the upstream pathway, either with precursor supply or the initial enzymes of the carotenoid biosynthesis pathway.

Possible Cause 1.1: Insufficient precursor (IPP and DMAPP) supply.

  • Diagnosis:

    • Metabolic Flux Analysis: Perform metabolic flux analysis to determine the flow of carbon through the central metabolic pathways. A low flux towards the MVA or MEP pathway can indicate a bottleneck.

    • Quantify Intracellular Precursors: While direct quantification of IPP and DMAPP is challenging, accumulation of upstream intermediates like HMG-CoA in the MVA pathway can suggest a downstream block.

  • Solutions:

    • Overexpress key enzymes in the precursor pathway:

      • In the MEP pathway , overexpression of dxs (1-deoxy-D-xylulose-5-phosphate synthase) is a common strategy to increase the precursor pool.[3]

      • In the MVA pathway , overexpressing a truncated version of HMG-CoA reductase (tHMG1) can significantly boost precursor supply.

    • Balance precursor formation: In E. coli, an imbalance between the precursors glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) can limit isoprenoid production. Engineering central carbon metabolism to redirect flux from pyruvate back to G3P can enhance yields.[4]

Possible Cause 1.2: Inactive or poorly expressed phytoene synthase (CrtB) or phytoene desaturase (CrtI).

  • Diagnosis:

    • RT-qPCR: Analyze the transcript levels of the crtB and crtI genes to ensure they are being transcribed.

    • Western Blot: Check the protein expression levels of CrtB and CrtI to confirm that the enzymes are being synthesized.

    • Enzyme Assays: If possible, perform in vitro enzyme assays with cell lysates to directly measure the activity of CrtB and CrtI.

  • Solutions:

    • Codon Optimization: Optimize the codons of the crtB and crtI genes for the expression host to improve translation efficiency.

    • Promoter Engineering: Use stronger promoters to drive the expression of crtB and crtI.

    • Protein Engineering: If the enzymes are inherently inactive, consider using homologs from different organisms that may have higher activity in your host.

Problem 2: Accumulation of lycopene (red-colored colony) with low levels of γ-carotene.

This is a common bottleneck and strongly suggests an issue with the lycopene cyclase enzyme.

Possible Cause 2.1: Low activity or insufficient expression of lycopene β-cyclase (CrtY/LCYB).

  • Diagnosis:

    • HPLC Analysis: Quantify the intracellular levels of lycopene and γ-carotene. A high lycopene to γ-carotene ratio points to a bottleneck at the cyclization step.

    • RT-qPCR: Analyze the transcript levels of the crtY gene.

    • Western Blot: Determine the protein expression level of CrtY. Carotenoid biosynthesis enzymes are often membrane-associated, so ensure your protein extraction protocol is suitable for membrane proteins.

  • Solutions:

    • Increase Gene Copy Number/Expression: Overexpress the crtY gene using a high-copy plasmid or by integrating multiple copies into the genome.[5]

    • Select a More Efficient Enzyme: Lycopene cyclases from different organisms exhibit varying efficiencies. Consider testing CrtY from different bacterial or fungal sources.

    • Alleviate Substrate Inhibition: High concentrations of lycopene can inhibit some lycopene cyclases. This can be addressed by balancing the expression of the upstream enzymes (CrtE, CrtB, CrtI) to control the rate of lycopene synthesis.[6]

Possible Cause 2.2: Suboptimal conditions for lycopene cyclase activity.

  • Diagnosis:

    • Literature Review: Check the biochemical properties of the specific lycopene cyclase being used. Factors like cofactor requirements (e.g., NADH or NADPH) and optimal pH can be critical.

  • Solutions:

    • Cofactor Engineering: Ensure an adequate intracellular supply of necessary cofactors. For example, engineering the pentose (B10789219) phosphate (B84403) pathway can increase the NADPH pool.

    • Optimize Fermentation Conditions: Systematically vary fermentation parameters such as temperature, pH, and aeration, as these can impact enzyme activity and overall cell physiology.

Quantitative Data Summary

ParameterTypical Range for Low ProductionTarget Range for High ProductionReference
γ-Carotene Titer (mg/L) < 10> 100General literature
Lycopene:γ-Carotene Ratio > 5:1< 1:5[5]
Precursor Pathway Flux Low relative to central metabolismHigh, balanced flux[4]
crtY Transcript Level Low or undetectableHigh and stableGeneral molecular biology principles
CrtY Protein Level Low or undetectableClearly visible on Western blotGeneral molecular biology principles

Experimental Protocols

Protocol 1: Quantification of Carotenoids by HPLC-DAD

This protocol is adapted for the analysis of carotenoids from microbial cultures.

1. Sample Preparation and Extraction: a. Harvest 5-10 mL of cell culture by centrifugation (4000 x g, 10 min, 4°C). b. Wash the cell pellet with sterile water and re-centrifuge. c. Resuspend the pellet in 1 mL of acetone (B3395972) or a 1:1 mixture of methanol (B129727) and acetone. d. Disrupt the cells by bead beating or sonication on ice. e. Centrifuge at high speed (13,000 x g, 10 min, 4°C) to pellet cell debris. f. Transfer the supernatant containing the carotenoids to a new tube. g. Repeat the extraction until the pellet is colorless. h. Pool the supernatants and filter through a 0.22 µm syringe filter into an amber HPLC vial.

2. HPLC Conditions:

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v).
  • Mobile Phase B: Methanol/Methyl-tert-butyl ether (6:94, v/v).
  • Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Diode Array Detector (DAD) scanning from 250-600 nm. Monitor at 450 nm for lycopene and γ-carotene.
  • Quantification: Use authentic standards to generate calibration curves for lycopene and γ-carotene.

Protocol 2: RT-qPCR for Gene Expression Analysis

This protocol provides a general framework for analyzing the transcript levels of carotenoid biosynthesis genes in engineered microorganisms.

1. RNA Extraction: a. Harvest approximately 1x10^8 cells from an actively growing culture. b. Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) or by flash-freezing in liquid nitrogen. c. Extract total RNA using a reputable commercial kit, including a DNase I treatment step to remove genomic DNA contamination. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.

3. qPCR Reaction: a. Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers (final concentration 0.2-0.5 µM), diluted cDNA template, and nuclease-free water. b. Run the reaction on a real-time PCR cycler with a typical program:

  • Initial denaturation: 95°C for 5 min.
  • 40 cycles of: 95°C for 15s, 60°C for 30s.
  • Melt curve analysis to verify primer specificity. c. Use a validated housekeeping gene (e.g., cysG, hcaT, idnT for E. coli) for normalization.[7] d. Calculate the relative gene expression using the ΔΔCt method.

Protocol 3: Western Blot for Carotenoid Biosynthesis Enzymes

This protocol is a general guide for the detection of membrane-associated enzymes like CrtB, CrtI, and CrtY from E. coli.

1. Protein Extraction: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. To enrich for membrane proteins, centrifuge the lysate at a low speed (e.g., 8000 x g, 15 min) to remove cell debris. e. Collect the supernatant and perform ultracentrifugation (e.g., 150,000 x g, 1 hour) to pellet the membranes. f. Resuspend the membrane pellet in a suitable buffer. g. Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer: a. Mix 20-30 µg of protein with Laemmli sample buffer. For some membrane proteins, boiling may cause aggregation; incubation at 37°C for 30 minutes can be an alternative. b. Separate the proteins on an SDS-PAGE gel of an appropriate percentage. c. Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST). b. Incubate with a primary antibody specific to your target enzyme (e.g., anti-His tag if your protein is tagged) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step c. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Gamma_Carotene_Biosynthesis_Pathway cluster_precursor Precursor Biosynthesis cluster_carotenoid Carotenoid Pathway G3P Glyceraldehyde-3-P MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP GGPP GGPP (C20) IPP_DMAPP->GGPP CrtE (GGPP synthase) Phytoene Phytoene (C40) (Colorless) GGPP->Phytoene CrtB (Phytoene synthase) Lycopene Lycopene (C40) (Red) Phytoene->Lycopene CrtI (Phytoene desaturase) Gamma_Carotene γ-Carotene (C40) (Orange) Lycopene->Gamma_Carotene CrtY / LCYB (Lycopene β-cyclase) Troubleshooting_Workflow Start Low γ-Carotene Production CheckColor Observe Colony Color Start->CheckColor NoColor White/Pale Colonies CheckColor->NoColor No Color RedColor Red/Orange Colonies CheckColor->RedColor Color Present HPLC HPLC Analysis of Intermediates Downstream Troubleshoot Downstream Pathway (CrtY) HPLC->Downstream Upstream Troubleshoot Upstream Pathway (Precursors, CrtB, CrtI) NoColor->Upstream RedColor->HPLC GeneExpression Analyze Gene Expression (RT-qPCR) Upstream->GeneExpression Downstream->GeneExpression ProteinExpression Analyze Protein Expression (Western Blot) GeneExpression->ProteinExpression Optimize Optimize Expression or Fermentation Conditions ProteinExpression->Optimize Logical_Relationships cluster_symptoms Symptoms cluster_causes Potential Causes cluster_diagnostics Diagnostic Tests S1 No Colored Intermediates C1 Low Precursor Supply S1->C1 C2 Inefficient CrtB/CrtI S1->C2 S2 Lycopene Accumulation C3 Inefficient CrtY S2->C3 C4 Suboptimal Conditions S2->C4 D1 Metabolic Flux Analysis C1->D1 D2 RT-qPCR C2->D2 D3 Western Blot C2->D3 C3->D2 C3->D3 D4 HPLC Analysis C3->D4 C4->D4

References

Technical Support Center: Media Optimization for Enhanced γ-Carotene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the optimization of culture media to enhance the biosynthesis of γ-carotene.

Troubleshooting Guide

This guide addresses specific issues you might encounter that indicate suboptimal γ-carotene production and provides actionable recommendations.

IssuePotential Cause(s)Recommended Actions
Low overall carotenoid yield 1. Suboptimal carbon or nitrogen source.2. Inappropriate Carbon-to-Nitrogen (C:N) ratio.3. Non-ideal pH of the culture medium.4. Inadequate aeration or oxidative stress.1. Screen Carbon/Nitrogen Sources: Test various carbon sources like glucose and molasses, and nitrogen sources such as soybean powder or urea. Single sources may be more effective than mixtures.[1][2][3]2. Optimize C:N Ratio: A higher C:N ratio (e.g., 60) can enhance carotenoid production by limiting nitrogen.[1][4][5]3. Adjust pH: The optimal pH for carotenoid production can vary. Start with a pH around 6.0-6.5 and optimize from there.4. Modulate Aeration: While some oxidative stress can induce carotenogenesis, excessive stress can be detrimental. Ensure adequate but not overly vigorous agitation and aeration.
High lycopene (B16060), low γ- and β-carotene levels 1. Inefficient lycopene cyclase activity.2. Genetic limitations of the microbial strain.1. Introduce Chemical Inducers: While not directly targeting γ-carotene, understanding the pathway is key. For instance, nicotine (B1678760) is known to inhibit lycopene cyclase, leading to lycopene accumulation. Reducing or eliminating such inhibitors is crucial for γ-carotene synthesis.[6]2. Strain Improvement: Consider mutagenesis and screening for strains with higher lycopene cyclase activity.
High β-carotene, low γ-carotene levels 1. High conversion rate of γ-carotene to β-carotene.2. Media components favoring the final steps of the pathway.1. Optimize Harvest Time: γ-carotene is an intermediate. Analyze the carotenoid profile at different time points during fermentation to identify the peak accumulation time for γ-carotene.2. Media Component Adjustment: Systematically vary the concentrations of key media components using a statistical approach like Response Surface Methodology (RSM) to find a composition that favors γ-carotene accumulation.[7][8]
Inconsistent batch-to-batch production 1. Variability in raw material quality (e.g., agro-industrial wastes).2. Inconsistent inoculum preparation.3. Fluctuations in fermentation conditions (temperature, pH, aeration).1. Standardize Raw Materials: If using complex substrates like bug-damaged wheat or wastewaters, perform preliminary analysis to ensure consistent composition.[9][10]2. Standardize Inoculum: Follow a strict protocol for inoculum age, size, and density.3. Monitor and Control Fermentation: Utilize a bioreactor with automated control of critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the role of the C:N ratio in γ-carotene production?

A high carbon-to-nitrogen (C:N) ratio generally favors the production of carotenoids, which are secondary metabolites. When nitrogen, essential for primary growth (biomass production), becomes a limiting factor, the cellular metabolism can shift towards the synthesis of carbon-rich storage compounds and secondary metabolites, including carotenoids. For Blakeslea trispora, a C:N ratio of 60 has been shown to improve carotenoid production.[1]

Q2: Which carbon and nitrogen sources are best for γ-carotene production?

The optimal sources can be species-specific. For Blakeslea trispora, glucose has been identified as a highly effective carbon source, and soybean powder as an effective nitrogen source for overall carotenoid production.[1] It is recommended to perform a screening experiment with various sources to determine the best combination for your specific strain and process.

Q3: How can I specifically increase the proportion of γ-carotene in my total carotenoid extract?

Since γ-carotene is an intermediate in the biosynthesis of β-carotene from lycopene, its accumulation depends on the relative activities of lycopene cyclase (forming γ-carotene) and the subsequent enzyme that converts γ-carotene to β-carotene.[11] Strategies include:

  • Strain Selection: Use strains that naturally accumulate higher levels of γ-carotene. Some fungi in the Blastocladiale order use γ-carotene as an end product.[12][13]

  • Process Timing: Harvest the culture at the time point where γ-carotene concentration is at its peak before it is fully converted to β-carotene.

  • Inhibitor Studies: While inhibitors like nicotine block the conversion of lycopene, understanding the effects of different compounds on the downstream pathway could reveal ways to modulate the γ-carotene to β-carotene conversion step.

Q4: What is the effect of oxidative stress on γ-carotene biosynthesis?

Oxidative stress, which can be induced by reactive oxygen species or certain metal ions, has been shown to stimulate carotenoid biosynthesis in some fungi as a protective mechanism.[14] However, the level of stress must be carefully controlled, as excessive stress can inhibit growth and damage cells.

Data Presentation: Media Composition and Carotenoid Yields

The following tables summarize quantitative data from studies on carotenoid production, primarily focusing on β-carotene in Blakeslea trispora, which provides a relevant baseline for γ-carotene optimization.

Table 1: Effect of Carbon and Nitrogen Sources on Total Carotenoid Production in Blakeslea trispora

Carbon SourceNitrogen SourceC:N RatioTotal Carotenoids (mg/L)Reference
GlucoseSoybean Powder60983.8 ± 31.5[1]
GlucoseCorn Steep Liquor60~750[1]
GlucoseYeast Extract60~600[1]

Table 2: Example of Media Optimization using Response Surface Methodology (RSM) for β-Carotene Production

Mediumβ-Carotene (mg/L)Reference
Unoptimized Control Medium72.195[7]
RSM Optimized Medium250.407[7]
Unoptimized Medium98 ± 2[8]
RSM Optimized Medium139 ± 1[8]

Table 3: Proportion of Carotenoids in Blakeslea trispora under Specific Conditions

Culture Conditionβ-carotene (%)γ-carotene (%)Lycopene (%)Reference
Grown in nutrient-enriched lye wastewater82-88Present (not quantified)Present (not quantified)[10]
Standard FermentationPresentIdentified as an intermediatePresent[15]

Experimental Protocols

Protocol 1: General Media Preparation for Blakeslea trispora

This protocol is a general starting point and should be optimized for your specific strain and experimental goals.

1. Basal Medium Composition (per liter):

  • Carbon Source (e.g., Glucose): 50 g

  • Nitrogen Source (e.g., Soybean Powder): 8.3 g (to achieve a C:N ratio of 60)

  • KH₂PO₄: 1.5 g

  • MgSO₄·7H₂O: 0.5 g

  • Thiamine-HCl: 2 mg

2. Preparation:

  • Dissolve all components in distilled water.

  • Adjust the pH to 6.2 before autoclaving.

  • Autoclave at 121°C for 20 minutes.

  • Aseptically add any heat-labile supplements (e.g., activators) after the medium has cooled.

Protocol 2: Extraction and Quantification of Carotenoids

1. Extraction:

  • Harvest the fungal mycelium by filtration.

  • Wash the mycelium with distilled water and press dry.

  • Grind the dried mycelium with a mortar and pestle using acetone (B3395972) and a small amount of sand until the residue is colorless.

  • Filter the extract and transfer the combined filtrate to a separating funnel.

  • Add an equal volume of petroleum ether and then slowly add distilled water to transfer the carotenoids to the petroleum ether phase.

  • Wash the petroleum ether phase with distilled water to remove residual acetone.

  • Collect the colored petroleum ether layer and dry it over anhydrous sodium sulfate.

2. Quantification:

  • Make up the final volume of the extract to a known volume with petroleum ether.

  • Measure the absorbance of the solution in a spectrophotometer at the maximum absorption wavelength for γ-carotene (~460-464 nm).

  • Calculate the concentration using the Beer-Lambert law. For a more accurate quantification of individual carotenoids, including γ-carotene, High-Performance Liquid Chromatography (HPLC) is required.

Visualizations

Carotenoid_Biosynthesis_Pathway cluster_pathways Cyclization Pathways GGPP Geranylgeranyl diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase gamma_Carotene γ-Carotene Lycopene->gamma_Carotene Lycopene β-cyclase (LCYB) delta_Carotene δ-Carotene Lycopene->delta_Carotene Lycopene ε-cyclase (LCYE) beta_Carotene β-Carotene gamma_Carotene->beta_Carotene LCYB alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene LCYB

Caption: Biosynthetic pathway from Lycopene to cyclic carotenes.

Experimental_Workflow A Strain Selection & Inoculum Preparation B Media Formulation & Optimization (C:N ratio, Sources) A->B C Fermentation (Control pH, Temp, Aeration) B->C D Harvest Mycelium C->D E Solvent Extraction D->E F Analysis (Spectrophotometry / HPLC) E->F G Data Interpretation & Further Optimization F->G G->B Iterative Refinement

Caption: Workflow for media optimization and carotenoid analysis.

References

Technical Support Center: Metabolic Engineering for Gamma-Carotene Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the metabolic engineering of gamma-carotene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in overcoming common challenges and optimizing your production strategies.

Frequently Asked Questions (FAQs)

Q1: What is the core metabolic engineering strategy for accumulating γ-carotene?

A1: this compound (γ-carotene) is the monocyclic intermediate in the biosynthesis of the bicyclic β-carotene from the linear lycopene (B16060).[1][2][3] The primary strategy involves introducing a heterologous carotenoid biosynthesis pathway and carefully controlling the lycopene cyclization step. This is typically achieved by:

  • Expressing the upstream pathway: Introduce genes to produce the precursor lycopene. This minimally includes crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase).[4][5]

  • Controlling the cyclization step: Introduce a lycopene cyclase gene (crtY or crtL) that converts lycopene to γ-carotene. The key is to prevent or limit the second cyclization reaction that would convert γ-carotene into β-carotene.[1] This can be achieved by modulating the expression level of crtY or using an enzyme variant with lower processivity.

Q2: My engineered strain is producing lycopene or β-carotene, but very little γ-carotene. What is happening?

A2: This is a common issue related to the activity of lycopene cyclase (crtY).

  • High Lycopene, Low γ-Carotene: This suggests your lycopene cyclase is inefficient or poorly expressed. The conversion of lycopene is the bottleneck.

  • High β-Carotene, Low γ-Carotene: This indicates your lycopene cyclase is highly efficient and processive, rapidly catalyzing both cyclization steps (lycopene → γ-carotene → β-carotene).[1][3] The intermediate γ-carotene does not accumulate because it is quickly converted to the final product.

Q3: How can I increase the precursor supply for the carotenoid pathway?

A3: The production of all carotenoids depends on the availability of the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranylgeranyl diphosphate (GGPP).[6][7] Enhancing this precursor pool is a critical step. Strategies differ based on the host organism:

  • In E. coli (MEP Pathway): Overexpress key enzymes of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and IPP isomerase (idi).[6][8] Overexpression of dxs has been shown to significantly increase the isoprenoid precursor pool.[8]

  • In S. cerevisiae (MVA Pathway): Overexpress bottleneck enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1).[6][9] Additionally, overexpressing the native GGPP synthase (BTS1) can boost the immediate precursor for the carotenoid pathway.[10][11]

Q4: My cells are growing poorly or the culture is bleaching after inducing gene expression. What could be the cause?

A4: This often points to metabolic burden or product toxicity.

  • Metabolic Burden: High-level expression of multiple heterologous genes can drain cellular resources (ATP, NADPH, amino acids), slowing growth.

  • Product Toxicity: Accumulating hydrophobic carotenoids within the cell membrane can disrupt membrane fluidity and function, leading to cell stress and death.[12] In some cases, oxidative stress can also be a factor.[9]

  • Intermediate Accumulation: Buildup of certain pathway intermediates can also be toxic to the host cells.

Troubleshooting Guide

This guide addresses specific problems encountered during γ-carotene production experiments.

Problem ID Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
GC-01 No colored colonies/culture. 1. Gene expression failure (promoter, RBS issues).2. Inactive enzymes (codon usage, protein misfolding).3. Missing substrate/cofactors.1. Verify plasmid constructs via sequencing.2. Use host-optimized codons for heterologous genes.3. Confirm protein expression via SDS-PAGE or Western Blot.4. Ensure culture medium is appropriate.
GC-02 Low overall carotenoid yield (pale color). 1. Insufficient precursor (GGPP) supply.2. Inefficient rate-limiting enzyme (e.g., crtI).3. Sub-optimal culture conditions (temp, pH, aeration).1. Overexpress upstream pathway genes (dxs, idi, crtE in E. coli; tHMG1, BTS1 in yeast).[8][10]2. Test enzymes from different microbial sources.3. Optimize fermentation parameters.
GC-03 Strain produces primarily the precursor lycopene (red). 1. Low expression or activity of lycopene cyclase (crtY).2. The crtY enzyme is poorly soluble or misfolded.1. Increase crtY expression by using a stronger promoter or higher copy number plasmid.2. Test crtY genes from different organisms.3. Lower induction temperature to improve protein folding.
GC-04 Strain produces primarily β-carotene (orange-yellow). 1. Lycopene cyclase (crtY) is too processive and rapidly converts γ-carotene to β-carotene.[1]1. Reduce crtY expression using a weaker promoter or lower inducer concentration.2. Screen for or engineer crtY mutants with reduced affinity for γ-carotene.3. Use a lycopene epsilon-cyclase (crtL-e) which only adds an ε-ring, effectively stopping the pathway after the first cyclization.
GC-05 Inconsistent yields between experiments. 1. Plasmid instability.2. Variability in inoculum preparation or culture conditions.1. For stable production, integrate the gene cassette into the host chromosome.[11]2. Standardize all experimental procedures, including pre-culture conditions and induction time/OD.

Quantitative Data Summary

While specific high-yield production of γ-carotene is less commonly reported as it is an intermediate, the following table summarizes product titers from related carotenoid engineering studies, which provide a benchmark for pathway efficiency.

Product Host Organism Key Genetic Modifications Titer / Yield Reference
β-CaroteneSaccharomyces cerevisiaeOverexpression of crtI, crtYB, tHMG15.9 mg/g DCW[11]
β-CaroteneSaccharomyces cerevisiaeExpression of lipases and carotenogenic genes (crtI, crtYB, crtE)477.9 mg/L (in olive oil supplemented media)[13]
β-CaroteneEscherichia coliMembrane engineering + overexpression of membrane-bending proteins19.6 mg/g DCW[14]
β-CaroteneEscherichia coliHybrid MVA/MEP pathway + optimized dxs, fni, GPPS2, crt genes3.2 g/L (in fed-batch fermentation)[15][16]
LycopeneEscherichia coliOverexpression of dxs and crt gene cluster1333 µg/g DCW[8]

DCW: Dry Cell Weight

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway

Carotenoid_Pathway GGPP Geranylgeranyl-PP (GGPP) Phytoene Phytoene GGPP->Phytoene 2x Lycopene Lycopene Phytoene->Lycopene Gamma_Carotene γ-Carotene Lycopene->Gamma_Carotene Beta_Carotene β-Carotene Gamma_Carotene->Beta_Carotene crtE crtE crtB crtB crtB->Phytoene crtI crtI crtI->Lycopene crtY1 crtY (1st cyclization) crtY1->Gamma_Carotene crtY2 crtY (2nd cyclization) (Competing Reaction) crtY2->Beta_Carotene

Caption: Biosynthesis pathway from GGPP to γ-carotene and the competing reaction to β-carotene.

Troubleshooting Workflow for Low γ-Carotene Yield

Troubleshooting_Workflow Start Low/No γ-Carotene Yield Check_Color What is the culture color? Start->Check_Color Check_Precursors Enhance Precursor Supply (Overexpress dxs/tHMG1) Check_Color->Check_Precursors Pale Yellow/Orange Check_Lycopene Optimize crtY Expression (Stronger Promoter/Better Enzyme) Check_Color->Check_Lycopene Red (Lycopene) Check_Beta Down-regulate crtY Activity (Weaker Promoter/Enzyme Mutant) Check_Color->Check_Beta Orange (β-Carotene) Verify_Pathway Verify Gene Expression (SDS-PAGE, qPCR) Check_Color->Verify_Pathway White / No Color Optimize_Growth Optimize Culture Conditions & Check for Toxicity Check_Precursors->Optimize_Growth Check_Lycopene->Optimize_Growth Check_Beta->Optimize_Growth Verify_Pathway->Optimize_Growth

Caption: A logical workflow for diagnosing and addressing low γ-carotene yields.

Experimental Protocols

Protocol 1: Plasmid Construction for γ-Carotene Production in E. coli

Objective: To assemble the genes crtE, crtB, crtI, and crtY into a single operon on an expression vector.

Methodology:

  • Gene Sourcing: Obtain codon-optimized synthetic DNA for crtE, crtB, crtI (from Pantoea ananatis) and crtY (from Pantoea agglomerans). Flank each gene with unique restriction sites for sequential cloning or design overlapping ends for Gibson Assembly.

  • Vector Backbone: Choose a suitable E. coli expression vector with a medium-copy number (e.g., pACYCDuet-1) and an inducible promoter (e.g., T7).

  • Amplification: PCR amplify each gene with high-fidelity DNA polymerase, adding the required overhangs or restriction sites.

  • Assembly:

    • Restriction-Ligation: Sequentially digest the vector and gene fragments with the chosen restriction enzymes, ligate them, and transform into a cloning strain like E. coli DH5α. Verify each step by colony PCR and restriction digest.

    • Gibson Assembly: Mix the linearized vector and all gene fragments in a single Gibson Assembly reaction. Transform into DH5α.

  • Verification: Screen transformants by colony PCR. Isolate plasmid DNA from positive colonies and confirm the final construct by Sanger sequencing of the entire gene cassette.

  • Transformation: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3).

Protocol 2: Extraction of Carotenoids from Microbial Cultures

Objective: To efficiently extract hydrophobic carotenoids from cell pellets for quantification.

Methodology:

  • Cell Harvesting: Centrifuge 5-10 mL of induced culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cell pellet once with 5 mL of sterile deionized water and centrifuge again.

  • Cell Lysis & Extraction:

    • Resuspend the pellet in 1 mL of acetone (B3395972).

    • Vortex vigorously for 1 minute.

    • Heat the suspension at 55-60°C for 15 minutes in a water bath or heat block to facilitate extraction. Protect samples from direct light.

    • Vortex again for 1 minute.

  • Debris Removal: Centrifuge the acetone extract at 13,000 x g for 10 minutes to pellet cell debris.

  • Collection: Carefully transfer the colored supernatant to a new, clean microfuge tube. If necessary, a second extraction of the pellet can be performed to ensure complete recovery.

  • Preparation for Analysis:

    • Filter the extract through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

    • Store the extract at -20°C in the dark until analysis. For HPLC, the solvent may need to be evaporated under nitrogen and the sample redissolved in the mobile phase. A mixture of hexane, acetone, and ethanol (B145695) can also be effective for extraction.[17]

Protocol 3: HPLC Quantification of γ-Carotene

Objective: To separate and quantify lycopene, γ-carotene, and β-carotene from a mixed extract.

Methodology:

  • HPLC System: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reverse-phase column is highly recommended for carotenoid isomer separation. A C18 column can also be used.

  • Mobile Phase: An isocratic or gradient system of solvents like methanol, methyl tert-butyl ether (MTBE), and water. A common starting point is a gradient elution.

  • Sample Preparation: Evaporate the solvent from the carotenoid extract under a stream of nitrogen. Re-dissolve the residue in a known volume of dichloromethane (B109758) or the initial mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Detection: Monitor the absorbance at 450-475 nm. Lycopene, γ-carotene, and β-carotene have distinct absorption spectra that can be used for identification.

  • Quantification:

    • Identify peaks based on retention times compared to pure standards of lycopene, γ-carotene, and β-carotene.

    • Generate a standard curve for each compound using known concentrations of the standards.

    • Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve.

References

Technical Support Center: High-Purity γ-Carotene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity gamma-carotene (γ-carotene).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying γ-carotene?

A1: The primary methods for purifying γ-carotene are column chromatography, High-Performance Liquid Chromatography (HPLC), and crystallization.[1][2][3] Column chromatography is often used for initial, large-scale purification from crude extracts.[2][4] HPLC provides higher resolution and is suitable for achieving very high purity levels, particularly on an analytical or semi-preparative scale.[3][5] Crystallization is an effective final step to achieve a highly purified, stable product.[6][7]

Q2: My γ-carotene sample is degrading during purification. What can I do to prevent this?

A2: γ-Carotene, like other carotenoids, is highly susceptible to degradation from light, heat, and oxygen.[8][9][10] To minimize degradation, it is crucial to work under dim or red light, use degassed solvents, and maintain low temperatures throughout the purification process.[11] Storing extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (below -20°C) is also recommended.[1][11] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents can also help prevent oxidative degradation.[12][13]

Q3: How can I confirm the purity and identity of my final γ-carotene product?

A3: Purity and identity are typically confirmed using a combination of analytical techniques. HPLC with a photodiode array (PDA) detector is the preferred method for quantifying purity and identifying γ-carotene by its retention time and characteristic UV/Vis absorption spectrum.[3][14] UV/Visible spectrophotometry can also be used to confirm the absorption maxima. For definitive structural confirmation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed.[14][15]

Q4: What are the typical impurities I should expect to see?

A4: Impurities in γ-carotene purified from natural sources often include other carotenoids such as β-carotene, α-carotene, and lycopene, as well as chlorophylls (B1240455) if extracted from plant material.[2][16][17] Additionally, cis-isomers of γ-carotene can form during extraction and purification, which may be considered impurities.[10][11] Degradation products, such as various apocarotenals and epoxides, can also be present if the sample has been exposed to oxidative stress.[8]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Irreversible Adsorption on Column The stationary phase (e.g., silica (B1680970), alumina) may be too active, causing the γ-carotene to bind irreversibly. Solution: Deactivate the adsorbent by adding a small percentage of water. Alternatively, use a less polar adsorbent like magnesia.[1]
Improper Solvent Polarity The elution solvent may be too non-polar to effectively move the γ-carotene down the column, or too polar, causing co-elution with impurities. Solution: Perform small-scale trials (e.g., Thin Layer Chromatography) to determine the optimal solvent system. A gradient elution, gradually increasing polarity, often provides better separation and yield than an isocratic elution.[7][13]
Column Overloading Applying too much crude extract to the column can lead to poor separation and broad bands, resulting in mixed fractions and lower yield of the pure compound. Solution: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to adsorbent weight.
Degradation on the Column Carotenoids can degrade on reactive surfaces like silica or alumina (B75360), especially in the presence of light and air. Solution: Wrap the column in aluminum foil to protect it from light. Use freshly distilled, degassed solvents. Work quickly to minimize the time the sample spends on the column.[18]
Issue 2: Poor Peak Resolution in HPLC
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry or Mobile Phase Standard C18 columns may not provide sufficient selectivity for carotenoid isomers. The mobile phase composition is critical for separation. Solution: Use a C30 column, which is specifically designed for separating long-chain, hydrophobic molecules like carotenoids.[11] Optimize the mobile phase; common systems include gradients of methanol (B129727), methyl-tert-butyl ether (MTBE), and water.[11]
Co-elution with other Carotenoids γ-carotene has a similar polarity to other carotenes, making separation challenging. Solution: Adjust the mobile phase gradient to be shallower, allowing more time for separation. Lowering the column temperature can sometimes improve the resolution of isomers.[13]
Peak Tailing or Fronting This can be caused by column overloading, interactions with active sites on the column, or poor sample solubility in the mobile phase. Solution: Ensure the sample is fully dissolved in the initial mobile phase before injection. Reduce the injection volume or sample concentration. Use a high-quality, end-capped column to minimize secondary interactions.
Issue 3: Failure to Crystallize or Oily Product Formation
Potential Cause Troubleshooting Steps
Presence of Impurities Even small amounts of impurities can inhibit crystal formation, leading to an oily or amorphous solid. Solution: The sample likely requires further purification. Re-run column chromatography or perform semi-preparative HPLC on the material before attempting crystallization again.
Incorrect Solvent System The solubility of γ-carotene is highly dependent on the solvent system used for crystallization. Solution: A common technique is to dissolve the carotene in a good solvent (e.g., a small amount of benzene, tetrahydrofuran (B95107), or chloroform) and then slowly add a poor solvent (e.g., methanol, ethanol) until the solution becomes slightly turbid.[1][6] Cooling this mixture at low temperatures (e.g., -20°C to -40°C) promotes crystal growth.[6]
Supersaturation Not Achieved Crystallization requires a supersaturated solution. Solution: Concentrate the solution by slowly evaporating the solvent. Ensure the starting material is sufficiently pure and concentrated. Seeding with a previously obtained crystal of γ-carotene can help induce crystallization.

Quantitative Data Summary

The following table summarizes typical purity and recovery data for different purification methods. Values can vary significantly based on the source material and specific experimental conditions.

Purification Method Parameter Reported Value Reference
Column Chromatography Recovery Yield~77%[7]
Crystallization (Single) Purity55-92%[6]
Crystallization (Second) Purity>93%[6]
Recrystallization Final Purity95%[7]
HPLC Purity>95% (Analytical/Semi-preparative)[13]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the enrichment of γ-carotene from a crude plant extract.

  • Preparation of the Column:

    • Use a glass column packed with silica gel 60 or alumina as the stationary phase.[2][13] A common column size for lab-scale purification is 2-5 cm in diameter and 30-50 cm in length.

    • Create a slurry of the adsorbent in a non-polar solvent like hexane (B92381) or petroleum ether.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[2] Add a thin layer of sand on top to prevent disturbance of the adsorbent bed.[2]

    • Wash the column with 2-3 column volumes of the starting solvent. Do not let the solvent level drop below the top of the sand.[19]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the starting elution solvent (e.g., petroleum ether).

    • Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

    • Carefully pipette the concentrated sample onto the top of the column.[2]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% petroleum ether or hexane).[2][13]

    • The yellow-orange band of carotenes will begin to move down the column. γ-carotene is slightly more polar than β-carotene and will move slower.

    • Gradually increase the solvent polarity by adding small percentages of a more polar solvent like acetone (B3395972) or ethyl acetate (B1210297) (e.g., 99:1, 98:2 hexane:acetone) to elute the different carotenoids.[4][13]

    • Collect fractions and monitor the separation visually and by Thin Layer Chromatography (TLC).

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it with an appropriate solvent system.

    • Combine the fractions that contain pure γ-carotene.

    • Evaporate the solvent under reduced pressure at a low temperature (<40°C).

Protocol 2: Recrystallization

This protocol is for obtaining high-purity crystalline γ-carotene from an enriched fraction.

  • Solvent Selection:

    • Dissolve the enriched γ-carotene fraction in a minimal volume of a suitable solvent in which it is readily soluble, such as tetrahydrofuran (THF) or acetone.[6]

  • Inducing Crystallization:

    • Slowly add a poor solvent, such as methanol or ethanol, dropwise while stirring until the solution becomes faintly cloudy.[6] This indicates the solution is saturated.

    • Cover the container and transfer it to a low-temperature environment (-20°C to -40°C) for several hours or overnight to allow crystals to form.[6]

  • Crystal Collection:

    • Quickly filter the cold solution through a pre-chilled Buchner funnel to collect the crystals.[6]

    • Wash the crystals with a small amount of the cold poor solvent (e.g., cold methanol) to remove any remaining soluble impurities.[6]

  • Drying:

    • Dry the crystals under a high vacuum in the dark to remove all residual solvent.

    • Store the high-purity crystals under an inert atmosphere at -20°C or lower.[1]

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Product Source Source Material (e.g., Fungal Biomass, Plant Tissue) Solvent_Extraction Solvent Extraction (e.g., Hexane/Acetone) Source->Solvent_Extraction Crude_Extract Crude γ-Carotene Extract Solvent_Extraction->Crude_Extract Column_Chrom Column Chromatography (Silica or Alumina) Crude_Extract->Column_Chrom Enriched_Fraction Enriched γ-Carotene Fraction Column_Chrom->Enriched_Fraction High_Purity_Solution High-Purity Solution Column_Chrom->High_Purity_Solution Direct to Crystallization HPLC Optional: Preparative HPLC Enriched_Fraction->HPLC HPLC->High_Purity_Solution Crystallization Crystallization (e.g., THF/Methanol at -40°C) High_Purity_Solution->Crystallization Filtering_Drying Filtering & Vacuum Drying Crystallization->Filtering_Drying Final_Product High-Purity Crystalline γ-Carotene (>95%) Filtering_Drying->Final_Product

Caption: General workflow for the purification of high-purity γ-carotene.

Troubleshooting_Low_Yield Start Low Yield After Column Chromatography Check_Adsorbent Is the adsorbent (silica/alumina) too active? Start->Check_Adsorbent Check_Solvent Is the solvent polarity optimal? Check_Adsorbent->Check_Solvent No Deactivate Solution: Deactivate adsorbent with water or use a weaker one. Check_Adsorbent->Deactivate Yes Check_Loading Was the column overloaded? Check_Solvent->Check_Loading Yes Optimize_Solvent Solution: Optimize solvent system using TLC. Use a gradient elution. Check_Solvent->Optimize_Solvent No Reduce_Load Solution: Reduce sample-to- adsorbent ratio. Check_Loading->Reduce_Load Yes Proceed Re-run Chromatography Check_Loading->Proceed No Deactivate->Proceed Optimize_Solvent->Proceed Reduce_Load->Proceed

Caption: Troubleshooting logic for low yield in column chromatography.

References

effect of pH and temperature on gamma-carotene stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of gamma-carotene, focusing on the effects of pH and temperature. Due to the limited availability of specific quantitative data for this compound, information for the closely related and extensively studied beta-carotene (B85742) is also included as a proxy, with all instances clearly noted.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other carotenoids, is primarily influenced by exposure to heat, light, oxygen, and extreme pH conditions (acidic or alkaline).[1][2] The presence of pro-oxidant agents such as metal ions can also accelerate its degradation.

Q2: What is the optimal pH range for this compound stability?

A2: While specific data for this compound is limited, carotenoids generally exhibit their highest stability in a pH range of 4.0 to 8.0.[3] Extreme acidity or alkalinity leads to increased degradation.

Q3: How does temperature affect this compound?

A3: Elevated temperatures significantly accelerate the degradation of carotenoids.[1][4] This can occur through isomerization (conversion to less stable cis-isomers) and oxidation, leading to a loss of color and biological activity.[1]

Q4: What are the visible signs of this compound degradation?

A4: The most common visible sign of this compound degradation is a loss of its characteristic color. This fading is a direct result of the breakdown of the chromophore, which is responsible for its color.

Q5: Can encapsulation techniques improve the stability of this compound?

A5: Yes, encapsulation is a widely used technique to protect carotenoids from degradation.[5] By creating a protective barrier, encapsulation can shield this compound from environmental factors such as oxygen, light, and extreme pH, thereby enhancing its stability.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly rapid loss of color in the this compound sample. - Exposure to high temperatures. - Presence of oxygen. - Exposure to light. - Inappropriate pH of the medium.- Store samples at low temperatures (e.g., 4°C or frozen) and in the dark. - Purge solutions and storage containers with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. - Ensure the pH of the solution is within the stable range for carotenoids (typically pH 4-8). - Use opaque containers or wrap containers in aluminum foil to protect from light.
Inconsistent analytical results (e.g., varying HPLC readings). - Isomerization of this compound during sample preparation or storage. - Degradation of the sample between preparation and analysis.- Minimize the exposure of samples to heat and light during all stages of handling. - Prepare samples immediately before analysis whenever possible. - Use a consistent and validated extraction and analysis protocol.
Precipitation of this compound from the solution. - Poor solubility of this compound in the chosen solvent. - Changes in temperature affecting solubility.- Select a solvent in which this compound is highly soluble. - Consider the use of a co-solvent or an emulsifying agent to improve solubility and stability in aqueous systems. - Maintain a constant temperature during the experiment.
Formation of unknown peaks in chromatograms. - Degradation of this compound into various breakdown products.- Analyze fresh samples to establish a baseline chromatogram. - Compare chromatograms of degraded samples to identify new peaks corresponding to degradation products. - If possible, use mass spectrometry (MS) to identify the unknown peaks.

Data on Carotenoid Stability

Table 1: Effect of Temperature on Beta-Carotene Retention
Temperature (°C)Retention of all-trans-β-carotene (%) after 20 minFood MatrixReference
7577Sweet Potato[4]
8556Sweet Potato[4]
9548Sweet Potato[4]
Table 2: Half-life of Encapsulated Beta-Carotene at Various Temperatures
Temperature (°C)Half-life (days)SystemReference
433Pasteurized Carrot Juice[7]
2010 - 38Zein-based delivery systems[7]
2428Encapsulated in chitooligosaccharides (pH 7.0)[7]
Table 3: Effect of pH on Carotenoid Stability
pHCarotenoid RetentionObservationReference
1.0 - 3.0DecreasedSignificant degradation in highly acidic conditions.[3]
4.0 - 8.0IncreasedHigher stability in the mid-pH range.[3]
> 8.0DecreasedDegradation increases in alkaline conditions.[2]

Experimental Protocols

General Protocol for Assessing the Effect of pH and Temperature on this compound Stability

This protocol outlines a general procedure for investigating the stability of this compound under various experimental conditions.

1. Materials and Reagents:

  • This compound standard

  • Appropriate organic solvent for dissolving this compound (e.g., hexane, acetone, or a mixture)

  • Buffer solutions of varying pH (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • Temperature-controlled incubator or water bath

  • Inert gas (nitrogen or argon)

  • Opaque or amber vials

2. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in an appropriate organic solvent. Handle the stock solution under subdued light and an inert atmosphere to prevent initial degradation.

  • For each experimental condition, transfer a specific aliquot of the this compound stock solution into a series of opaque vials.

  • Evaporate the organic solvent under a gentle stream of inert gas.

  • Resuspend the this compound residue in the respective buffer solutions of varying pH to achieve the desired final concentration. If working with an emulsion, the this compound can be dissolved in an oil phase before being emulsified in the aqueous buffer.

3. Incubation:

  • Place the prepared samples in a temperature-controlled incubator or water bath set to the desired experimental temperatures.

  • At predetermined time intervals, withdraw a vial from each experimental condition for analysis.

4. Analysis:

  • Extraction: Extract the this compound from the aqueous buffer into an appropriate organic solvent (e.g., hexane). This step is crucial to separate the carotenoid from the aqueous phase and any interfering substances.

  • Quantification:

    • Spectrophotometry: Measure the absorbance of the extracted this compound solution at its maximum absorption wavelength (λmax). The concentration can be calculated using the Beer-Lambert law.

    • HPLC Analysis: Inject the extracted sample into an HPLC system equipped with a C18 or C30 column and a UV/Vis detector. This method is preferred as it can separate and quantify this compound from its isomers and degradation products. The mobile phase typically consists of a mixture of organic solvents like acetonitrile, methanol, and dichloromethane.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each pH and temperature condition.

  • Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order or first-order).

  • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Diagrams

Gamma_Carotene_Stability GC This compound (All-trans isomer) Degradation Degradation Pathways GC->Degradation Isomerization Isomerization Degradation->Isomerization Oxidation Oxidation Degradation->Oxidation Cis_Isomers Cis-Isomers (Reduced Activity) Isomerization->Cis_Isomers Oxidation_Products Oxidation Products (e.g., Apocarotenoids) Oxidation->Oxidation_Products Factors Influencing Factors High_Temp High Temperature Factors->High_Temp Extreme_pH Extreme pH (Acidic or Alkaline) Factors->Extreme_pH Oxygen Oxygen Factors->Oxygen Light Light Factors->Light High_Temp->Degradation Extreme_pH->Degradation Oxygen->Degradation Light->Degradation Stabilization Stabilization Strategies Encapsulation Encapsulation Stabilization->Encapsulation Antioxidants Antioxidants Stabilization->Antioxidants Low_Temp_Dark Low Temperature & Dark Storage Stabilization->Low_Temp_Dark Encapsulation->GC Protects Antioxidants->GC Protects Low_Temp_Dark->GC Protects

Caption: Factors Affecting this compound Stability and Degradation Pathways.

References

Validation & Comparative

A Comparative Analysis of Gamma-Carotene and Beta-Carotene Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of gamma-carotene and beta-carotene (B85742), focusing on their roles as provitamin A carotenoids. The information presented is based on available scientific literature and experimental data to aid in research and development involving these compounds.

Executive Summary

Beta-carotene is the most well-known and studied provitamin A carotenoid, with a higher vitamin A equivalency than this compound. While both are absorbed in the human body, beta-carotene is converted to retinol (B82714) with twice the efficiency of this compound. Direct comparative studies on the absorption and metabolism kinetics of these two carotenoids are limited, with the majority of research focused on beta-carotene. This guide synthesizes the current understanding of their comparative bioavailability, supported by established conversion factors and experimental methodologies.

Data Presentation: Quantitative Comparison

The primary quantitative distinction in the bioavailability of this compound and beta-carotene lies in their efficiency of conversion to vitamin A, as defined by Retinol Activity Equivalents (RAE).

ParameterThis compoundBeta-CaroteneData Source
Provitamin A Activity YesYes[1],[2]
Retinol Activity Equivalent (RAE) in food 24 µg = 1 µg retinol12 µg = 1 µg retinol[1],[3],[4],[5]
Relative Vitamin A Efficiency 50% of beta-carotene100% (reference)[1],[3],[4],[5]
Primary Absorption Site Small IntestineSmall Intestine[6]
Key Metabolic Enzyme Beta-carotene 15,15'-dioxygenase (BCO1)Beta-carotene 15,15'-dioxygenase (BCO1)[7],[6]

Comparative Bioavailability

Absorption: Both this compound and beta-carotene are fat-soluble compounds absorbed in the small intestine. The process involves their release from the food matrix, incorporation into mixed micelles with dietary fats and bile acids, and uptake by enterocytes.[8] While direct comparative absorption rates are not well-documented, the general mechanisms are considered similar for all provitamin A carotenoids. Factors known to influence carotenoid bioavailability, such as the food matrix, dietary fat content, and food processing, apply to both.[9]

Metabolism and Conversion to Vitamin A: The key step in the conversion of provitamin A carotenoids to vitamin A is the enzymatic cleavage by beta-carotene 15,15'-dioxygenase (BCO1) within the intestinal cells.[7],[6] Beta-carotene, possessing two beta-ionone (B89335) rings, can theoretically be cleaved to yield two molecules of retinal (a form of vitamin A). This compound has only one beta-ionone ring, which is the structural basis for its lower provitamin A activity.[3]

The established RAE values reflect this difference in conversion efficiency. It takes 12 µg of dietary beta-carotene to produce 1 µg of retinol, whereas 24 µg of dietary this compound are required for the same amount of retinol.[1],[3],[4],[5] This indicates that, on a microgram-per-microgram basis, beta-carotene is twice as potent as this compound in providing the body with vitamin A.

Experimental Protocols

Several methodologies are employed to assess carotenoid bioavailability. While studies focusing specifically on a direct comparison between this compound and beta-carotene are scarce, the following protocols are standard in the field and can be applied for such a comparative analysis.

1. In Vivo Human Studies (Crossover Design):

  • Objective: To determine the relative bioavailability of this compound and beta-carotene in humans.

  • Methodology:

    • Subject Recruitment: A cohort of healthy adult volunteers is recruited.

    • Washout Period: Participants consume a low-carotenoid diet for a specified period (e.g., 1-2 weeks) to establish baseline plasma carotenoid levels.

    • Intervention: In a randomized crossover design, subjects consume a standardized meal containing a known amount of either this compound or beta-carotene.

    • Blood Sampling: Blood samples are collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[10]

    • Analysis: Plasma is analyzed for concentrations of the respective carotenoid and its metabolites (e.g., retinyl esters) using High-Performance Liquid Chromatography (HPLC).[11]

    • Washout and Crossover: After a second washout period, subjects consume the other carotenoid, and the process is repeated.

    • Data Evaluation: The area under the curve (AUC) for plasma carotenoid concentration over time is calculated to compare the extent of absorption.

2. Stable Isotope Tracer Studies:

  • Objective: To provide a more precise quantification of absorption and conversion to vitamin A.

  • Methodology:

    • Tracer Administration: Subjects are given a dose of isotopically labeled this compound or beta-carotene (e.g., using ¹³C or ²H).

    • Blood and Fecal Analysis: Blood samples are analyzed over time to track the appearance of the labeled carotenoid and labeled retinol. Fecal samples can be collected to quantify excretion.[12]

    • Detection: Accelerator Mass Spectrometry (AMS) or Isotope Ratio Mass Spectrometry (IRMS) is used for highly sensitive detection of the labeled compounds.[12]

    • Calculation: This method allows for the calculation of absorption efficiency and the conversion factor of the specific carotenoid to vitamin A.

3. In Vitro Digestion Models:

  • Objective: To assess the bioaccessibility (the amount released from the food matrix and available for absorption) of this compound and beta-carotene.

  • Methodology:

    • Simulated Digestion: Food samples containing the carotenoids are subjected to a multi-step enzymatic digestion process that mimics the conditions of the human stomach and small intestine.

    • Micellarization: The fraction of the carotenoid that is incorporated into mixed micelles after the simulated digestion is quantified.

    • Cell Culture: The micellar fraction can be applied to a Caco-2 cell monolayer (a human intestinal cell line) to assess uptake and transport across the intestinal barrier.[8]

    • Analysis: Carotenoid content in the digesta and cell lysates is measured by HPLC.

Visualizations

Carotenoid_Metabolism_Pathway Diet Dietary Intake (this compound or Beta-Carotene) Micelles Incorporation into Mixed Micelles Diet->Micelles Digestion Absorption Absorption Micelles->Absorption Enterocyte Intestinal Enterocyte BCO1 BCO1 Enzyme Enterocyte->BCO1 Absorption->Enterocyte Chylomicrons Incorporation into Chylomicrons Absorption->Chylomicrons Unchanged Carotenoid Retinal Retinal BCO1->Retinal Cleavage Retinol Retinol (Vitamin A) Retinal->Retinol Reduction RetinoicAcid Retinoic Acid Retinal->RetinoicAcid Oxidation Retinol->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Bloodstream Bloodstream Lymph->Bloodstream Gene Gene Expression (RAR/RXR) RetinoicAcid->Gene

Caption: Metabolic pathway of provitamin A carotenoids.

Experimental_Workflow start Start recruit Recruit Subjects start->recruit washout1 Washout Period 1 (Low-Carotenoid Diet) recruit->washout1 randomize Randomize Subjects washout1->randomize groupA Group A: Consume this compound randomize->groupA Arm 1 groupB Group B: Consume Beta-Carotene randomize->groupB Arm 2 sampling1 Serial Blood Sampling groupA->sampling1 sampling2 Serial Blood Sampling groupB->sampling2 washout2 Washout Period 2 sampling1->washout2 sampling2->washout2 crossover Crossover washout2->crossover groupA2 Group A: Consume Beta-Carotene crossover->groupA2 Arm 1 groupB2 Group B: Consume this compound crossover->groupB2 Arm 2 sampling3 Serial Blood Sampling groupA2->sampling3 sampling4 Serial Blood Sampling groupB2->sampling4 analysis HPLC Analysis of Plasma Samples sampling3->analysis sampling4->analysis compare Compare AUC (Bioavailability) analysis->compare

Caption: Crossover experimental workflow for bioavailability.

References

A Comparative Analysis of the Antioxidant Capacities of Gamma-Carotene and Lycopene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of existing experimental data reveals the distinct antioxidant profiles of gamma-carotene and lycopene (B16060), two prominent members of the carotenoid family. This guide synthesizes findings from various in vitro antioxidant assays and explores their mechanisms of action at a cellular level, providing valuable insights for researchers, scientists, and professionals in drug development.

This compound, a precursor to vitamin A, and lycopene, a non-provitamin A carotenoid abundant in tomatoes, both exhibit significant antioxidant properties by neutralizing harmful free radicals.[1] However, their efficacy varies across different experimental models, highlighting the importance of specific assays in characterizing their antioxidant potential.

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison, the following table summarizes the antioxidant capacities of this compound and lycopene based on two widely used in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The IC50 value in the DPPH assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) value in the ABTS assay measures the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog, where a higher value signifies greater antioxidant potential.

CarotenoidAssayValueReference
This compound DPPH IC50Data Not Available in Searched Literature
ABTS (TEAC)Data Not Available in Searched Literature
Lycopene DPPH IC5054.008 µg/mL[2]
ABTS (TEAC)~2 times that of (all-E)-beta-carotene[3]

Note: Direct quantitative data for this compound in DPPH and ABTS assays was not available in the reviewed literature. The antioxidant activity of this compound is often cited as being similar to or slightly less than that of beta-carotene.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the findings.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compounds (this compound, lycopene) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+).

Principle: The antioxidant donates electrons to the blue-green ABTS•+, causing it to be decolorized. The extent of color change, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.

Procedure:

  • Generation of ABTS•+: The ABTS•+ radical is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (Trolox) are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance at 734 nm is recorded after a specific time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[3]

Signaling Pathways and Cellular Mechanisms

Beyond direct radical scavenging, carotenoids exert their antioxidant effects through the modulation of cellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Keap1-Nrf2-ARE Signaling Pathway Activation by Lycopene.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2][6] Oxidative stress or the presence of electrophilic compounds, including metabolites of carotenoids like lycopene, can modify cysteine residues on Keap1.[6][7] This modification leads to a conformational change in Keap1, causing the release of Nrf2.[8] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10] This upregulation of endogenous antioxidant defenses provides cellular protection against oxidative damage. Studies have shown that lycopene can effectively induce the nuclear translocation of Nrf2 and subsequent expression of these protective enzymes.[6][9]

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a generalized workflow for determining the antioxidant capacity of this compound and lycopene using a spectrophotometric radical scavenging assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Stock Solutions: - this compound - Lycopene - Standard (e.g., Trolox) p2 Prepare Serial Dilutions of all test compounds p1->p2 a1 Mix Dilutions with Radical Solution in a 96-well plate p2->a1 p3 Prepare Radical Solution (e.g., DPPH or ABTS•+) a2 Incubate for a pre-determined time in the dark a1->a2 a3 Measure Absorbance at specific wavelength (e.g., 517nm for DPPH) a2->a3 d1 Calculate Percentage of Radical Inhibition a3->d1 d2 Plot % Inhibition vs. Concentration d1->d2 d3 Determine IC50 or TEAC values d2->d3

References

A Comparative Analysis of the Provitamin A Activity of Gamma-Carotene and Alpha-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the provitamin A activity of gamma-carotene and alpha-carotene (B108777), focusing on their conversion to retinol (B82714), the active form of vitamin A. This document summarizes quantitative data, details experimental methodologies for activity assessment, and visualizes the metabolic pathways involved.

Quantitative Comparison of Provitamin A Activity

The efficiency of provitamin A carotenoids to be converted into retinol is expressed as the Retinol Activity Equivalency (RAE). This value indicates the amount of a specific carotenoid, in micrograms (µg), that is equivalent to 1 µg of retinol. The established RAE ratios for dietary alpha-carotene and this compound are presented below.

CarotenoidRetinol Activity Equivalency (RAE) Ratio (by mass)Reference
Alpha-carotene 24:1[1][2][3][4]
This compound 24:1[5]
Beta-carotene (for reference) 12:1[1][2][3][4][6]

Note: While some older literature suggests a 12:1 RAE ratio for this compound, the current consensus from major health and nutrition organizations groups it with other provitamin A carotenoids at a 24:1 ratio.[5]

Metabolic Pathways

The conversion of provitamin A carotenoids into retinol is primarily facilitated by the enzyme β-carotene 15,15'-monooxygenase (BCMO1) in the intestine.[4] This enzyme cleaves the carotenoid molecule to produce retinal, which is then reduced to retinol.

The structural differences between alpha-carotene and this compound, specifically the position of the double bond in the epsilon-ring of alpha-carotene and the single beta-ionone (B89335) ring in this compound, result in the theoretical yield of only one molecule of retinal per molecule of these carotenoids, in contrast to the two molecules of retinal produced from beta-carotene.[2]

metabolic_pathways Metabolic Conversion of Alpha- and this compound to Retinol Alpha-Carotene Alpha-Carotene Alpha-Retinal Alpha-Retinal Alpha-Carotene->Alpha-Retinal BCMO1 Retinal Retinal Alpha-Retinal->Retinal This compound This compound Beta-Retinal Beta-Retinal This compound->Beta-Retinal BCMO1 Beta-Retinal->Retinal Retinol Retinol Retinal->Retinol Retinal Reductase

Caption: Metabolic conversion of alpha- and this compound to retinol.

Experimental Protocols for Determining Provitamin A Activity

The determination of the in vivo provitamin A activity of carotenoids is a complex process. The stable isotope dilution technique is a highly regarded and accurate method for these assessments.[7]

Stable Isotope Dilution Methodology

This method involves administering a known amount of a stable isotope-labeled carotenoid (e.g., ¹³C- or ²H-labeled alpha-carotene or this compound) to subjects. Concurrently, a reference dose of a different stable isotope-labeled retinyl acetate (B1210297) is given. The appearance of the labeled retinol derived from the carotenoid in the blood is then traced over time and compared to the absorption and distribution of the labeled retinyl acetate.

General Experimental Workflow:

  • Baseline Blood Sample Collection: A blood sample is collected from the subjects after an overnight fast to determine baseline levels of unlabeled and labeled retinoids.

  • Administration of Labeled Compounds: Subjects consume a meal containing a precise amount of the stable isotope-labeled carotenoid (the test substance) and stable isotope-labeled retinyl acetate (the reference substance).

  • Serial Blood Sample Collection: Blood samples are collected at multiple time points over several days or weeks to track the absorption and metabolism of the labeled compounds.

  • Sample Preparation and Analysis:

    • Extraction: Lipids, including carotenoids and retinoids, are extracted from the plasma or serum samples.

    • Saponification: The extracted lipids are saponified to hydrolyze retinyl esters to retinol.

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the different carotenoids and retinoids.

    • Mass Spectrometry Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the isotopic enrichment of retinol derived from the labeled carotenoid and the labeled retinyl acetate.

  • Data Analysis: The ratio of the labeled retinol from the carotenoid to the labeled retinol from the retinyl acetate is used to calculate the bioconversion efficiency of the provitamin A carotenoid.

experimental_workflow Experimental Workflow for Stable Isotope Dilution Technique Baseline_Blood_Sample 1. Baseline Blood Sample Administer_Labeled_Compounds 2. Administer Labeled Carotenoid and Retinyl Acetate Baseline_Blood_Sample->Administer_Labeled_Compounds Serial_Blood_Samples 3. Serial Blood Sampling Administer_Labeled_Compounds->Serial_Blood_Samples Sample_Preparation 4. Sample Preparation (Extraction, Saponification) Serial_Blood_Samples->Sample_Preparation HPLC_Separation 5. HPLC Separation Sample_Preparation->HPLC_Separation MS_Analysis 6. Mass Spectrometry Analysis HPLC_Separation->MS_Analysis Data_Analysis 7. Data Analysis and Bioconversion Calculation MS_Analysis->Data_Analysis

Caption: Workflow for determining provitamin A activity using stable isotopes.

Conclusion

Based on current scientific consensus, both dietary alpha-carotene and this compound exhibit a provitamin A activity that is half that of beta-carotene, with a retinol activity equivalency ratio of 24:1. The primary metabolic pathway for their conversion to retinol involves enzymatic cleavage by BCMO1 in the intestine. For researchers and professionals in drug development, understanding these conversion efficiencies is critical for accurately assessing vitamin A intake from various dietary sources and for the development of interventions to address vitamin A deficiency. The stable isotope dilution technique remains the gold standard for the in vivo quantification of these conversion efficiencies.

References

A Comparative Guide to β,β- and β,ε-Carotenoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive structural and functional comparison of β,β- and β,ε-carotenoids, two prominent classes of tetraterpenoid pigments. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective data and detailed experimental methodologies.

Structural Comparison: The Defining Difference

The fundamental distinction between β,β- and β,ε-carotenoids lies in the structure of their terminal rings. β,β-carotenoids possess two β-rings, while β,ε-carotenoids have one β-ring and one ε-ring.[1] This seemingly subtle variation in a single end-group has profound implications for their biosynthesis, physical properties, and biological functions.

Featureβ,β-Carotenoidsβ,ε-Carotenoids
Terminal Rings Two β-ringsOne β-ring and one ε-ring
Examples β-Carotene, Zeaxanthin (B1683548), β-Cryptoxanthinα-Carotene, Lutein (B1675518), α-Cryptoxanthin
Symmetry Symmetric (in the case of β-carotene)Asymmetric

Biosynthesis: A Tale of Two Cyclases

The biosynthesis of both carotenoid classes originates from the colorless precursor, lycopene (B16060). The cyclization of lycopene is a critical bifurcation point in the carotenoid biosynthetic pathway, controlled by two key enzymes: lycopene β-cyclase (β-CYC) and lycopene ε-cyclase (ε-CYC).[2][3]

  • β,β-Carotenoid Synthesis: The enzyme lycopene β-cyclase introduces a β-ring at both ends of the linear lycopene molecule, leading to the formation of β-carotene.[2][3]

  • β,ε-Carotenoid Synthesis: The formation of β,ε-carotenoids, such as α-carotene, requires the concerted action of both lycopene β-cyclase and lycopene ε-cyclase.[2] One end of the lycopene molecule is cyclized by β-CYC to form a β-ring, while the other end is cyclized by ε-CYC to create an ε-ring.[2]

The inability of ε-cyclase to add a second ε-ring prevents the formation of ε,ε-carotenoids, which are rare in nature.[2] This enzymatic regulation allows for the controlled production and varying proportions of β,β- and β,ε-carotenoids in plants.[2]

Carotenoid_Biosynthesis Lycopene Lycopene gamma_Carotene γ-Carotene (β,ψ-carotene) Lycopene->gamma_Carotene Lycopene β-cyclase delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene (β,β-carotene) gamma_Carotene->beta_Carotene Lycopene β-cyclase alpha_Carotene α-Carotene (β,ε-carotene) delta_Carotene->alpha_Carotene Lycopene β-cyclase Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase Lutein Lutein alpha_Carotene->Lutein ε-hydroxylase & β-carotene hydroxylase

Figure 1. Biosynthetic pathway of β,β- and β,ε-carotenoids.

Quantitative Comparison of Physicochemical and Biological Properties

The structural differences between β,β- and β,ε-carotenoids lead to distinct physicochemical and biological properties.

Spectroscopic Properties

The position of the double bond in the ε-ring of β,ε-carotenoids slightly alters their chromophore, resulting in shifts in their absorption maxima (λmax) compared to their β,β-counterparts.

CarotenoidClassλmax in Ethanol (nm)
β-Caroteneβ,β427, 450, 477
α-Caroteneβ,ε422, 444, 473
Zeaxanthinβ,β425, 450, 478
Luteinβ,ε421, 445, 474

Note: λmax values can vary slightly depending on the solvent and instrumentation.

Provitamin A Activity

The presence of at least one unsubstituted β-ring is a prerequisite for provitamin A activity.[1] This is because the enzyme β-carotene 15,15'-monooxygenase (BCMO1) specifically cleaves the β-carotene molecule at the central double bond to yield two molecules of retinal (vitamin A).[4] Carotenoids with one β-ring, such as α-carotene, can also be converted to vitamin A, but with lower efficiency.

CarotenoidClassProvitamin A Activity (Retinol Activity Equivalents, RAE)
β-Caroteneβ,β12 µg dietary β-carotene = 1 µg retinol (B82714) (RAE)
α-Caroteneβ,ε24 µg dietary α-carotene = 1 µg retinol (RAE)
β-Cryptoxanthinβ,β24 µg dietary β-cryptoxanthin = 1 µg retinol (RAE)
Luteinβ,εNone
Zeaxanthinβ,βNone
Antioxidant Capacity

Carotenoids are potent antioxidants due to their conjugated double bond system, which allows them to quench singlet oxygen and scavenge free radicals.[5] While both classes exhibit antioxidant activity, subtle structural differences can influence their efficacy in different systems. For instance, lutein and zeaxanthin are particularly concentrated in the macula of the eye, where they protect against oxidative stress and filter high-energy blue light.[1][6]

CarotenoidClassAntioxidant Activity (Relative to Trolox)
β-Caroteneβ,βVaries significantly with assay and conditions
α-Caroteneβ,εGenerally similar to or slightly lower than β-carotene
Luteinβ,εPotent antioxidant, particularly in ocular tissues
Zeaxanthinβ,βPotent antioxidant, often working synergistically with lutein

Note: Direct comparison of antioxidant activity is challenging due to the variety of assays and experimental conditions. The values are often context-dependent.

Experimental Protocols

Carotenoid Extraction and HPLC Analysis

This protocol describes a general method for the extraction and quantification of carotenoids from biological samples.

1. Sample Preparation:

  • Homogenize 1-2 grams of the sample (e.g., plant tissue, plasma) in a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Protect the sample from light and heat throughout the procedure to prevent carotenoid degradation.

2. Extraction:

  • To the homogenized sample, add 10 mL of a solvent mixture of hexane (B92381)/acetone/ethanol (50:25:25 v/v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

  • Vortex or sonicate the mixture for 20 minutes at room temperature.

  • Add 2 mL of distilled water to facilitate phase separation.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Carefully collect the upper hexane layer containing the carotenoids.

  • Repeat the extraction process on the remaining pellet two more times.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

3. Saponification (Optional, for samples rich in chlorophylls (B1240455) and lipids):

  • Redissolve the dried extract in 2 mL of 10% (w/v) methanolic KOH.

  • Incubate at room temperature in the dark for 2 hours to saponify interfering lipids and chlorophylls.

  • Add 2 mL of water and 4 mL of hexane, vortex, and centrifuge to separate the phases.

  • Collect the upper hexane layer and repeat the hexane extraction twice.

  • Pool the hexane extracts and wash with distilled water until the pH is neutral.

  • Evaporate the final hexane extract to dryness under nitrogen.

4. HPLC Analysis:

  • Redissolve the dried carotenoid extract in a known volume of the HPLC mobile phase (e.g., 200 µL).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject an aliquot (e.g., 20 µL) into an HPLC system equipped with a C30 reverse-phase column.

  • Use a mobile phase gradient, for example, a linear gradient of methanol (B129727)/methyl-tert-butyl ether/water.

  • Detect carotenoids using a photodiode array (PDA) detector at their specific absorption maxima (typically 450 nm).

  • Quantify individual carotenoids by comparing their peak areas to those of authentic standards.

HPLC_Workflow Sample Sample Homogenization Extraction Solvent Extraction (Hexane/Acetone/Ethanol + BHT) Sample->Extraction Centrifugation1 Phase Separation (Centrifugation) Extraction->Centrifugation1 Collection1 Collect Hexane Layer Centrifugation1->Collection1 Saponification Saponification (Optional) (Methanolic KOH) Collection1->Saponification If needed Evaporation Evaporation to Dryness (Nitrogen Stream) Collection1->Evaporation Saponification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection (C30 Column) Filtration->Injection Analysis Detection (PDA) and Quantification Injection->Analysis

Figure 2. Experimental workflow for HPLC analysis of carotenoids.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of carotenoids.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Prepare a series of standard solutions of Trolox (a vitamin E analog) in methanol (e.g., 0 to 1 mM).

  • Prepare solutions of the carotenoid samples to be tested in an appropriate solvent (e.g., chloroform, acetone) at various concentrations.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of the carotenoid sample solution or Trolox standard to each well.

  • Add 180 µL of the DPPH solution to each well.

  • For the blank, use 20 µL of the solvent instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Create a standard curve by plotting the percentage of scavenging activity against the concentration of Trolox.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the carotenoid samples by comparing their scavenging activity to the Trolox standard curve. The results are typically expressed as µmol of Trolox equivalents per µmol or mg of the carotenoid.

Conclusion

The structural dichotomy between β,β- and β,ε-carotenoids, dictated by the enzymatic activity of lycopene cyclases, gives rise to a spectrum of physicochemical and biological properties. For researchers in drug development, understanding these differences is paramount. The superior provitamin A activity of β,β-carotenoids like β-carotene makes them crucial for addressing vitamin A deficiency. Conversely, non-provitamin A carotenoids such as the β,ε-carotenoid lutein and the β,β-carotenoid zeaxanthin exhibit potent antioxidant effects in specific tissues, with significant implications for the prevention and management of oxidative stress-related diseases, particularly in ophthalmology. This guide provides a foundational framework for the comparative analysis of these vital micronutrients, underscoring the importance of precise analytical methodologies for their accurate quantification and functional characterization.

References

A Comparative Guide to the Physicochemical Properties of Cis- and All-Trans-γ-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physicochemical differences between the cis and all-trans isomers of γ-carotene. While the all-trans isomer is typically the most abundant and thermodynamically stable form found in nature, the cis isomers exhibit unique properties that can influence their biological activity, bioavailability, and formulation characteristics.[1] Due to the limited availability of specific quantitative data for γ-carotene isomers, this guide incorporates established principles and data from closely related carotenoids, such as β-carotene, to provide a comprehensive overview.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the key physicochemical differences between cis- and all-trans-γ-carotene.

PropertyAll-Trans-γ-CaroteneCis-γ-CaroteneRationale for Differences & Supporting Data
Molecular Structure Linear, planar polyene chainKinked or bent polyene chainThe presence of a cis double bond introduces a bend in the molecule, disrupting the linear shape of the all-trans isomer. This steric hindrance makes the cis isomer less thermodynamically stable.[1]
Thermodynamic Stability More stableLess stableAll-trans isomers are the most thermodynamically favored configuration for carotenoids due to minimal steric hindrance.[1] Heat, light, and acids can promote isomerization from the all-trans to various cis forms.[1]
Melting Point Higher (Reported for all-trans-γ-carotene: 160-162 °C)LowerThe less regular, bent structure of cis isomers hinders efficient crystal lattice packing, resulting in a lower melting point compared to the more crystalline all-trans form.
Solubility Lower in oils and some organic solventsHigher in oils and some organic solventsThe bent structure of cis isomers reduces intermolecular interactions and crystallinity, leading to increased solubility. For example, the solubility of lycopene (B16060) Z-isomers in ethanol (B145695) is over 4000 times higher than the all-E-isomer.[2][3][4]
UV-Vis Absorption (λmax) Longer wavelengthShorter wavelength (hypsochromic shift)The effective conjugation length of the polyene chain is slightly reduced in cis isomers due to their bent structure, causing a blue shift in the main absorption peaks.[5] For β-carotene, a hypsochromic shift of a few nanometers is observed for cis isomers.[6]
Molar Extinction Coefficient (ε) HigherLowerThe altered geometry of the cis isomer leads to a decrease in the probability of the electronic transition responsible for light absorption, resulting in a lower molar extinction coefficient and reduced color intensity.[6]
"Cis Peak" in UV Spectrum AbsentPresent (typically ~330-350 nm)Cis isomers of carotenoids exhibit a characteristic absorption band in the UV region, known as the "cis peak," which is absent in the spectra of all-trans isomers.[6]
Chromatographic Retention (Reversed-Phase HPLC) Longer retention timeShorter retention timeIn reversed-phase HPLC, the more nonpolar all-trans isomer interacts more strongly with the nonpolar stationary phase (e.g., C30 or C18), resulting in a longer retention time compared to the slightly more polar cis isomer.[7]

Experimental Protocols

Detailed methodologies for key experiments to determine the physicochemical differences between cis- and all-trans-γ-carotene are provided below.

1. Isomer Separation and Identification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the separation of γ-carotene isomers using a C30 reversed-phase column, which is highly effective for separating carotenoid isomers.

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) detector

    • C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Thermostatted column compartment

  • Reagents:

    • Methanol (HPLC grade)

    • Methyl-tert-butyl ether (MTBE) (HPLC grade)

    • Water (HPLC grade)

    • All-trans-γ-carotene standard

    • Sample containing a mixture of γ-carotene isomers (e.g., from a food extract or an isomerization reaction)

  • Procedure:

    • Sample Preparation: Dissolve the γ-carotene sample in a small volume of a solvent compatible with the mobile phase (e.g., MTBE/methanol mixture). Filter the sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of methanol, MTBE, and water. A typical gradient might start with a higher polarity mixture (e.g., 80:15:5 methanol:MTBE:water) and gradually increase the proportion of the less polar MTBE to elute the more retained isomers.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: Maintain at a constant temperature, typically between 18-25°C, to ensure reproducible retention times.[8]

      • Detection: Monitor the eluent using the PDA detector, scanning a wavelength range of 250-600 nm. Set specific wavelengths for monitoring, such as the expected λmax for γ-carotene (around 460-470 nm) and the "cis peak" region (around 340 nm).

    • Identification:

      • Identify all-trans-γ-carotene by comparing its retention time and UV-Vis spectrum with the pure standard.

      • Tentatively identify cis-isomers based on their earlier elution times and the presence of a "cis peak" in their UV spectra.[6]

2. Determination of UV-Visible Spectral Characteristics

This protocol uses UV-Visible spectrophotometry to determine the absorption maxima (λmax) and identify the "cis peak."

  • Instrumentation:

    • UV-Visible spectrophotometer

  • Reagents:

    • Hexane (B92381) or ethanol (spectroscopic grade)

    • Isolated fractions of all-trans-γ-carotene and cis-γ-carotene from HPLC.

  • Procedure:

    • Sample Preparation: Prepare dilute solutions of the isolated all-trans and cis isomers in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 at the λmax.

    • Spectral Scanning: Scan each solution over a wavelength range of 300-600 nm.

    • Data Analysis:

      • For each isomer, determine the wavelengths of maximum absorbance (λmax).

      • For the cis isomer, identify the characteristic "cis peak" in the UV region (approximately 330-350 nm).[6]

      • Compare the λmax of the cis isomer to the all-trans isomer to determine the extent of the hypsochromic (blue) shift.

3. Assessment of Thermal and Photostability

This protocol evaluates the stability of the isomers under heat and light stress.

  • Instrumentation:

    • Incubator or oven with controlled temperature

    • Light source with a defined spectrum and intensity (e.g., a fluorescent lamp)

    • HPLC system (as described in Protocol 1)

  • Reagents:

    • Solutions of isolated all-trans- and cis-γ-carotene isomers in a suitable solvent (e.g., hexane or ethanol).

  • Procedure:

    • Thermal Stability:

      • Place aliquots of each isomer solution in sealed, amber vials to exclude light.

      • Store the vials in an incubator at a set temperature (e.g., 45°C).[9]

      • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each set and store it at a low temperature (e.g., -20°C) to halt degradation.

    • Photostability:

      • Place aliquots of each isomer solution in clear vials.

      • Expose the vials to a controlled light source at a constant temperature.

      • Wrap a parallel set of vials in aluminum foil to serve as dark controls.

      • At specified time intervals, remove a vial from the light-exposed and dark control groups and store at -20°C.

    • Analysis:

      • Analyze the concentration of the parent isomer in each sample using the HPLC method described in Protocol 1.

      • Plot the concentration of the isomer versus time for each condition.

      • Calculate the degradation rate, which often follows first-order kinetics.[9]

4. Determination of Solubility

This protocol determines the solubility of the isomers in a given solvent.

  • Instrumentation:

    • Analytical balance

    • Vortex mixer or shaker

    • Centrifuge

    • UV-Visible spectrophotometer or HPLC system

  • Reagents:

    • Purified all-trans- and cis-γ-carotene

    • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Procedure:

    • Saturation: Add an excess amount of the purified carotenoid isomer to a known volume of the solvent in a vial.

    • Equilibration: Tightly seal the vials and agitate them at a constant temperature for an extended period (e.g., 24 hours) to ensure saturation.[10]

    • Separation: Centrifuge the vials to pellet the undissolved carotenoid.

    • Quantification: Carefully take a known volume of the supernatant and dilute it with the same solvent to a concentration that is within the linear range of the analytical method.

    • Analysis: Determine the concentration of the carotenoid in the diluted supernatant using either UV-Visible spectrophotometry (measuring absorbance at λmax and using Beer's Law) or HPLC with a calibration curve.

    • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Mandatory Visualization

The following diagrams illustrate the relationship between the isomeric forms of γ-carotene and their resulting physicochemical properties, as well as a typical experimental workflow for their analysis.

cluster_isomers Isomeric Forms of γ-Carotene cluster_properties Physicochemical Properties All-Trans All-Trans Solubility Solubility All-Trans->Solubility Lower Spectral Spectral Properties (UV-Vis) All-Trans->Spectral Longer λmax Higher ε Cis Cis Stability Stability Cis->Stability Lower Cis->Solubility Higher Cis->Spectral Shorter λmax Lower ε 'Cis Peak'

Caption: Relationship between γ-carotene isomers and their properties.

Extraction Solvent Extraction Isomerization Isomerization (optional, e.g., via heat/light) Extraction->Isomerization HPLC HPLC Separation (C30 Column) Extraction->HPLC Isomerization->HPLC UV-Vis UV-Vis Analysis HPLC->UV-Vis Collect Fractions Data Data Analysis & Comparison HPLC->Data Chromatographic Data UV-Vis->Data Spectral Data

Caption: Experimental workflow for γ-carotene isomer analysis.

References

Gamma-Carotene as a Paleoecological Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of paleoecology, molecular fossils, or biomarkers, preserved in sedimentary records offer invaluable insights into past ecosystems. Among these, carotenoids, a class of pigments produced by various photosynthetic organisms, are of particular interest. Gamma-carotene and its diagenetic product, γ-carotane, have been utilized as biomarkers to reconstruct ancient environmental conditions. This guide provides a comprehensive comparison of this compound with other key carotenoid biomarkers, offering researchers, scientists, and drug development professionals a critical evaluation of its validity and utility. The focus is on its performance against alternative biomarkers, supported by experimental data and detailed methodologies.

Biomarker Comparison: this compound vs. Alternatives

The utility of a biomarker is determined by its specificity to a particular organism or group of organisms and its preservation potential over geological timescales. Here, we compare this compound with two other significant carotenoid biomarkers: okenone (B1252383) (and its diagenetic product okenane) and isorenieratene (B1244745) (and its diagenetic product isorenieratane).

Data Presentation: Comparison of Key Carotenoid Biomarkers in Paleoecology

Biomarker (Precursor/Diagenetic Product)Primary Biological Source(s)Paleoecological SignificanceSpecificityPreservation Potential
This compound / γ-Carotane Purple sulfur bacteria (Chromatiaceae), some cyanobacteria, and green algae.[1]Indicates anoxic and sulfidic (euxinic) conditions in the photic zone.Low to ModerateVariable; generally considered less stable than its diagenetic product.
Okenone / Okenane Purple sulfur bacteria (Chromatiaceae).[1][2]A robust indicator of photic zone euxinia.[1]HighGood; okenane is a well-preserved biomarker found in ancient sediments.[2]
Isorenieratene / Isorenieratane Green sulfur bacteria (Chlorobiaceae).[3]Indicates deeper, more intensely anoxic and sulfidic conditions within the photic zone, as green sulfur bacteria are adapted to lower light levels.[1]HighGood; isorenieratane is a commonly identified biomarker in euxinic settings.[3]

Key Insights from Comparative Data:

  • Specificity: Okenone and isorenieratene are considered more specific biomarkers than this compound. Okenane is exclusively derived from purple sulfur bacteria (Chromatiaceae), while isorenieratane is a definitive marker for green sulfur bacteria (Chlorobiaceae).[1][3] this compound, however, has multiple biological sources, which can complicate paleoenvironmental interpretations.[1]

  • Paleoenvironmental Interpretation: The presence of all three biomarkers in ancient sediments, such as the 1640 million-year-old Barney Creek Formation, provides a more detailed reconstruction of the paleoenvironment.[1] The co-occurrence of okenane and isorenieratane suggests a stratified water column with both purple and green sulfur bacteria inhabiting different niches within the photic zone. The presence of γ-carotane alongside these more specific markers can support the overall interpretation of anoxygenic photosynthesis but adds less specific information on its own.

  • Preservation: While carotenoids are generally susceptible to degradation, their diagenetic products (carotanes) can be well-preserved. The preservation potential of this compound itself is considered lower than that of its more stable diagenetic product, γ-carotane. Studies on carotenoid diagenesis show that degradation rates can vary significantly between different carotenoid structures.[4]

Experimental Protocols

Accurate identification and quantification of carotenoid biomarkers are crucial for their application in paleoecology. The following section outlines a general workflow and specific methodologies for their analysis.

Experimental Workflow for Carotenoid Biomarker Analysis

experimental_workflow sediment_sample Sediment Sample extraction Solvent Extraction (e.g., Dichloromethane (B109758):Methanol) sediment_sample->extraction separation Chromatographic Separation (HPLC) extraction->separation identification Identification (UV-Vis, MS) separation->identification quantification Quantification (Peak Area vs. Standard) identification->quantification

Caption: A generalized workflow for the extraction and analysis of carotenoid biomarkers from sediment samples.

Detailed Methodologies:

  • Sample Preparation:

    • Sediment cores are sectioned and freeze-dried to remove water.

    • The dried sediment is ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • A known mass of the powdered sediment is extracted using an organic solvent mixture. A common mixture is dichloromethane (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v).

    • Extraction can be performed using ultrasonication to enhance efficiency, followed by centrifugation to separate the solvent extract from the sediment residue. This process is typically repeated multiple times to ensure complete extraction.

  • Fractionation (Optional but Recommended):

    • The total lipid extract can be fractionated using column chromatography (e.g., with silica (B1680970) gel) to separate different compound classes. Hydrocarbons, including the carotanes, are typically eluted with a non-polar solvent like hexane.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a mass spectrometer (MS) is ideal.

    • Column: A C18 reversed-phase column is commonly used for separating carotenoids.

    • Mobile Phase: A gradient elution with a mixture of solvents such as acetonitrile, methanol, and isopropanol (B130326) is often employed. The specific gradient program will depend on the target analytes.

    • Detection:

      • UV-Vis/PDA: Carotenoids exhibit characteristic absorption maxima in the visible range (typically 400-550 nm). The PDA detector can provide the full absorption spectrum of each eluting peak, aiding in identification.

      • Mass Spectrometry (MS): Provides molecular weight and fragmentation information, which is crucial for unambiguous identification of the biomarkers. Atmospheric pressure chemical ionization (APCI) is a common ionization source for carotenoid analysis.

    • Quantification: The concentration of each biomarker is determined by comparing the peak area in the chromatogram to a calibration curve generated from authentic standards of known concentrations.[5]

Visualization of Key Pathways and Relationships

Biosynthesis and Diagenesis of Key Carotenoid Biomarkers

The following diagram illustrates the biosynthetic origins of this compound, okenone, and isorenieratene, and their subsequent transformation into their respective diagenetic products found in the geological record.

biomarker_pathway cluster_biosynthesis Biosynthesis (in Organisms) cluster_diagenesis Diagenesis (in Sediments) lycopene Lycopene gamma_carotene γ-Carotene lycopene->gamma_carotene Lycopene β-cyclase beta_carotene β-Carotene lycopene->beta_carotene Lycopene β-cyclase (x2) okenone Okenone gamma_carotene->okenone Series of enzymatic steps gamma_carotane γ-Carotane gamma_carotene->gamma_carotane Reduction gamma_carotene->gamma_carotane okenane Okenane okenone->okenane Reduction okenone->okenane isorenieratene Isorenieratene beta_carotene->isorenieratene Series of enzymatic steps isorenieratane Isorenieratane isorenieratene->isorenieratane Reduction isorenieratene->isorenieratane psb Purple Sulfur Bacteria (Chromatiaceae) psb->gamma_carotene psb->okenone gsb Green Sulfur Bacteria (Chlorobiaceae) gsb->isorenieratene cyano Cyanobacteria / Algae cyano->gamma_carotene

Caption: Biosynthetic pathways and diagenetic transformation of key carotenoid biomarkers.

Logical Relationship of Biomarkers to Paleoenvironment

This diagram illustrates the logical inference from the presence of these biomarkers in the sedimentary record to the interpretation of paleoenvironmental conditions.

paleoenvironment_inference cluster_evidence Geological Evidence cluster_interpretation Paleoecological Interpretation gamma_carotane γ-Carotane detected anoxygenic_photosynthesis Anoxygenic Photosynthesis Occurred gamma_carotane->anoxygenic_photosynthesis okenane Okenane detected psb_presence Presence of Purple Sulfur Bacteria okenane->psb_presence isorenieratane Isorenieratane detected gsb_presence Presence of Green Sulfur Bacteria isorenieratane->gsb_presence psb_presence->anoxygenic_photosynthesis gsb_presence->anoxygenic_photosynthesis photic_zone_euxinia Photic Zone Euxinia (Anoxic & Sulfidic, with Light) anoxygenic_photosynthesis->photic_zone_euxinia

Caption: Logical framework for inferring paleoenvironmental conditions from carotenoid biomarkers.

Conclusion

The validation of this compound as a paleoecological biomarker requires careful consideration of its specificity and preservation potential in comparison to other available proxies. While the presence of its diagenetic product, γ-carotane, can indicate anoxygenic photosynthesis, its broader biological sourcing makes it a less precise indicator than okenane and isorenieratane. For robust paleoenvironmental reconstructions, a multi-biomarker approach is recommended. The detection of the more specific biomarkers, okenane and isorenieratane, provides stronger evidence for the presence of purple and green sulfur bacteria, respectively, and thus for the existence of photic zone euxinia. The analytical methods outlined in this guide provide a framework for the reliable identification and quantification of these critical molecular fossils.

References

Spectroscopic Fingerprinting: Confirming the Chemical Structure of γ-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the spectroscopic techniques used to elucidate and confirm the chemical structure of γ-carotene. This guide provides a comparative analysis of spectroscopic data with its isomers, detailed experimental protocols, and visual workflows to support rigorous chemical identification.

The unique structural features of γ-carotene, a vital provitamin A carotenoid, necessitate a multi-faceted spectroscopic approach for its unambiguous identification and differentiation from its isomers, such as α-carotene and β-carotene. This guide details the characteristic spectroscopic signatures of γ-carotene obtained through Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Distinguishing γ-Carotene: A Comparative Spectroscopic Analysis

The primary challenge in the chemical analysis of γ-carotene lies in distinguishing it from its structural isomers. While sharing the same molecular formula (C₄₀H₅₆) and a similar conjugated polyene chain, the key difference lies in the end-group cyclization. γ-Carotene possesses one β-ionone ring and one acyclic ψ-end group, a feature that sets it apart from the two β-ionone rings of β-carotene and the one β- and one ε-ionone ring of α-carotene. These structural nuances are effectively captured by a combination of spectroscopic techniques.

Mass Spectrometry: Unveiling the Fragmentation Pattern

Atmospheric Pressure Chemical Ionization (APCI) tandem mass spectrometry (MS/MS) is a powerful tool for differentiating γ-carotene from its isomers. In positive ion mode, the fragmentation of γ-carotene is similar to that of its isomers, showing common ions. However, negative ion APCI-MS/MS provides a distinctive fragmentation pattern that allows for its specific identification.[1]

Table 1: Key Diagnostic Fragment Ions of Carotene Isomers in Negative Ion APCI-MS/MS

m/z (Mass-to-Charge Ratio)Fragment Identityγ-Caroteneα-Caroteneβ-CaroteneLycopene
467[M-69]⁻
375[M-69-92]⁻
361[M-69-106]⁻
269Cleavage of polyene chain
203Cleavage of polyene chain

Data sourced from Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids.[1]

The presence of fragment ions at m/z 467, 375, and 361 are characteristic of the acyclic ψ-end group, also found in lycopene. Conversely, the ions at m/z 269 and 203 are indicative of the β-ionone ring, which is also present in α- and β-carotene.[1] The unique combination of these two sets of fragment ions in the negative ion APCI-MS/MS spectrum serves as a definitive fingerprint for γ-carotene.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Polyene Chromophore

The extended system of conjugated double bonds in carotenoids gives rise to characteristic absorption spectra in the visible region.[1] The absorption maxima (λmax) are sensitive to the length of the conjugated system and the nature of the end groups.

Table 2: UV-Vis Absorption Maxima of γ-Carotene and its Isomers

CarotenoidSolventλmax (nm)
γ-CarotenePetroleum Ether437, 462, 494
γ-CaroteneChloroform (B151607)446, 475, 508.5
β-CaroteneHexane~450
LycopeneHexane444, 470, 502

Data for γ-carotene sourced from DrugFuture.

The λmax values for γ-carotene are distinct from those of its isomers, providing a valuable parameter for its identification. The solvent used can influence the exact position of the absorption maxima.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. While the IR spectra of carotenoid isomers are often very similar, they exhibit characteristic bands corresponding to C-H stretching and bending, and C=C stretching vibrations of the polyene chain.

Table 3: Characteristic Infrared Absorption Bands for Carotenoids

Wavenumber (cm⁻¹)Vibrational Mode
~2920C-H stretching (aliphatic)
~1620C=C stretching (conjugated)
~1445C-H bending (methyl/methylene)
~965C-H out-of-plane bending (trans-disubstituted C=C)

General characteristic bands for carotenoids.

The strong band around 965 cm⁻¹ is particularly diagnostic for the all-trans configuration of the polyene chain common in naturally occurring carotenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

¹H and ¹³C NMR spectroscopy are the most powerful techniques for the complete structural elucidation of organic molecules, including carotenoids. By providing detailed information about the chemical environment of each hydrogen and carbon atom, NMR allows for the unambiguous assignment of the entire molecular structure, including the specific end groups that differentiate γ-carotene from its isomers.

Table 4: Comparative ¹H NMR Chemical Shifts (δ) for α-Carotene and β-Carotene (in CDCl₃)

Protonα-Carotene (ppm)β-Carotene (ppm)
H-7, H-7'~6.1-6.2~6.1-6.2
H-8, H-8'~6.1-6.2~6.1-6.2
H-10, H-10'~6.1-6.2~6.1-6.2
H-11, H-11'~6.6-6.7~6.6-6.7
H-12, H-12'~6.3-6.4~6.3-6.4
H-14, H-14'~6.2-6.3~6.2-6.3
H-15, H-15'~6.6-6.7~6.6-6.7
Me-16, Me-17~1.03~1.03
Me-18~1.71~1.71
Me-19, Me-19'~1.97~1.97
Me-20, Me-20'~1.97~1.97

Note: This is a generalized representation. Actual spectra are more complex.

Table 5: Comparative ¹³C NMR Chemical Shifts (δ) for α-Carotene and β-Carotene (in CDCl₃)

Carbonα-Carotene (ppm)β-Carotene (ppm)
C-1, C-1'~34.5~34.5
C-2, C-2'~33.0~33.0
C-3, C-3'~39.5~39.5
C-4, C-4'~40.2~40.2
C-5, C-5'~129.8~129.8
C-6, C-6'~137.6~137.6
C-7, C-7'~125.0~125.0
C-8, C-8'~137.2~137.2
C-9, C-9'~136.2~136.2
C-10, C-10'~130.8~130.8
C-11, C-11'~124.4~124.4
C-12, C-12'~137.5~137.5
C-13, C-13'~136.2~136.2
C-14, C-14'~132.3~132.3
C-15, C-15'~129.9~129.9
C-16, C-17~28.9~28.9
C-18~21.7~21.7
C-19, C-19'~12.8~12.8
C-20, C-20'~12.9~12.9

Note: This is a generalized representation. Actual spectra are more complex.

The key to differentiating γ-carotene using NMR would be the distinct chemical shifts of the protons and carbons in the acyclic ψ-end group compared to the cyclic end groups of its isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the confirmation of γ-carotene's chemical structure.

Sample Preparation
  • Extraction: Carotenoids are typically extracted from their natural source (e.g., plant material, microbial culture) using a mixture of organic solvents such as hexane, acetone, and ethanol. The extraction should be performed under dim light and reduced temperature to minimize degradation.

  • Saponification (Optional): To remove interfering chlorophylls (B1240455) and lipids, the extract can be saponified using a solution of potassium hydroxide (B78521) in methanol.

  • Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate γ-carotene. The purity of the isolated fraction should be confirmed by HPLC with a photodiode array (PDA) detector.

Mass Spectrometry (APCI-MS/MS)
  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Negative ion mode is crucial for distinguishing γ-carotene.

  • Sample Introduction: The purified γ-carotene solution is introduced into the mass spectrometer via direct infusion or flow injection at a flow rate of 10-20 µL/min.

  • APCI Source Parameters:

    • Corona Discharge Current: 5-10 µA

    • Vaporizer Temperature: 350-450 °C

    • Capillary Temperature: 200-250 °C

    • Sheath and Auxiliary Gas (N₂): Optimized for maximum signal intensity.

  • MS/MS Analysis:

    • Precursor Ion Selection: The molecular ion [M]⁻ of γ-carotene (m/z 536.4) is selected in the first quadrupole.

    • Collision Gas: Argon is used as the collision gas.

    • Collision Energy: The collision energy is ramped (e.g., 20-40 eV) to induce fragmentation.

    • Product Ion Scan: The fragment ions are analyzed in the third quadrupole or TOF analyzer.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent in which the carotenoid is soluble, such as hexane, petroleum ether, or chloroform.

  • Sample Preparation: A dilute solution of the purified γ-carotene is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Measurement:

    • The spectrophotometer is blanked with the pure solvent.

    • The absorbance spectrum is recorded over a wavelength range of 350-600 nm.

    • The wavelengths of maximum absorbance (λmax) are determined.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: A small amount of the purified γ-carotene is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Film: A concentrated solution of γ-carotene in a volatile solvent (e.g., chloroform) is cast onto a salt plate (e.g., NaCl or KBr), and the solvent is evaporated.

  • Measurement:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The spectrum is analyzed for the presence of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: A deuterated solvent in which the carotenoid is soluble, typically deuterated chloroform (CDCl₃).

  • Sample Preparation: A few milligrams of the purified γ-carotene are dissolved in approximately 0.5-0.7 mL of the deuterated solvent. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Measurement:

    • Standard one-dimensional ¹H NMR spectra are acquired.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Measurement:

    • Proton-decoupled ¹³C NMR spectra are acquired.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR (Optional but Recommended): To aid in the complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of γ-carotene's structure.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Source Natural Source (e.g., Plant, Microbe) Extraction Solvent Extraction Source->Extraction Saponification Saponification (Optional) Extraction->Saponification Purification HPLC Purification Saponification->Purification MS Mass Spectrometry (APCI-MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR Infrared Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS_Data Fragmentation Pattern MS->MS_Data UV_Vis_Data λmax UV_Vis->UV_Vis_Data IR_Data Functional Groups IR->IR_Data NMR_Data ¹H & ¹³C Assignments NMR->NMR_Data Structure Confirmed γ-Carotene Structure MS_Data->Structure UV_Vis_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for the spectroscopic confirmation of γ-carotene.

Caption: Structural differentiation of γ-carotene from its common isomers.

References

A Comparative Guide to Gene Expression in High Gamma-Carotene Producing Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of specific carotenoids, such as gamma-carotene, in microbial systems offers a promising and sustainable alternative to chemical synthesis for applications in the pharmaceutical, nutraceutical, and food industries. This compound, a precursor to the more common beta-carotene (B85742), is gaining interest for its own potential health benefits. Metabolic engineering of microorganisms to enhance the production of this specific carotenoid often involves targeted genetic modifications that reroute metabolic flux and alter gene expression. This guide provides a comparative overview of the gene expression profiles in microbes engineered for high this compound production, supported by experimental data and detailed protocols.

Comparison of Gene Expression in Engineered Microbes

Achieving high yields of this compound typically involves the strategic manipulation of the carotenoid biosynthesis pathway. A common approach is the modulation of the lycopene (B16060) cyclase enzyme, which converts lycopene to beta-carotene via the intermediate this compound. By either using a lycopene cyclase with lower efficiency or by carefully controlling its expression, the pathway can be tailored to accumulate this compound.

While specific transcriptomic data for microbes engineered exclusively for high this compound production is not extensively published, we can infer the expected gene expression changes based on studies of related carotenoid-producing strains, such as those engineered for lycopene or beta-carotene. The key to accumulating this compound lies in creating a metabolic "pull" towards it while partially "blocking" its conversion to beta-carotene.

Below is a comparative table summarizing the key genes involved in this compound biosynthesis and their expected expression levels in a high this compound producing strain compared to a wild-type or a high beta-carotene producing strain. This data is synthesized from studies on carotenoid production in various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica.

GeneEnzyme FunctionExpected Expression in High this compound Strain vs. Wild-TypeExpected Expression in High this compound Strain vs. High Beta-Carotene StrainRationale for Expression Change
crtE / ggs1Geranylgeranyl diphosphate (B83284) (GGPP) synthaseUpregulatedSimilar or slightly upregulatedTo increase the pool of the precursor GGPP for the carotenoid pathway.
crtB / psy1Phytoene (B131915) synthaseUpregulatedSimilar or slightly upregulatedTo commit more GGPP to the carotenoid pathway by forming phytoene.
crtI / pds / zdsPhytoene desaturase / Zeta-carotene desaturaseUpregulatedSimilar or slightly upregulatedTo efficiently convert phytoene to the key intermediate, lycopene.
crtY / lcybLycopene beta-cyclaseModerately expressed or mutatedDownregulated or mutatedThis is the critical control point. Expression must be sufficient to convert lycopene to this compound but low enough to prevent efficient conversion of this compound to beta-carotene.
tHMG1Truncated HMG-CoA reductase (in eukaryotes)UpregulatedSimilar or slightly upregulatedTo boost the production of isoprenoid precursors from the mevalonate (B85504) pathway.
dxs, dxr, idiKey enzymes in the MEP pathway (in prokaryotes)UpregulatedSimilar or slightly upregulatedTo increase the supply of the isoprenoid building blocks, IPP and DMAPP.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of genetic engineering and the underlying metabolic pathways for enhanced this compound production, the following diagrams are provided.

Gamma_Carotene_Biosynthesis_Pathway cluster_MEP MEP/MVA Pathway cluster_Carotenoid Carotenoid Biosynthesis cluster_Engineering Metabolic Engineering Strategy MEP Glyceraldehyde-3-P + Pyruvate IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP dxs, dxr, idi, tHMG1 GGPP GGPP IPP_DMAPP->GGPP crtE / ggs1 Phytoene Phytoene GGPP->Phytoene crtB / psy1 Lycopene Lycopene Phytoene->Lycopene crtI / pds, zds Gamma_Carotene γ-Carotene Lycopene->Gamma_Carotene crtY / lcyb (First cyclization) Beta_Carotene β-Carotene Gamma_Carotene->Beta_Carotene crtY / lcyb (Second cyclization) Upregulate_MEP Upregulate MEP/MVA Pathway Upregulate_MEP->IPP_DMAPP Upregulate_Carotenoid Upregulate Early Carotenoid Genes Upregulate_Carotenoid->GGPP Upregulate_Carotenoid->Phytoene Upregulate_Carotenoid->Lycopene Modulate_Lycopene_Cyclase Modulate/Mutate Lycopene Cyclase Modulate_Lycopene_Cyclase->Gamma_Carotene Modulate_Lycopene_Cyclase->Beta_Carotene Inhibit Gene_Expression_Analysis_Workflow cluster_culture Microbial Culture cluster_analysis Analysis High_Gamma_Strain High γ-Carotene Strain RNA_Extraction Total RNA Extraction High_Gamma_Strain->RNA_Extraction Control_Strain Control Strain Control_Strain->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR Analysis cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing cDNA_Synthesis->RNA_Seq Data_Analysis Differential Gene Expression Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis

comparative genomics of carotenoid biosynthetic pathways in algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carotenoid biosynthetic pathways across different algal lineages, supported by genomic data and experimental findings. Carotenoids, a diverse group of pigments, are crucial for photosynthesis and possess significant antioxidant properties, making them valuable compounds for the pharmaceutical, nutraceutical, and cosmetic industries. Understanding the genetic basis of their synthesis in algae is key to harnessing their potential.

Core Carotenoid Biosynthetic Pathway and Its Major Variations in Algae

The biosynthesis of carotenoids in algae generally follows the pathway established in higher plants, originating from the C5 isoprene (B109036) unit, isopentenyl pyrophosphate (IPP). In most algae, including green and red algae, IPP is synthesized in the plastid via the methylerythritol 4-phosphate (MEP) pathway.[1][2][3] The core pathway proceeds from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, phytoene (B131915). A series of desaturation and isomerization reactions follow, leading to lycopene (B16060), a critical branching point. Lycopene can then be cyclized to produce either α-carotene or β-carotene, which are precursors to a variety of xanthophylls.

However, significant variations exist across different algal phyla, primarily due to events of endosymbiotic gene transfer, gene duplication, and gene loss.[4][5] For instance, the presence or absence of lycopene epsilon-cyclase (LCYE) dictates the ability to produce α-carotene and its derivatives, such as lutein.[4][5] Some unicellular red algae possess a simplified carotenoid profile, consisting mainly of β-carotene and its derivatives, lacking the entire α-branch of the pathway.[1][2] In contrast, brown algae (Phaeophyceae) and diatoms have evolved specific pathways to synthesize fucoxanthin, a commercially important carotenoid.[6][7]

Figure 1: Generalized carotenoid biosynthetic pathway in algae with major branches.

Comparative Genomics of Key Biosynthetic Genes

The table below summarizes the presence and characteristics of key genes involved in carotenoid biosynthesis across representative algal lineages. Gene copy number variations, particularly for phytoene synthase (PSY), often indicate specialized regulation in response to environmental cues like high light or nutrient stress.[8][9]

GeneEnzyme FunctionChlorophyta (e.g., Chlamydomonas reinhardtii)Rhodophyta (e.g., Cyanidioschyzon merolae)Chromista (e.g., Phaeodactylum tricornutum)Key Genomic Features
PSY Phytoene SynthasePresent (often multiple copies)[8]Present (single copy)[1]PresentRate-limiting step; gene duplication is common in green algae.[8]
PDS Phytoene DesaturasePresentPresent[1]PresentA target for some bleaching herbicides.[10]
ZDS ζ-Carotene DesaturasePresentPresent[1]PresentWorks in conjunction with PDS to introduce double bonds.
CRTISO Carotenoid IsomerasePresentPresentPresentConverts pro-lycopene to all-trans-lycopene.
LCYB Lycopene β-cyclasePresentPresent[1]PresentCatalyzes the formation of β-rings at the ends of lycopene.
LCYE Lycopene ε-cyclasePresent (in many, but lost in some)Absent in unicellular red algae[1][2]Absent in diatomsIts presence is required for the synthesis of α-carotene and lutein.
BCH β-carotene hydroxylasePresentPresent[1]PresentAdds hydroxyl groups to the β-rings of β-carotene to form zeaxanthin (B1683548).
ZEP Zeaxanthin epoxidasePresentPresent[1]PresentConverts zeaxanthin to violaxanthin, a key step in the xanthophyll cycle.

Quantitative Comparison of Carotenoid Content

The carotenoid composition and content vary significantly among different algal species and are heavily influenced by environmental conditions. For example, the green alga Dunaliella salina is known to accumulate massive amounts of β-carotene under high salinity and light stress.[9][11] Haematococcus pluvialis is a primary source of astaxanthin (B1665798), which it produces in response to stress.[12]

Algal SpeciesMajor CarotenoidsTotal Carotenoid Content (mg/g dry weight) - Representative ValuesReference
Dunaliella salinaβ-CaroteneUp to 25[13]
Haematococcus pluvialisAstaxanthin, Lutein, β-Carotene8.86 (total pigments in green stage), majority becomes astaxanthin in red stage[12]
Chlorella vulgarisLutein, β-Carotene, Violaxanthin~3-5[14]
Phaeodactylum tricornutumFucoxanthin, Diatoxanthin~10-20[6]
Cyanidioschyzon merolaeβ-Carotene, ZeaxanthinLower, specific quantitative data less common in literature[1]

Note: Carotenoid content is highly variable and dependent on cultivation conditions.

Experimental Protocols

Carotenoid Extraction and Quantification

A generalized protocol for the extraction and quantification of carotenoids from algal biomass is outlined below. Specific modifications may be required depending on the algal species and the target carotenoids.

Experimental_Workflow start Algal Biomass Collection centrifugation Centrifugation start->centrifugation lyophilization Lyophilization (Freeze-drying) centrifugation->lyophilization extraction Solvent Extraction (e.g., Acetone, Ethanol, or Hexane/Isopropanol) lyophilization->extraction saponification Saponification (Optional, to remove chlorophylls) extraction->saponification hplc HPLC-DAD or LC-MS Analysis extraction->hplc Direct analysis saponification->hplc quantification Quantification (using external standards) hplc->quantification end Data Analysis quantification->end

Figure 2: Generalized workflow for algal carotenoid analysis.

Detailed Methodology:

  • Biomass Harvesting: Algal cultures are harvested by centrifugation (e.g., 5000 x g for 10 minutes).

  • Drying: The resulting pellet is washed with distilled water to remove salts and then lyophilized to obtain a dry powder.

  • Extraction: A known amount of dried biomass is extracted with an organic solvent or a mixture of solvents.[11] Acetone is commonly used for a broad range of carotenoids.[13][14] The extraction is often performed in the dark and on ice to prevent degradation of the light- and thermo-sensitive carotenoids. Sonication or bead beating can be used to improve extraction efficiency.

  • Saponification (Optional): To remove interfering chlorophylls (B1240455), the extract can be saponified with a solution of potassium hydroxide.

  • Phase Separation: The carotenoids are then partitioned into an immiscible solvent like petroleum ether or diethyl ether.

  • Drying and Reconstitution: The solvent containing the carotenoids is evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for analysis (e.g., mobile phase for HPLC).

  • Analysis: The carotenoid profile and content are determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Quantification: The concentration of individual carotenoids is calculated by comparing the peak areas with those of authentic standards.[15]

Genomic Analysis

The identification of carotenoid biosynthesis genes in algal genomes or transcriptomes typically involves a bioinformatics approach.

Methodology:

  • Homology Search: Known carotenoid biosynthesis protein sequences from model organisms like Arabidopsis thaliana or Synechocystis sp. PCC 6803 are used as queries to search against the target algal genome or transcriptome database using BLAST (Basic Local Alignment Search Tool).[1][2][16]

  • Domain Analysis: The identified candidate protein sequences are analyzed for the presence of conserved domains characteristic of the respective enzyme families using tools like Pfam or InterProScan.

  • Phylogenetic Analysis: To understand the evolutionary relationships of the identified genes, phylogenetic trees are constructed using methods like Maximum Likelihood or Bayesian inference.[4][5]

  • Gene Expression Analysis (Transcriptomics): RNA-Seq data can be used to study the differential expression of carotenoid biosynthesis genes under various conditions, providing insights into their regulation.[3][9]

This guide provides a foundational understanding of the comparative genomics of carotenoid biosynthesis in algae. The provided data and protocols serve as a starting point for researchers to delve deeper into the metabolic engineering of algae for enhanced production of these valuable compounds.

References

Validating the Photoprotective Function of Gamma-Carotene In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo photoprotective properties of gamma-carotene, contextualized with other well-studied carotenoids. The information is compiled from a comprehensive review of existing scientific literature, with a focus on experimental data from in vivo studies. This document is intended to serve as a resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development who are interested in the potential of this compound as a photoprotective agent.

Introduction to Carotenoids and Photoprotection

Carotenoids are a class of natural pigments found in plants and other photosynthetic organisms. In humans, these compounds are obtained through diet and accumulate in various tissues, including the skin. Several carotenoids, such as beta-carotene (B85742) and lycopene (B16060), have been extensively studied for their ability to protect the skin from the damaging effects of ultraviolet (UV) radiation. This photoprotective effect is largely attributed to their antioxidant properties, which allow them to neutralize reactive oxygen species (ROS) generated by UV exposure. This compound, a provitamin A carotenoid, is also present in human skin, albeit at lower concentrations than beta-carotene. This guide focuses on the available in vivo evidence for its photoprotective function.

Comparative Analysis of Photoprotective Efficacy

While direct comparative in vivo studies focusing on this compound are limited, we can draw inferences from studies on mixed carotenoids and individual carotenoid supplementation. The primary endpoint for assessing photoprotection in many human studies is the Minimal Erythema Dose (MED), the lowest dose of UV radiation that causes a noticeable reddening of the skin. An increase in MED indicates a greater degree of photoprotection.

Table 1: Summary of In Vivo Studies on Carotenoid Supplementation and Photoprotection (UVB-Induced Erythema)

Carotenoid/SupplementDosageDuration of SupplementationKey FindingsReference
Beta-Carotene 30 mg/day10 weeksLower development of erythema induced by natural sunlight.
Beta-Carotene >12 mg/day>10 weeksSignificant reduction in UV-induced erythema.
Mixed Carotenoids (from Dunaliella salina)Not specified12 weeksIncreased serum and skin β-carotene concentrations; protective effect against erythema.
Mixed Carotenoids (Beta-carotene, alpha-carotene, lutein, zeaxanthin)12.75 mg total carotenoids/day12 weeksSignificant increase in UVB-induced MED.
Natural Carotenoids (mainly beta-carotene with some alpha-carotene)30-90 mg/day (dose escalated)24 weeksSignificant increase in MED.

Mechanisms of Photoprotection

The photoprotective action of carotenoids is multifactorial, involving both direct and indirect mechanisms.

Antioxidant Activity

UV radiation generates ROS in the skin, which can lead to oxidative stress, cellular damage, and inflammation. Carotenoids, including this compound, possess a structure with multiple conjugated double bonds that allows them to efficiently quench singlet oxygen and scavenge other free radicals. The antioxidant efficacy of a carotenoid is related to the number of these conjugated double bonds.

Table 2: Antioxidant Properties of Selected Carotenoids

CarotenoidNumber of Conjugated Double BondsRelative Antioxidant Efficacy (in vitro)
Lycopene11 (acyclic)Highest
This compound 10Intermediate
Beta-Carotene9 (in polyene chain)Intermediate
Alpha-Carotene9 (in polyene chain)Intermediate
Lutein/Zeaxanthin10/11Lower than lycopene and carotenes

Note: The in vivo antioxidant efficacy can be influenced by factors such as bioavailability and tissue accumulation.

Modulation of Signaling Pathways

UV radiation activates several signaling pathways in the skin that are involved in inflammation and photoaging. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Carotenoids have been shown to modulate these pathways, thereby reducing the inflammatory response.

UV_Inflammatory_Pathway UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Response (e.g., Erythema) MAPK->Inflammation NFkB->Inflammation Carotenoids γ-Carotene & Other Carotenoids Carotenoids->ROS Scavenging Carotenoids->MAPK Inhibition Carotenoids->NFkB Inhibition

Caption: UV radiation-induced inflammatory signaling and points of intervention by carotenoids.

Experimental Protocols

Validating the photoprotective function of this compound in vivo requires rigorous experimental designs. Below are detailed methodologies for key experiments.

In Vivo Assessment of Photoprotection in Humans

This protocol outlines a typical clinical study to evaluate the efficacy of oral supplementation with this compound against UV-induced erythema.

Human_Photoprotection_Workflow cluster_0 Baseline Phase cluster_1 Intervention Phase (e.g., 12 weeks) cluster_2 Follow-up Assessments cluster_3 Data Analysis Recruitment Subject Recruitment (Fitzpatrick Skin Types II-IV) Baseline_MED Baseline MED Determination Recruitment->Baseline_MED Baseline_Skin_Carotenoids Baseline Skin Carotenoid Measurement (Raman) Baseline_MED->Baseline_Skin_Carotenoids Randomization Randomization Baseline_Skin_Carotenoids->Randomization Group_A Group A: γ-Carotene Supplement Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Follow_up_MED MED Determination (e.g., at 4, 8, 12 weeks) Group_A->Follow_up_MED Group_B->Follow_up_MED Follow_up_Skin_Carotenoids Skin Carotenoid Measurement (e.g., at 4, 8, 12 weeks) Follow_up_MED->Follow_up_Skin_Carotenoids Analysis Statistical Analysis: - Change in MED - Change in Skin Carotenoid Levels Follow_up_Skin_Carotenoids->Analysis

Caption: Workflow for a clinical trial to assess the photoprotective effects of this compound.

Protocol Details:

  • Subject Recruitment: Healthy volunteers with Fitzpatrick skin types II-IV (more susceptible to sun damage) are recruited. Exclusion criteria include photosensitizing medications and recent excessive sun exposure.

  • Baseline Measurements:

    • Minimal Erythema Dose (MED): Small areas of the skin are exposed to increasing doses of UV radiation from a solar simulator. The MED is defined as the lowest UV dose that produces a clearly demarcated erythema 24 hours after exposure.

    • Skin Carotenoid Measurement: Non-invasive Resonance Raman Spectroscopy is used to measure the baseline levels of carotenoids in the skin.

  • Intervention: Subjects are randomly assigned to receive either this compound supplements or a placebo for a predefined period (e.g., 12 weeks).

  • Follow-up Measurements: MED and skin carotenoid levels are reassessed at regular intervals during the supplementation period.

  • Data Analysis: The change in MED from baseline is compared between the this compound and placebo groups. A significant increase in MED in the treatment group indicates a photoprotective effect.

Quantification of Skin Carotenoids

Accurate measurement of carotenoid levels in the skin is crucial for correlating supplementation with photoprotective outcomes.

Table 3: Methods for Measuring Skin Carotenoids

MethodPrincipleAdvantagesDisadvantages
Resonance Raman Spectroscopy (RRS) A laser is used to excite carotenoid molecules in the skin, and the scattered light is analyzed. The intensity of the Raman signal is proportional to the carotenoid concentration.Non-invasive, rapid, provides real-time results.Measures total carotenoids, may not differentiate between individual carotenoids without more complex analysis.
High-Performance Liquid Chromatography (HPLC) Skin biopsies are taken, and carotenoids are extracted and separated based on their chemical properties.Highly specific and quantitative for individual carotenoids, considered the gold standard.Invasive (requires biopsy), time-consuming, and expensive.

Conclusion

The available evidence strongly suggests that dietary carotenoids contribute to the photoprotection of human skin. While specific in vivo data for this compound is not as abundant as for beta-carotene and lycopene, its presence in the skin and its chemical structure support a likely photoprotective role. Further clinical trials directly comparing the efficacy of this compound with other carotenoids are warranted to fully elucidate its potential as an oral photoprotective agent. Such studies would provide valuable data for the development of novel dermatological products and dietary supplements.

Human Absorption of Dietary Gamma-Carotene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the human absorption of dietary gamma-carotene, contextualized with the more extensively studied beta-carotene. Due to a notable scarcity of direct human experimental data for this compound, this document synthesizes available information on general carotenoid absorption, highlights the existing knowledge gaps, and presents a representative experimental protocol for future studies.

Comparison of this compound and Beta-Carotene Absorption

This compound is a naturally occurring carotenoid and a provitamin A compound, meaning it can be converted into vitamin A (retinol) in the human body.[1][2] However, its vitamin A activity is considered to be half that of beta-carotene.[2] This suggests differences in their absorption efficiency and/or enzymatic conversion. While beta-carotene's absorption and metabolism have been the subject of numerous human studies, research specifically quantifying this compound absorption is limited. One study has confirmed the post-prandial absorption of this compound from peach palm fruit in humans, but detailed quantitative data from dedicated human trials remains scarce.[3]

The bioavailability of carotenoids, including this compound, is generally low and influenced by a variety of factors. These include the food matrix in which the carotenoid is consumed, the amount of dietary fat ingested concurrently, and food processing methods like cooking and homogenization, which can enhance release from the plant matrix.[4]

Quantitative Data Summary

The following table summarizes the available comparative data for this compound and beta-carotene. The significant lack of quantitative human absorption data for this compound is a key finding.

ParameterThis compoundBeta-CaroteneSource
Provitamin A Activity LowerHigher[2]
Retinol Activity Equivalent (RAE) in food 24 µg = 1 µg retinol12 µg = 1 µg retinol[2]
Documented Human Absorption Studies Very limited; post-prandial absorption from peach palm fruit confirmedNumerous studies from various food sources and supplements[3]
Factors Influencing Bioavailability Assumed to be similar to other carotenoids (e.g., food matrix, dietary fat, processing)Well-documented (e.g., food matrix, dietary fat, processing, nutrient interactions)[4]

Experimental Protocols

Due to the lack of detailed published protocols for human this compound absorption studies, a representative protocol for a human carotenoid bioavailability study is provided below. This protocol is based on established methodologies for other carotenoids, such as beta-carotene, and can be adapted for this compound research.[5]

Representative Protocol: Single-Dose Crossover Human Carotenoid Absorption Study

1. Study Design:

  • A randomized, single-dose, crossover study design is often employed to minimize inter-individual variation.

  • Participants serve as their own controls.

  • A washout period of at least two weeks is included between treatments.

2. Participants:

  • Healthy, non-smoking volunteers with a normal body mass index (BMI).

  • Exclusion criteria include gastrointestinal diseases, lipid-lowering medication use, and intake of carotenoid supplements.

  • Participants are instructed to follow a low-carotenoid diet for a specified period before and during each study arm.

3. Test Meal:

  • A standardized meal providing a known amount of the carotenoid of interest (e.g., this compound or beta-carotene) from a specific food source or supplement.

  • The meal should also contain a controlled amount of fat (typically 10-15g) to facilitate carotenoid absorption.

4. Blood Sampling:

  • A baseline (fasting) blood sample is collected before consumption of the test meal.

  • Serial blood samples are collected at regular intervals post-consumption (e.g., 2, 4, 6, 8, 10, 12, and 24 hours).

5. Chylomicron Isolation:

  • The triacylglycerol-rich lipoprotein (TRL) fraction, which includes chylomicrons, is isolated from the plasma samples, typically by ultracentrifugation. Chylomicrons are responsible for transporting dietary fats and fat-soluble vitamins from the intestine into the bloodstream.

6. Carotenoid Analysis:

  • Carotenoids are extracted from the isolated TRL fraction using organic solvents.

  • Quantification of the specific carotenoid (e.g., this compound, beta-carotene) is performed using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection or Mass Spectrometry (MS).

7. Data Analysis:

  • The primary endpoint is the area under the curve (AUC) of the plasma concentration of the carotenoid in the TRL fraction over time.

  • Statistical analysis is performed to compare the AUCs between different treatments or formulations.

Visualizing the Research Workflow

The following diagrams illustrate the key processes involved in carotenoid absorption and a typical experimental workflow for a human bioavailability study.

carotenoid_absorption_pathway food Dietary Carotenoids (e.g., this compound) micelle Incorporation into Mixed Micelles food->micelle Release from food matrix enterocyte Uptake by Enterocytes micelle->enterocyte Passive diffusion & transporter-mediated chylomicron Packaging into Chylomicrons enterocyte->chylomicron lymph Secretion into Lymphatic System chylomicron->lymph blood Entry into Bloodstream lymph->blood

Figure 1: Simplified pathway of carotenoid absorption.

experimental_workflow screening Participant Screening & Recruitment diet Low-Carotenoid Diet Washout Period screening->diet baseline Baseline Blood Sample (t=0) diet->baseline meal Test Meal Consumption baseline->meal sampling Serial Blood Sampling (t=2-24h) meal->sampling isolation Chylomicron Isolation (Ultracentrifugation) sampling->isolation analysis Carotenoid Extraction & HPLC/MS Analysis isolation->analysis data Data Analysis (AUC Calculation) analysis->data

Figure 2: Experimental workflow for a human carotenoid bioavailability study.

References

Safety Operating Guide

Proper Disposal of Gamma-Carotene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While gamma-carotene is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal procedures is essential to maintain safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and gloves.[1] In the event of a spill, use appropriate tools to collect the solid material and place it in a designated waste disposal container.[1] For larger spills, a dust respirator may be necessary to avoid inhalation.[1]

Step-by-Step Disposal Protocol
  • Waste Identification and Characterization : Confirm that the waste to be disposed of is indeed this compound and is not mixed with other hazardous chemicals. If the this compound is in a solution, the solvent must be identified and handled according to its specific disposal requirements.

  • Containerization :

    • Place solid this compound waste in a clearly labeled, sealed container to prevent dust formation.[2]

    • Ensure the container is compatible with the chemical and is in good condition.

    • Leave chemicals in their original containers when possible.

  • Disposal of Uncontaminated this compound :

    • As this compound is not classified as a hazardous substance, small quantities of uncontaminated, solid this compound may be permissible for disposal in the regular trash, provided this is in accordance with your institution's specific policies and local regulations.[3]

    • Always consult your institution's Environmental Health and Safety (EHS) department for confirmation before disposing of any chemical in the regular trash.

  • Disposal of Contaminated this compound :

    • If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.

    • The disposal procedure will be dictated by the nature of the contaminant.

    • Follow your institution's hazardous waste disposal guidelines, which will include segregation, labeling, and collection by the EHS department.

  • Disposal of Empty Containers :

    • Empty containers that held this compound should be managed as non-hazardous waste, unless they are contaminated with a hazardous substance.

    • Deface or remove the original label and dispose of the container according to your facility's recycling or waste disposal policies.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not defined by federal regulations due to its non-hazardous nature, general laboratory waste guidelines provide some quantitative parameters to follow.

ParameterGuidelineCitation
pH Range for Aqueous Solutions If dissolved in a non-hazardous aqueous solution, the pH should be between 5.5 and 10.5 for drain disposal consideration (local regulations vary).[1]
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for expansion.[1]
Satellite Accumulation Area (SAA) Limits Maximum of 55 gallons of non-acutely hazardous waste.[1]

Note: These are general guidelines. Always consult your institution's specific procedures and local regulations.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for closely related carotenes, such as beta-carotene.[1][2][3][4] No specific experimental protocols for the disposal of this compound were found, as its non-hazardous nature does not necessitate complex disposal experiments.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated check_contamination Is the waste contaminated with a hazardous substance? start->check_contamination non_hazardous_path Non-Hazardous Waste Stream check_contamination->non_hazardous_path No hazardous_path Hazardous Waste Stream check_contamination->hazardous_path Yes consult_ehs Consult Institutional EHS Policy for Non-Hazardous Waste non_hazardous_path->consult_ehs follow_hazardous_protocol Follow Institutional Hazardous Waste Protocol hazardous_path->follow_hazardous_protocol trash_disposal Dispose of in designated solid waste container consult_ehs->trash_disposal end End: Proper Disposal Complete trash_disposal->end segregate Segregate waste based on hazard class of contaminant follow_hazardous_protocol->segregate label_container Label container with 'Hazardous Waste' and contents segregate->label_container ehs_pickup Arrange for EHS pickup label_container->ehs_pickup ehs_pickup->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling gamma-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Essential Safety and Handling at a Glance

Proper handling of gamma-Carotene requires attention to its sensitivity to environmental factors and adherence to standard laboratory safety protocols. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Appearance Dark Red SolidCymitQuimica
Molecular Formula C40H56Sigma-Aldrich[1]
Molecular Weight 536.87 g/mol Sigma-Aldrich[1]
Storage Temperature -20°CSigma-Aldrich[1]
Purity (Typical) ≥90.0% (HPLC)Sigma-Aldrich[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the compound's stability. The following workflow outlines the key steps for safe handling in a laboratory setting.

General Workflow for Handling this compound reception Receiving and Inspection storage Secure and Controlled Storage reception->storage Store immediately upon receipt preparation Preparation for Use storage->preparation Retrieve from storage as needed handling Experimental Handling preparation->handling Use in designated area disposal Waste Disposal handling->disposal Segregate waste spill Spill Management handling->spill In case of accidental release spill->disposal Dispose of contaminated materials

Caption: General workflow for handling this compound.

Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product label matches the order specifications.

  • Wear appropriate personal protective equipment (PPE) during inspection.

2. Storage:

  • Store this compound in a tightly sealed, light-resistant container at -20°C.[1]

  • The storage area should be a freezer designated for chemical storage.

  • Handle and store under an inert gas, such as argon, to prevent degradation from air and moisture.[2][3] Carotenoids are sensitive to air, light, and heat, which can lead to isomerization and oxidation.[4]

3. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[4]

  • Skin Protection: A lab coat and chemical-resistant gloves are mandatory.[5][6]

  • Respiratory Protection: Use a particulate dust filter respirator if there is a risk of dust formation.[4]

4. Preparation for Use:

  • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

  • Weigh and handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust.

5. Spill Management:

  • In the event of a spill, avoid generating dust.

  • For minor spills, gently sweep up the solid material using a spark-free shovel and place it in a labeled container for disposal.[4]

  • Clean the spill area with a damp cloth.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Method: Do not dispose of this compound down the drain.[5][6] All waste must be handled in accordance with local, state, and federal regulations.[4] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[6]

  • Contaminated Containers: Empty containers may retain product residue. Handle them as you would the product itself and dispose of them according to the same protocols.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Carotene
Reactant of Route 2
Reactant of Route 2
gamma-Carotene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.